1-(2-Diethylaminoethyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N-diethyl-2-piperazin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-3-12(4-2)9-10-13-7-5-11-6-8-13/h11H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYBFVZRZWESQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371131 | |
| Record name | N,N-Diethyl-2-(piperazin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4038-92-0 | |
| Record name | N,N-Diethyl-2-(piperazin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4038-92-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1-(2-Diethylaminoethyl)piperazine
This guide provides a comprehensive technical overview of 1-(2-Diethylaminoethyl)piperazine, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind its chemical behavior, synthesis, and analytical characterization.
Section 1: Core Molecular Profile and Significance
This compound, with CAS Number 4038-92-0, is a diamine derivative featuring a piperazine ring substituted with a diethylaminoethyl group. The piperazine ring is a well-established "privileged scaffold" in drug discovery, prized for its ability to modulate physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles.[1] The presence of three nitrogen atoms—a secondary amine and a tertiary amine within the piperazine ring, and another tertiary amine on the side chain—imparts a unique combination of basicity, reactivity, and hydrogen bonding potential. This structural arrangement makes it a versatile intermediate for creating a wide array of pharmacologically active molecules.[2][3]
Section 2: Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application in synthesis and formulation. The key properties of this compound are summarized below. These values dictate the conditions required for its storage, handling, and reaction.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₃N₃ | [4][5][6] |
| Molecular Weight | 185.31 g/mol | [4][6] |
| Appearance | Colourless to pale yellow oil | [7] |
| Boiling Point | 245.3 °C at 760 mmHg | [4][5] |
| Density | 0.906 g/cm³ | [4][5] |
| Flash Point | 93.4 °C | [4] |
| CAS Number | 4038-92-0 | [4][5][7][8] |
| InChI Key | PVYBFVZRZWESQN-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CCN(CC)CCN1CCNCC1 | [4] |
Section 3: Synthesis and Core Reactivity
Representative Synthetic Pathway
The synthesis of this compound is typically achieved via a standard nucleophilic substitution reaction. The causality behind this choice lies in the high nucleophilicity of the secondary amine on the piperazine scaffold and the presence of a good leaving group on the diethylaminoethyl moiety.
A common and efficient laboratory-scale synthesis involves the reaction of an excess of piperazine with 2-chloro-N,N-diethylethanamine. Using an excess of piperazine is a strategic choice that serves two purposes: it drives the reaction to completion and minimizes the undesired dialkylation product where a second diethylaminoethyl group attaches to the remaining N-H of the product. The piperazine itself can also act as the base to neutralize the HCl formed during the reaction.
Caption: Proposed synthetic workflow for this compound.
Core Reactivity Profile
The reactivity is dominated by the three amine groups.
-
Basicity: All three nitrogen atoms are basic and can be protonated by acids to form salts. This property is frequently exploited in drug development to create water-soluble hydrochloride or other salt forms of a final drug molecule, enhancing bioavailability.
-
N-H Reactivity: The secondary amine of the piperazine ring is the most versatile site for further functionalization. It readily undergoes N-acylation with acid chlorides or anhydrides, and N-alkylation with alkyl halides. This allows for the straightforward attachment of various pharmacophores or linkers, making it a cornerstone of combinatorial chemistry libraries.
-
Tertiary Amine Reactivity: The two tertiary amines are less nucleophilic but can still react, for example, to form quaternary ammonium salts or N-oxides. They primarily contribute to the molecule's overall basicity and hydrogen bond accepting capability.
Section 4: Analytical Characterization Methodologies
A robust analytical workflow is critical to confirm the identity, purity, and structure of the synthesized compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: Integrated workflow for the analytical characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number of different carbon environments. For a molecule like this, dynamic NMR can also be used to study the chair-chair interconversion of the piperazine ring, a phenomenon that can be important for receptor binding.[9]
-
Expected Spectral Features:
-
¹H NMR: One would expect to see a triplet for the methyl (-CH₃) protons of the ethyl groups, a quartet for the methylene (-CH₂) protons of the ethyl groups, and several complex multiplets for the four sets of methylene protons on the ethyl bridge and the piperazine ring. A broad singlet corresponding to the N-H proton of the secondary amine should also be present, which would disappear upon a D₂O shake.
-
¹³C NMR: The spectrum should display distinct signals for each of the unique carbon atoms: the methyl carbons, the methylene carbons of the ethyl groups, the N-CH₂ carbons of the ethyl bridge, and the two different sets of N-CH₂ carbons in the piperazine ring.
-
-
Detailed Experimental Protocol (¹H NMR):
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire a standard ¹H spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns (multiplicity) to assign the peaks to the molecular structure.
-
Mass Spectrometry (MS)
-
Expertise & Causality: MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal choice for a volatile, thermally stable compound like this.
-
Expected Fragmentation: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 185. A prominent fragment would likely result from alpha-cleavage adjacent to one of the nitrogen atoms, for instance, the loss of an ethyl group or the cleavage of the C-C bond in the ethyl bridge connecting the two nitrogen heterocycles. Common piperazine ring fragmentation patterns would also be expected.[10]
-
Detailed Experimental Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or methanol.
-
GC Method: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms). Use a temperature program that starts at ~50°C and ramps up to ~280°C to ensure separation from any impurities.
-
MS Method: Set the mass spectrometer to scan a mass range of m/z 40-400 in EI mode at 70 eV.
-
Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to confirm the molecular weight and compare the observed fragmentation pattern with theoretical predictions.
-
Infrared (IR) Spectroscopy
-
Expertise & Causality: IR spectroscopy is a rapid and simple method to identify the presence of key functional groups. The principle is that different bonds vibrate at characteristic frequencies when they absorb infrared radiation.
-
Characteristic Absorption Bands:
-
~3300 cm⁻¹: A moderate, somewhat broad peak corresponding to the N-H stretch of the secondary amine.
-
2970-2800 cm⁻¹: Strong, sharp peaks due to the C-H stretching of the various CH₂, and CH₃ groups.
-
~1300-1000 cm⁻¹: C-N stretching vibrations.
-
~1465 cm⁻¹: C-H bending vibrations.
-
-
Detailed Experimental Protocol (Thin Film):
-
Sample Preparation: As the compound is an oil, the simplest method is to prepare a thin film. Place one drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.
-
Analysis: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC)
-
Expertise & Causality: HPLC is the gold standard for assessing the purity of a compound. Since this compound lacks a strong UV chromophore, direct UV detection is insensitive. A trustworthy protocol, therefore, requires a derivatization step to attach a UV-active moiety, allowing for detection at low levels.[11]
-
Detailed Experimental Protocol (Purity Assay via Derivatization):
-
Derivatization: React a known quantity of the sample with a derivatizing agent like benzaldehyde or dansyl chloride, which attaches a UV-active group to the secondary amine. The reaction must be driven to completion.
-
Mobile Phase: Prepare a suitable mobile phase for reverse-phase HPLC, such as a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Chromatography: Inject the derivatized sample onto a C18 column. Run a gradient elution (e.g., 10% to 90% acetonitrile over 20 minutes) at a flow rate of 1 mL/min.
-
Detection: Monitor the column eluent using a UV detector at a wavelength appropriate for the derivatizing agent (e.g., ~254 nm for a benzaldehyde derivative).
-
Analysis: The purity is calculated from the peak area of the derivatized product as a percentage of the total peak area in the chromatogram.
-
Section 5: Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.[4][7]
-
Hazards: Causes skin, eye, and respiratory tract irritation.[7]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Section 6: References
-
This compound. (n.d.). Chemsrc. [Link]
-
Synthesis of b. 1-Diethylamino ethyl-2-phenyl piperazine. (n.d.). PrepChem.com. [Link]
-
This compound. (n.d.). Amerigo Scientific. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2018). ResearchGate. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
-
Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate. [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2021). ResearchGate. [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | CAS#:4038-92-0 | Chemsrc [chemsrc.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. This compound CAS#: 4038-92-0 [m.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-(2-Diethylaminoethyl)piperazine
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 1-(2-Diethylaminoethyl)piperazine. This valuable tertiary amine serves as a crucial building block in the development of various pharmacologically active agents. This document delves into the primary synthetic routes, offering insights into the rationale behind experimental choices, detailed protocols, and methods for characterization and purification.
Introduction: The Significance of this compound
This compound, also known as N,N-diethyl-2-(piperazin-1-yl)ethan-1-amine, is a key intermediate in organic and medicinal chemistry. Its structure, featuring a piperazine ring and a diethylaminoethyl side chain, imparts specific physicochemical properties that are advantageous in drug design. The piperazine moiety is a common scaffold in many approved drugs due to its ability to improve solubility and bioavailability.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic routes. The selection of a particular method often depends on factors such as the availability of starting materials, desired scale, and the need to control selectivity. The two most prevalent strategies are the direct alkylation of piperazine and reductive amination.
Direct Alkylation of Piperazine: A Balancing Act of Reactivity
The most straightforward approach to this compound is the direct N-alkylation of piperazine with a suitable 2-diethylaminoethyl halide, typically 2-diethylaminoethyl chloride. However, this method presents a significant challenge: controlling the degree of alkylation. Piperazine possesses two secondary amine groups of similar reactivity, leading to a potential mixture of mono- and di-substituted products.
Reaction Mechanism: Nucleophilic Substitution
The reaction proceeds via a standard SN2 mechanism where the nucleophilic nitrogen of the piperazine ring attacks the electrophilic carbon of the 2-diethylaminoethyl chloride, displacing the chloride ion.
To favor the desired mono-alkylation product, several strategies can be employed:
-
Use of a Large Excess of Piperazine: By significantly increasing the molar ratio of piperazine to the alkylating agent, the probability of the alkylating agent encountering an unreacted piperazine molecule is statistically favored over a second reaction with the mono-substituted product.
-
In-situ Formation of Piperazine Monohydrochloride: This elegant approach involves reacting one equivalent of piperazine with one equivalent of piperazine dihydrochloride to generate the monohydrochloride salt in situ. This effectively protects one of the nitrogen atoms, directing the alkylation to the free secondary amine.[1]
-
Use of Protecting Groups: One of the piperazine nitrogens can be temporarily protected with a group like tert-butoxycarbonyl (Boc). The alkylation is then performed on the unprotected nitrogen, followed by a deprotection step to yield the mono-substituted product.
Experimental Protocol: Mono-N-alkylation using an Excess of Piperazine
This protocol is a representative procedure for the mono-alkylation of piperazine.
Materials:
-
Piperazine (anhydrous)
-
2-Diethylaminoethyl chloride hydrochloride
-
Sodium hydroxide
-
Toluene
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve a significant molar excess of piperazine (e.g., 5-10 equivalents) in a suitable solvent like toluene.
-
In a separate vessel, prepare an aqueous solution of 2-diethylaminoethyl chloride hydrochloride and neutralize it carefully with a stoichiometric amount of a base such as sodium hydroxide to generate the free base of the alkylating agent. It is crucial to perform this step at a low temperature to minimize decomposition.
-
Add the aqueous solution of the free 2-diethylaminoethyl chloride to the piperazine solution.
-
Heat the reaction mixture to reflux (typically around 80-110 °C) and maintain for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with water to remove the excess piperazine and any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by fractional vacuum distillation.
| Parameter | Value |
| Boiling Point | 245.3 °C at 760 mmHg |
| Density | 0.906 g/cm³ |
| Molecular Weight | 185.31 g/mol |
| Molecular Formula | C₁₀H₂₃N₃ |
DOT Representation of the Alkylation Workflow
Caption: Workflow for the synthesis of this compound via direct alkylation.
Reductive Amination: A Controlled Alternative
Reductive amination offers a more controlled pathway to N-substituted piperazines and can be particularly useful when direct alkylation proves problematic. This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. For the synthesis of this compound, this would involve the reaction of piperazine with diethylaminoacetaldehyde, followed by reduction.
Reaction Mechanism: Imine Formation and Reduction
The reaction begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of diethylaminoacetaldehyde to form a hemiaminal, which then dehydrates to an iminium ion. A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, then delivers a hydride to the iminium carbon to yield the final product.
Experimental Protocol: Reductive Amination (General Procedure)
Materials:
-
Piperazine (or a mono-protected piperazine, e.g., N-Boc-piperazine)
-
Diethylaminoacetaldehyde (or its diethyl acetal precursor, which would require hydrolysis prior to use)
-
A suitable reducing agent (e.g., sodium triacetoxyborohydride)
-
A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Acetic acid (as a catalyst for imine formation)
Procedure:
-
To a stirred solution of piperazine (or its mono-protected derivative) and diethylaminoacetaldehyde in an anhydrous solvent, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for a period to allow for the formation of the iminium ion.
-
Add the reducing agent portion-wise, maintaining the temperature.
-
Continue stirring until the reaction is complete, as monitored by TLC or LC-MS.
-
Quench the reaction by the careful addition of an aqueous basic solution (e.g., sodium bicarbonate).
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over a suitable drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
DOT Representation of the Reductive Amination Pathway
Caption: General synthetic pathway of this compound via reductive amination.
Purification and Characterization
Regardless of the synthetic route chosen, the final product must be purified and its identity confirmed.
Purification:
-
Vacuum Distillation: Due to its relatively high boiling point, this compound is best purified by vacuum distillation. This technique allows for distillation at a lower temperature, preventing thermal decomposition of the compound.
-
Column Chromatography: For smaller scale syntheses or when distillation is not feasible, silica gel column chromatography can be employed. A solvent system of dichloromethane and methanol with a small amount of triethylamine is often effective for eluting tertiary amines.
Characterization:
The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl groups (a quartet and a triplet), the methylene groups of the ethylamino and piperazine moieties, and a broad singlet for the N-H proton of the piperazine ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending, as well as N-H stretching of the secondary amine in the piperazine ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. The expected molecular ion peak [M]⁺ would be at m/z = 185.31.
Industrial Considerations
On an industrial scale, the synthesis of N-substituted piperazines often prioritizes cost-effectiveness and process safety. The direct alkylation of piperazine is a common industrial method. To manage the issue of di-substitution, continuous flow reactors may be employed to maintain a high local concentration of piperazine relative to the alkylating agent. The efficient recovery and recycling of the excess piperazine are also critical economic factors. The industrial production of piperazine itself is often a byproduct of the synthesis of ethylenediamine from the ammonolysis of 1,2-dichloroethane or the amination of ethanolamine.[2]
Conclusion
The synthesis of this compound is a well-established process with multiple viable routes. The choice between direct alkylation and reductive amination will depend on the specific requirements of the synthesis, including scale, purity needs, and available resources. Careful control of reaction conditions is paramount to achieving a good yield and purity of the desired mono-substituted product. The methodologies and insights provided in this guide are intended to equip researchers and professionals with the necessary knowledge to successfully synthesize this important chemical intermediate.
References
- US Patent 3,055,901, "Preparation of aminoethylpiperazine," issued September 25, 1962.
- van der Loo, I., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine.
- US Patent 3,682,919, "Process for the preparation of piperazine," issued August 8, 1972.
- US Patent 3,037,023, "Process for preparation of piperazine," issued May 29, 1962.
- PrepChem. (n.d.). Synthesis of b. 1-Diethylamino ethyl-2-phenyl piperazine.
- Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186.
- SpectraBase. (n.d.). 1-(2-Dimethylaminoethyl)-4-ethylpiperazine.
- ChemSrc. (n.d.). This compound.
- US Patent 3,573,311, "Method of producing n-aminoethyl-piperazine," issued March 30, 1971.
- CN103224476A, "New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method," published August 21, 2013.
- PubChem. (n.d.). N-(2-Aminoethyl)piperidine.
- Amerigo Scientific. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- NIST WebBook. (n.d.). Piperazine.
- US Patent 2,525,223, "Preparation of n-substituted piperazines," issued October 10, 1950.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- US Patent 4,602,091, "Production of ethylenediamine and N-aminoethylpiperazine
- Bolea, A. J., et al. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Sources
An In-depth Technical Guide to 1-(2-Diethylaminoethyl)piperazine: A Key Building Block in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs.[1][2] Its prevalence is due to a unique combination of properties: a six-membered ring with two opposing nitrogen atoms that imparts favorable aqueous solubility, pKa modulation, and a rigid, well-defined conformational geometry ideal for orienting pharmacophoric elements toward their biological targets.[2][3] This guide focuses on a specific, highly functional derivative, 1-(2-Diethylaminoethyl)piperazine , a versatile tertiary amine that serves as a critical synthon for advanced pharmaceutical intermediates.
This document provides researchers, chemists, and drug development professionals with a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthesis protocol, expected analytical signatures, and its strategic application in the synthesis of bioactive compounds, particularly α-adrenergic receptor antagonists.
Core Molecular Attributes
This compound, also known by its IUPAC name N,N-diethyl-2-(piperazin-1-yl)ethanamine, is a trifunctional amine containing a piperazine ring, a linking ethyl chain, and a terminal diethylamino group. This unique arrangement of a secondary amine (within the piperazine ring) and two tertiary amines provides distinct points for chemical modification and interaction.
Molecular Structure and Weight
The fundamental identity of the molecule is defined by its structure and resulting physicochemical properties.
Diagram: Molecular Structure of this compound
Caption: 2D representation of this compound.
Physicochemical and Computed Properties
A summary of the key quantitative data for this compound is presented below. These properties are critical for experimental design, including solvent selection, reaction temperature, and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₃N₃ | [4] |
| Molecular Weight | 185.31 g/mol | [4][5][6] |
| CAS Number | 4038-92-0 | [4][5][6] |
| Appearance | Colorless to pale yellow liquid/oil | |
| Boiling Point | 245.3 °C at 760 mmHg | [5][7] |
| Density | 0.906 g/cm³ | [5][7] |
| Flash Point | 93.4 °C | [5] |
| SMILES | CCN(CC)CCN1CCNCC1 | [4][6] |
| InChIKey | PVYBFVZRZWESQN-UHFFFAOYSA-N | [4] |
| XLogP3 (Predicted) | 0.4 | [4] |
| Topological Polar Surface Area | 18.5 Ų | [4][6] |
| Hydrogen Bond Donors | 1 (the piperazine N-H) | [6] |
| Hydrogen Bond Acceptors | 3 (the three nitrogen atoms) | [6] |
Synthesis and Chemical Reactivity
The synthesis of unsymmetrically substituted piperazines requires careful control to achieve mono-substitution. The primary challenge is preventing the di-alkylation of the piperazine ring, as the mono-substituted product is often still reactive.
Causality in Synthetic Strategy
The most direct and industrially scalable approach to synthesizing this compound is the nucleophilic substitution (N-alkylation) of piperazine with 2-(diethylamino)ethyl chloride . The core of this strategy relies on the nucleophilicity of the secondary amines in the piperazine starting material.
Key Experimental Choices and Their Rationale:
-
Use of Excess Piperazine: To statistically favor mono-alkylation over di-alkylation, a significant molar excess (typically 3-5 equivalents) of piperazine is employed. This ensures that the alkylating agent is more likely to encounter an unreacted piperazine molecule than a mono-substituted one.
-
Solvent and Base: A polar aprotic solvent like acetonitrile or a protic solvent like ethanol is suitable. A weak base such as potassium carbonate (K₂CO₃) is often included to act as a scavenger for the HCl generated during the reaction, preventing the formation of piperazine hydrochloride salts which would be unreactive.
-
Protecting Group Strategy (Alternative): For cleaner reactions where starting materials are valuable, a protecting group strategy is superior.[8] One nitrogen of piperazine is protected (e.g., as a tert-butoxycarbonyl, or "Boc," carbamate), forcing alkylation to occur at the free nitrogen. The protecting group is then removed under acidic conditions. While more steps are involved, this method provides excellent control and higher purity of the final product.
Representative Synthesis Protocol (Excess Reagent Method)
This protocol describes a robust method for the synthesis of this compound. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine (4.0 eq.) and anhydrous potassium carbonate (2.0 eq.). Add ethanol to create a stirrable slurry.
-
Addition of Alkylating Agent: Dissolve 2-(diethylamino)ethyl chloride hydrochloride (1.0 eq.) in a minimal amount of water and add it dropwise to the stirring piperazine slurry at room temperature. Note: The free base of the alkylating agent can also be used if available.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 8-12 hours. Monitor the reaction for the disappearance of the starting alkyl halide by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase and visualizing with ninhydrin stain).
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid cake with a small amount of ethanol.
-
Solvent Removal: Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude oil in dichloromethane (DCM) and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining piperazine hydrochloride. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Spectroscopic Characterization and Analytical Validation
Expected ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ ~2.8 - 2.4 ppm (12H, multiplet): This complex, broad region will contain the signals for all methylene protons: the eight protons of the piperazine ring (-CH₂-N-CH₂-) and the four protons of the ethyl linker (-N-CH₂-CH₂-N-). The piperazine signals are often broad due to the chair-chair conformational flipping of the ring.
-
δ ~2.5 ppm (4H, quartet, J ≈ 7.1 Hz): The methylene protons of the two ethyl groups (-N-CH₂-CH₃).
-
δ ~1.6 ppm (1H, broad singlet): The secondary amine proton on the piperazine ring (-NH). This signal may exchange with D₂O.
-
δ ~1.0 ppm (6H, triplet, J ≈ 7.1 Hz): The methyl protons of the two ethyl groups (-CH₃).
Expected ¹³C NMR Spectrum (101 MHz, CDCl₃)
-
δ ~57-52 ppm: Four distinct signals are expected in this region corresponding to the methylene carbons adjacent to nitrogen atoms. This includes the two non-equivalent carbons of the ethyl linker and the two sets of carbons on the unsymmetrically substituted piperazine ring.
-
δ ~47-45 ppm: The methylene carbons of the diethylamino group (-N-CH₂-CH₃).
-
δ ~12 ppm: The methyl carbons of the diethylamino group (-CH₃).
Expected Infrared (IR) Spectrum
-
3300-3250 cm⁻¹ (weak-medium, sharp): N-H stretching vibration from the secondary amine of the piperazine ring.
-
2965-2800 cm⁻¹ (strong, multiple bands): C-H stretching vibrations from the numerous methylene and methyl groups. The presence of strong bands below 2850 cm⁻¹ is characteristic of C-H bonds adjacent to a nitrogen atom (Bohlmann bands).
-
1470-1440 cm⁻¹ (medium): C-H bending (scissoring) vibrations of the methylene groups.
-
1150-1050 cm⁻¹ (strong): C-N stretching vibrations, characteristic of aliphatic amines.
Expected Mass Spectrum (Electron Ionization, EI-MS)
-
Molecular Ion (M⁺): A peak at m/z = 185, corresponding to the molecular weight of the compound, may be observed but could be weak due to facile fragmentation.
-
Major Fragmentation Pathways: The primary fragmentation will likely involve cleavage at the bonds beta to the nitrogen atoms. Expect to see significant fragments corresponding to:
-
Loss of a diethylamino group.
-
Cleavage of the piperazine ring.
-
A prominent base peak at m/z 86 corresponding to the [CH₂=N(CH₂CH₃)₂]⁺ ion, or at m/z 99 corresponding to the piperazinylethyl fragment [C₅H₁₁N₂]⁺.
-
Application in Drug Discovery: Synthon for α-Adrenergic Antagonists
The true value of this compound for drug development professionals lies in its utility as a versatile intermediate. Its structure is ideally suited for incorporation into molecules targeting G-protein coupled receptors (GPCRs), ion channels, and other protein classes where a basic, N-alkylated piperazine moiety is known to enhance binding affinity and improve pharmacokinetic properties.[2][3]
A prime example is its potential role in the synthesis of analogs of Naftopidil , an α₁-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[14][15][16] The general structure of these antagonists often involves an arylpiperazine core connected via a linker to another aromatic system. This compound provides a pre-functionalized piperazine core that can be readily coupled to various aromatic systems.
Proposed Synthetic Application Workflow
The following workflow illustrates how this compound could be employed in a Buchwald-Hartwig amination reaction, a cornerstone of modern medicinal chemistry, to synthesize a Naftopidil-like molecule.
Diagram: Application in Synthesis of Bioactive Molecules
Caption: Proposed use in synthesizing an α₁-antagonist via cross-coupling.
Rationale for Experimental Choices:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the industry standard for forming aryl-amine bonds. It is highly efficient and tolerates a wide range of functional groups.
-
Catalyst System: A palladium source (like Pd₂(dba)₃) and a phosphine ligand (like BINAP) are required to facilitate the catalytic cycle (oxidative addition, ligand exchange, reductive elimination).
-
Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the piperazine NH, activating it for the coupling reaction. An inert, high-boiling solvent like toluene is used to achieve the necessary reaction temperature.
This synthetic route demonstrates how the title compound serves as a readily available, advanced building block, allowing medicinal chemists to rapidly generate libraries of potential drug candidates for screening and lead optimization.
Conclusion
This compound is more than a simple chemical; it is a strategic tool in the armamentarium of the drug discovery scientist. Its defined molecular structure and weight, coupled with a predictable reactivity profile, make it an invaluable intermediate. By understanding its synthesis through controlled N-alkylation and its characteristic spectroscopic signatures, researchers can confidently produce and validate this key synthon. Its direct applicability in the construction of complex bioactive molecules, such as α₁-adrenergic receptor antagonists, underscores its importance and ensures its continued relevance in the pursuit of novel therapeutics.
References
- Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984. [Link]
- Sharma, R., Kumar, V., & Kumar, V. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link]
- Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]
- PubChem. (n.d.). Compound Summary for CID 2736105, N,N-Diethyl-2-(piperazin-1-yl)ethan-1-amine. National Center for Biotechnology Information.
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]
- PubChem. (n.d.). Compound Summary for CID 8795, Aminoethylpiperazine. National Center for Biotechnology Information.
- Shen, J., Chen, Z., Chen, J., Jiang, H., Wan, Q., & Zhao, S. (2020). Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety. Chemical and Pharmaceutical Bulletin, 68(3), 247-254. [Link]
- ResearchGate. (2019). Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety. [Link]
- Huang, Y., Zhang, L., Chen, Y., et al. (2021). Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 609830. [Link]
- Chemsrc. (n.d.). This compound.
- Yılmaz, F., & Görmen, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 441-447. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 4. N,N-Diethyl-2-(piperazin-1-yl)ethan-1-amine | C10H23N3 | CID 2736105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | CAS#:4038-92-0 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. Piperazine(110-85-0) 1H NMR [m.chemicalbook.com]
- 11. Piperazine(110-85-0) 13C NMR spectrum [chemicalbook.com]
- 12. 1-Ethylpiperazine(5308-25-8) 13C NMR [m.chemicalbook.com]
- 13. N-Aminoethylpiperazine(140-31-8) 13C NMR [m.chemicalbook.com]
- 14. Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-(2-Diethylaminoethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive analysis of the solubility profile of 1-(2-Diethylaminoethyl)piperazine. In the absence of extensive published quantitative solubility data for this specific molecule, this document outlines an inferred solubility profile based on fundamental principles of chemical structure, polarity, and analogy to structurally related compounds. Furthermore, it details robust, standardized experimental protocols for the precise determination of its solubility, empowering researchers to generate critical data for applications in drug development, formulation, and chemical synthesis.
Introduction to this compound: A Molecule of Interest
This compound, a derivative of piperazine, is a compound of significant interest in medicinal chemistry and pharmacology. The piperazine ring is a common scaffold in many approved drugs, valued for its ability to impart desirable pharmacokinetic properties.[1] The presence of two basic nitrogen atoms within the piperazine ring, along with the tertiary amine of the diethylaminoethyl side chain, suggests that this molecule's solubility will be highly dependent on the pH and the nature of the solvent. Understanding its solubility is paramount for its effective use in both research and development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.
| Property | Value | Source |
| Molecular Formula | C10H23N3 | [2] |
| Molecular Weight | 185.31 g/mol | [2] |
| Boiling Point | 245.3 °C at 760 mmHg | [2] |
| Density | 0.906 g/cm³ | [2] |
| Flash Point | 93.4 °C | [2] |
Inferred Solubility Profile
Based on the principles of "like dissolves like" and the known solubility of the parent compound, piperazine, a qualitative solubility profile for this compound can be inferred. Piperazine itself is freely soluble in water and polar organic solvents like ethanol and methanol, but exhibits poor solubility in non-polar solvents such as diethyl ether.[3] The addition of the diethylaminoethyl group to the piperazine ring increases the molecule's non-polar character, which will influence its solubility.
Table 1: Inferred Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent Example | Inferred Solubility | Rationale |
| Polar Protic | Water | High | The multiple nitrogen atoms can act as hydrogen bond acceptors, and the secondary amine on the piperazine ring can act as a hydrogen bond donor, facilitating interaction with water molecules. The basic nature of the amines will also lead to protonation and salt formation in aqueous solutions with acidic pH, further enhancing solubility. A structurally similar compound, 1-(2-Aminoethyl)piperazine, is known to be soluble in water.[4] |
| Methanol | High | As a polar protic solvent, methanol can engage in hydrogen bonding with the solute in a similar manner to water. | |
| Ethanol | High | Similar to methanol, ethanol's polarity and ability to hydrogen bond suggest good solubility. | |
| Polar Aprotic | Acetone | Moderate to High | The polarity of acetone will allow for dipole-dipole interactions with the polar regions of the molecule. |
| Dichloromethane | Moderate | While less polar than acetone, dichloromethane should be capable of solvating the molecule to a reasonable extent. | |
| Non-Polar | Toluene | Low | The non-polar aromatic nature of toluene is not well-suited to solvate the polar amine functional groups of this compound. |
| Diethyl Ether | Low | The parent compound, piperazine, is poorly soluble in diethyl ether. The increased hydrocarbon character of the diethylaminoethyl group may slightly improve solubility compared to piperazine, but it is still expected to be low. |
Experimental Determination of Solubility
To obtain precise, quantitative solubility data, standardized experimental methodologies are required. The following protocols are recommended for researchers.
Equilibrium Solubility Determination by the Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.
Experimental Workflow:
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). A visual excess of solid should be present.
-
-
Equilibration:
-
Place the container in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C, to reflect standard laboratory or physiological conditions.
-
Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
-
-
Phase Separation:
-
Following equilibration, allow the vials to stand undisturbed to permit the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the samples.
-
Carefully withdraw a known volume of the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm) to obtain a clear, particle-free saturated solution.
-
-
Quantification:
-
Dilute the saturated solution gravimetrically or volumetrically with an appropriate solvent.
-
Analyze the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.
-
Kinetic Solubility Assessment by Turbidimetry
For higher throughput screening, kinetic solubility can be assessed by measuring the precipitation of the compound from a stock solution.
Experimental Workflow:
Caption: Workflow for Kinetic Solubility Assessment.
Detailed Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent in which it is highly soluble, such as dimethyl sulfoxide (DMSO).
-
-
Serial Dilution:
-
In a multi-well plate, perform a serial dilution of the stock solution with the same organic solvent.
-
-
Addition to Aqueous Buffer:
-
Transfer a small, fixed volume from each well of the dilution plate to a corresponding well of a new plate containing an aqueous buffer at the desired pH.
-
-
Turbidity Measurement:
-
After a short incubation period, measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
-
Data Analysis:
-
The kinetic solubility is the concentration at which the first signs of precipitation are detected, often referred to as the Concentration of Initial Precipitation (CIP).
-
Impact of pH on Aqueous Solubility
The presence of multiple basic nitrogen atoms in this compound means its aqueous solubility will be highly pH-dependent. In acidic conditions, these nitrogens will be protonated, forming positively charged species. This ionization will significantly increase the molecule's interaction with polar water molecules, thereby increasing its solubility. Conversely, in basic conditions, the molecule will be in its neutral, free-base form, which is less polar and therefore less soluble in water.
Logical Relationship of pH and Solubility:
Caption: Influence of pH on Aqueous Solubility.
Conclusion
While specific quantitative solubility data for this compound remains elusive in public literature, a scientifically sound, inferred solubility profile can be constructed based on its molecular structure and comparison with related compounds. This guide provides a framework for understanding its likely behavior in various solvents and offers detailed, actionable protocols for researchers to determine its precise solubility. Such empirical data is indispensable for advancing the development of formulations and applications involving this promising molecule.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.
- Thermo Fisher Scientific. (n.d.). 1-(2-Aminoethyl)piperazine, 98% 250 g | Buy Online | Thermo Scientific Chemicals.
- Alfa Chemistry. (n.d.). CAS 4038-92-0 this compound.
- Solubility of Things. (n.d.). Piperazine.
- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
- Quora. (2017, June 24). How to determine the solubility of organic compounds.
- Wikipedia. (n.d.). Piperazine.
- National Center for Biotechnology Information. (n.d.). Piperazine. PubChem.
- (n.d.). Piperazine.
- Fosbøl, P. L., Neerup, R., Arshad, M. W., Tecle, Z., & Thomsen, K. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method.
- SINTEF. (n.d.). Solid liquid solubility of piperazine.
- Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984.
Sources
1-(2-Diethylaminoethyl)piperazine mechanism of action
An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(2-Diethylaminoethyl)piperazine
Authored by a Senior Application Scientist
Preamble: From Structural Scaffold to Functional Insight
The piperazine moiety is a cornerstone in medicinal chemistry, a privileged scaffold that imparts favorable pharmacokinetic properties and serves as a versatile anchor for engaging a wide array of biological targets.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, from anthelmintic to anticancer, antipsychotic, and antihistaminic effects.[2][3][4] The compound this compound, with its core piperazine ring and a diethylaminoethyl side chain, presents a unique structural motif. While its specific mechanism of action is not extensively documented in publicly available literature, its structure suggests several plausible biological targets.
This guide is structured not as a definitive statement of a known mechanism, but as a strategic roadmap for the research scientist. It outlines the logical progression of inquiry, from initial broad-spectrum screening to detailed mechanistic studies, that would be employed to characterize a novel piperazine derivative like this compound. We will proceed from the foundational principles of the piperazine pharmacophore to a systematic experimental cascade designed to unveil its precise molecular interactions and cellular consequences.
Part 1: Theoretical Framework and Target Prioritization
Based on the vast body of research on piperazine derivatives, we can hypothesize several primary target classes for this compound. The presence of two basic nitrogen atoms makes it a likely candidate to interact with neurotransmitter receptors and transporters, which often feature anionic amino acid residues in their binding pockets.
Hypothesized Target Classes:
-
Neurotransmitter Receptors: The piperazine ring is a common feature in ligands for serotonin (5-HT), dopamine (D), and histamine (H) receptors.[5][6][7] The specific substitution pattern on the nitrogen atoms dictates the affinity and selectivity for different receptor subtypes.
-
Ion Channels: Certain piperazine derivatives have been shown to modulate the activity of ion channels, including calcium (Ca2+), potassium (K+), and chloride (Cl-) channels, often leading to effects on cellular excitability.[8]
-
Enzyme Inhibition: The piperazine scaffold can be incorporated into molecules that inhibit various enzymes. Examples include tyrosinase and urease.[9][10]
-
Intracellular Signaling Kinases: Some complex piperazine derivatives have been found to inhibit protein kinases, such as those in the PI3K/AKT pathway, which are crucial for cell proliferation and survival.[3][11]
Given the relatively simple structure of this compound, initial investigations should focus on the most common targets for this class: neurotransmitter receptors and ion channels.
Part 2: A Systematic Experimental Workflow for Mechanism of Action Elucidation
The following workflow provides a tiered approach to systematically investigate the mechanism of action, starting with broad screening and progressively narrowing the focus to specific molecular targets and pathways.
Tier 1: Broad Phenotypic and Target-Based Screening
The initial step is to understand the general biological effects of the compound and to identify its primary binding sites.
Experimental Protocol 1: Receptor Binding Profiling
A broad radioligand binding assay panel is the most efficient method to identify potential receptor targets. A typical panel would include a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Execution: Submit the compound to a commercial or in-house receptor profiling service (e.g., Eurofins SafetyScreen, CEREP BioPrint). The compound is typically tested at a fixed concentration (e.g., 10 µM) against a panel of dozens of targets.
-
Data Analysis: Results are expressed as a percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) flags a potential interaction.
Causality and Interpretation: A "hit" in this screen provides a direct, albeit preliminary, indication of a binding site. For instance, high inhibition at the serotonin 5-HT2A receptor suggests the compound may be a 5-HT2A antagonist or agonist.
Experimental Protocol 2: Cell Viability and Cytotoxicity Assays
It is crucial to determine the compound's effect on cell health to distinguish targeted pharmacological effects from general toxicity. The MTT assay is a standard colorimetric method for this purpose.[1]
Methodology:
-
Cell Seeding: Plate a relevant cell line (e.g., a neuronal cell line if neuroactivity is suspected, or a standard line like HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.[1]
Causality and Interpretation: A dose-dependent decrease in cell viability indicates cytotoxicity. The concentration at which 50% of cell growth is inhibited (GI50) can be calculated. If significant pharmacological activity is observed at concentrations well below the cytotoxic threshold, the effect is likely to be specific. A novel piperazine derivative has been shown to inhibit cancer cell proliferation with a GI50 in the range of 0.06-0.16 µM.[3]
Tier 2: Validation and Functional Characterization
Once potential targets are identified from Tier 1 screening, the next step is to validate these interactions and determine the functional consequence (e.g., agonist, antagonist, inverse agonist).
Experimental Protocol 3: Dose-Response Affinity Determination
For the "hits" identified in the receptor binding screen, full dose-response curves must be generated to determine the binding affinity (Ki).
Methodology:
-
Assay Setup: The assay is similar to the initial screen, but instead of a single concentration, a range of concentrations of this compound are used to compete with a fixed concentration of a specific radioligand.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to calculate the IC50 (the concentration of the compound that inhibits 50% of radioligand binding). The Ki is then calculated using the Cheng-Prusoff equation.
Table 1: Hypothetical Binding Affinity Data
| Target Receptor | Radioligand | IC50 (nM) | Ki (nM) |
| Dopamine D2 | [3H]Spiperone | 150 | 75 |
| Serotonin 5-HT2A | [3H]Ketanserin | 80 | 40 |
| Histamine H1 | [3H]Mepyramine | 500 | 250 |
Experimental Protocol 4: Functional Assays (e.g., Calcium Flux, cAMP)
Functional assays are essential to determine whether the compound activates or inhibits the receptor.
Methodology (for a Gq-coupled receptor like 5-HT2A):
-
Cell Line: Use a cell line stably expressing the receptor of interest (e.g., HEK293-5HT2A).
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add this compound (to test for agonist activity) or a known agonist in the presence of varying concentrations of the compound (to test for antagonist activity).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
Causality and Interpretation: An increase in intracellular calcium upon addition of the compound indicates agonist activity. A rightward shift in the dose-response curve of a known agonist in the presence of the compound indicates competitive antagonism.
Tier 3: Signaling Pathway Analysis
Once the primary molecular target and its functional effect are confirmed, the downstream signaling pathways can be investigated.
Logical Flow for Signaling Pathway Investigation
Caption: Experimental workflow for elucidating the mechanism of action.
Hypothetical Signaling Pathway: 5-HT2A Receptor Antagonism
If this compound is identified as a 5-HT2A antagonist, it would block the canonical Gq-coupled signaling pathway initiated by serotonin.
Caption: Hypothesized 5-HT2A receptor antagonist signaling pathway.
Part 3: Broader Pharmacological Context and Future Directions
The piperazine scaffold is known for its "promiscuity," often interacting with multiple targets. This is not necessarily a negative trait, as polypharmacology can be beneficial for complex diseases like psychiatric disorders.[5] It is therefore essential to consider the full profile of the compound. For instance, a compound with primary antagonist activity at 5-HT2A receptors and secondary antagonist activity at D2 receptors could be a candidate for an atypical antipsychotic.
Future studies should progress to in vivo models to assess the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its ultimate physiological effects. For example, if anxiolytic activity is suspected based on receptor binding profiles, behavioral models like the elevated plus maze would be a logical next step.[12]
Conclusion
Determining the mechanism of action for a novel compound like this compound is a systematic process of hypothesis generation and experimental validation. By leveraging our knowledge of the piperazine pharmacophore, we can design a targeted yet comprehensive research plan. This guide provides a robust framework for such an investigation, progressing from broad screening to specific pathway analysis. The ultimate goal is to build a complete pharmacological profile that can inform its potential therapeutic applications and guide future drug development efforts.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Efficacy Testing of Piperazine Derivatives.
- Florida Gulf Coast University. (n.d.). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives.
- ResearchGate. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies.
- MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
- PubMed Central. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies.
- Wikipedia. (n.d.). Piperazine.
- YouTube. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects.
- PubMed. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways.
- Patsnap Synapse. (2024). What is the mechanism of Piperazine?.
- PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- PubMed. (1990). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives.
- PubMed. (2011). Current awareness of piperazines: pharmacology and toxicology.
- PubMed. (n.d.). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization.
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- PubMed. (n.d.). Effects of piperazine derivatives on the activity of frog skeletal muscle fibers.
- PubMed. (n.d.). Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression.
- PubMed. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
- PubMed. (2009). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor.
- PubMed. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of piperazine derivatives on the activity of frog skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(2-Diethylaminoethyl)piperazine as a Versatile Building Block in Synthetic Chemistry
Abstract
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1][2] Its unique physicochemical properties, including high aqueous solubility and the ability to modulate the pKa of a molecule, make it a valuable component in drug design.[2][3][4] This guide focuses on 1-(2-Diethylaminoethyl)piperazine, a readily accessible and highly versatile derivative. We will explore its fundamental properties, core reactivity, and strategic application in synthesis, particularly within the context of drug development. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing not only established protocols but also the underlying scientific rationale for its effective utilization.
Core Characteristics of this compound
This compound, CAS No. 4038-92-0, is a trifunctional molecule possessing a secondary amine within the piperazine ring, a tertiary amine in the diethylaminoethyl side chain, and a flexible ethyl linker. This distinct architecture is the source of its utility as a synthetic building block. The secondary amine (pKa ~9.8) is the primary site of reactivity for derivatization, while the more basic tertiary amine (pKa ~10.5) and the overall polar structure contribute significantly to the aqueous solubility of its downstream products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4038-92-0 | [5][6] |
| Molecular Formula | C₁₀H₂₃N₃ | [5][7] |
| Molecular Weight | 185.31 g/mol | [5] |
| Boiling Point | 245.3°C at 760 mmHg | [5][7] |
| Density | 0.906 g/cm³ | [5][7] |
| Flash Point | 93.4°C | [5] |
| Appearance | Colorless to pale yellow oil | [6] |
| IUPAC Name | N,N-diethyl-2-(piperazin-1-yl)ethanamine | [5] |
Synthesis of this compound
The industrial synthesis of piperazine itself can be achieved through various routes, including the reaction of ethanolamine or 1,2-dichloroethane with ammonia.[8] Substituted piperazines like the title compound are typically prepared via N-alkylation of the parent piperazine ring. The most direct and common approach involves the mono-alkylation of piperazine with a suitable electrophile, such as 2-(diethylamino)ethyl chloride.
Achieving mono-alkylation selectivity is the primary challenge, as the initial product is still nucleophilic and can react further to form a dialkylated byproduct. This is typically controlled by using a large excess of the starting piperazine or by using piperazine salts, which can provide excellent yields of the mono-alkylated product.
Caption: General synthetic workflow for this compound.
Reactivity and Key Synthetic Transformations
The synthetic value of this compound is centered on the nucleophilicity of its secondary amine. This site serves as a handle for covalently linking the entire moiety to a wide range of molecular scaffolds. The two most prevalent and robust transformations are direct N-alkylation and reductive amination.
Direct N-Alkylation with Halides
This method involves a standard nucleophilic substitution (SN2) reaction where the secondary amine displaces a halide or other suitable leaving group from an electrophilic carbon center. The choice of base is critical; it must be strong enough to deprotonate the resulting ammonium salt intermediate but not so strong as to cause unwanted side reactions. Anhydrous potassium carbonate is a common and effective choice.
This protocol is a generalized procedure adapted from standard methodologies for N-alkylation of piperazine derivatives.[9][10][11]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the substrate containing a suitable leaving group (e.g., an alkyl bromide) (1.0 eq).
-
Solvent and Base: Dissolve the substrate in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). Add finely powdered anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Nucleophile Addition: Add this compound (1.1-1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-90°C). The optimal temperature depends on the reactivity of the alkyl halide.[10]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted product.
N-Alkylation via Reductive Amination
Reductive amination offers a complementary strategy for forming C-N bonds, particularly when the desired substituent is derived from an aldehyde or ketone. The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild hydride-based reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its selectivity for iminium ions over carbonyls and its tolerance of mildly acidic conditions.
This protocol is a generalized procedure adapted from standard methodologies for the reductive amination of secondary amines.[9][10]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1-1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid (0.1 eq) can be added to accelerate this step if required.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[10]
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the final N-alkylated product.
Caption: Key reaction pathways for derivatizing this compound.
Case Study: Application in the Synthesis of Naftopidil Analogues
Naftopidil is an α1-adrenoceptor antagonist used clinically for the treatment of benign prostatic hyperplasia.[12] Structurally, it is an arylpiperazine derivative. The synthesis of Naftopidil and its numerous analogues for structure-activity relationship (SAR) studies provides an excellent example of the strategic use of piperazine building blocks.[13][14][15] While Naftopidil itself contains a different N1-substituent, this compound can be used to generate novel analogues for screening and lead optimization.
The core synthetic step involves coupling the piperazine nitrogen to an activated aromatic or heteroaromatic system. For Naftopidil, this is a naphthalene ring. This is often achieved via a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Synthetic scheme for a Naftopidil analogue via palladium-catalyzed coupling.
In this context, the this compound moiety serves multiple critical functions in the final molecule:
-
Pharmacophore Element: The piperazine ring is a well-established pharmacophore for α1-adrenoceptors and other CNS targets.[11]
-
Solubility Enhancement: The dual-amine structure significantly increases the aqueous solubility of the otherwise lipophilic naphthalene core, which is crucial for oral bioavailability.[3]
-
PK/PD Modulation: The nature of the side chain can be tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties, as well as receptor binding affinity and selectivity.[2]
Conclusion
This compound is a powerful and versatile building block in modern synthetic chemistry. Its predictable reactivity, centered on the secondary amine, allows for its reliable incorporation into target molecules via robust methods like direct alkylation and reductive amination. Its inherent structural features—a proven pharmacophore and a solubilizing side chain—make it particularly valuable in drug discovery programs. By understanding the core principles of its reactivity and applying the validated protocols described herein, researchers can effectively leverage this building block to accelerate the synthesis of novel chemical entities with desirable pharmacological profiles.
References
- Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. Benchchem.
- Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
- CAS 4038-92-0 this compound. Alfa Chemistry.
- Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. Benchchem.
- This compound. Chemsrc.
- This compound CAS#: 4038-92-0. ChemicalBook.
- A Simple Synthesis of N-Alkylpiperazines. ResearchGate.
- Synthesis, Biological Evaluation and SAR of Naftopidil-Based Arylpiperazine Derivatives. PubMed.
- DE1092019B - Process for the N-monoalkylation of piperazine. Google Patents.
- The Role of Piperazine Derivatives in Drug Discovery.
- The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed.
- Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety. PubMed.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
- The medicinal chemistry of piperazines: A review. PubMed.
- The medicinal chemistry of piperazines: A review. Scilit.
- Piperazine. Wikipedia.
- Identification of a new pharmacological activity of the phenylpiperazine derivative naftopidil: tubulin-binding drug. PubMed.
- Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety | Request PDF. ResearchGate.
- Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. National Institutes of Health.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound CAS#: 4038-92-0 [m.chemicalbook.com]
- 7. This compound | CAS#:4038-92-0 | Chemsrc [chemsrc.com]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Identification of a new pharmacological activity of the phenylpiperazine derivative naftopidil: tubulin-binding drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation and SAR of naftopidil-based arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Introduction: The Serendipitous Journey of a "Privileged Scaffold"
An In-Depth Technical Guide to the Discovery and History of Piperazine Derivatives
The piperazine ring, a simple six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its journey from an industrial chemical to a "privileged scaffold"—a molecular framework that can be adapted to create high-affinity ligands for multiple biological targets—is a testament to scientific curiosity and serendipity.[1] Initially named for its chemical similarity to piperidine, found in black pepper, piperazine's own therapeutic story began not with a targeted design, but with an observation of its chemical properties.[2][3] This guide provides a technical exploration of the discovery and historical development of piperazine and its derivatives, tracing its evolution from a single-use treatment to a versatile building block for a multitude of life-saving drugs.
Part 1: An Unlikely Beginning - From Uric Acid Solvent to Anthelmintic Agent
The first foray of piperazine into the medical field was not as a drug itself, but as a chemical tool. It was initially investigated for its remarkable ability to dissolve uric acid, a property that suggested potential in treating gout.[2][4] However, its clinical success in this area was limited.[2][5]
The true therapeutic potential of piperazine was unlocked in the early 20th century when it was first marketed as an anthelmintic, a drug to treat parasitic worm infections.[3][4] Its widespread adoption, however, began around 1950, when it was formally introduced into both human and veterinary medicine.[4][6] This marked a significant turning point, providing a safe, effective, and affordable treatment for common nematode infections like ascariasis (roundworm) and enterobiasis (pinworm).[4][7] Its high efficacy and wide margin of safety made it ideal for mass treatment programs, dramatically reducing the burden of these diseases globally.[4]
Mechanism of Action: A Selective Paralysis
The success of piperazine as an anthelmintic lies in its selective toxicity. It acts as an agonist for the gamma-aminobutyric acid (GABA) receptors on the muscle cells of nematodes.[7][8] This interaction leads to hyperpolarization of the nerve endings and muscle cell membranes, resulting in a flaccid paralysis of the worm.[8] Unable to maintain their position in the host's gastrointestinal tract, the paralyzed parasites are then expelled by natural peristalsis.[7][8] The selectivity for helminths is attributed to differences in GABA receptor isoforms between invertebrates and their vertebrate hosts, making it relatively safe for humans and animals.[3][8]
Caption: General experimental workflow for drug discovery.
Protocol 1: Synthesis of Cyclizine
Cyclizine can be prepared via the Eschweiler–Clarke methylation of diphenylmethylpiperazine or by the reaction of benzhydryl bromide with 1-methylpiperazine. T[9]he latter is described below.
Objective: To synthesize Cyclizine via N-alkylation.
Materials:
-
Benzhydryl bromide
-
1-methylpiperazine
-
Acetonitrile (solvent)
-
Appropriate glassware and stirring apparatus
-
Purification equipment (e.g., for recrystallization or chromatography)
Procedure:
-
Dissolve 1-methylpiperazine in acetonitrile in a reaction vessel.
-
Slowly add a solution of benzhydryl bromide in acetonitrile to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours or until completion is indicated by thin-layer chromatography (TLC).
-
The product, the hydrobromide salt of cyclizine, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold acetonitrile to remove unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure cyclizine hydrobromide.
Protocol 2: Synthesis of Chlorcyclizine Intermediate
A common method for synthesizing chlorcyclizine and related antihistamines involves the preparation of a key intermediate, 1-[(4-chlorophenyl)(phenyl)methyl]piperazine, followed by N-alkylation.
[10]Objective: To synthesize the common intermediate for clocinizine and chlorcyclizine.
Materials:
-
(4-chlorophenyl)(phenyl)methanone
-
Sodium borohydride (NaBH₄)
-
Methanol (solvent)
-
Thionyl chloride (SOCl₂)
-
Piperazine
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvents for reaction and workup (e.g., Dichloromethane, Toluene)
Procedure:
-
Reduction Step: Reduce (4-chlorophenyl)(phenyl)methanone with sodium borohydride in methanol to form (4-chlorophenyl)(phenyl)methanol. 2[10]. Chlorination Step: React the resulting alcohol with thionyl chloride in a suitable solvent like dichloromethane to produce 1-(chloro(phenyl)methyl)-4-chlorobenzene. 3[10]. Alkylation Step: React the chlorinated intermediate with an excess of piperazine in the presence of a base (e.g., K₂CO₃) in a solvent like toluene. The reaction mixture is typically heated to drive the reaction to completion. 4[10]. Workup and Isolation: After the reaction is complete, the mixture is cooled, washed with water to remove inorganic salts, and the organic layer is concentrated. The resulting crude product, 1-[(4-chlorophenyl)(phenyl)methyl]piperazine, can be purified by chromatography or recrystallization. 5[10]. Final N-alkylation: This intermediate can then be alkylated (e.g., with methyl iodide) to produce chlorcyclizine.
From its humble beginnings as a uric acid solvent to its pivotal role in combating parasitic diseases and revolutionizing the treatment of mental illness, the history of piperazine is a compelling narrative of chemical versatility and therapeutic innovation. Its simple, stable, and easily modified structure has allowed it to become one of the most important "privileged scaffolds" in medicinal chemistry. The extensive family of drugs derived from this core structure is a powerful demonstration of how a single molecular entity can be rationally modified to interact with a wide array of biological targets, yielding treatments for a diverse range of human diseases. The story of piperazine continues to evolve, with ongoing research exploring new derivatives and applications, ensuring its legacy in the pharmacopeia for years to come.
[12]---
References
- A Technical Guide to the Synthesis and Anthelmintic Evaluation of Novel Piperazine Derivatives - Benchchem. (n.d.).
- Cyclizine - Wikipedia. (n.d.).
- The Discovery and History of Piperazine as an Anthelmintic: A Technical Guide - Benchchem. (n.d.).
- Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection - PubMed Central. (n.d.).
- The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.).
- Piperazine - chemeurope.com. (n.d.).
- Piperazine | C4H10N2 - PubChem. (n.d.).
- What is Piperazine used for? - Patsnap Synapse. (2024, June 15).
- Piperazine: A Privileged Scaffold in Modern Drug Discovery - Benchchem. (n.d.).
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.).
- Piperazine derivatives: a potentially tool for the treatment of neurological disorders - PharmacologyOnLine. (n.d.).
- Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection | Journal of Medicinal Chemistry. (n.d.).
- Piperazine - Wikipedia. (n.d.).
- Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (n.d.).
- Synthetic process for chlorcyclizine hydrochloride - Google Patents. (n.d.).
- Piperazine | drug - Britannica. (n.d.).
- Synthesis of piperazine-based analog as anthelmintic agent. - ResearchGate. (n.d.).
- The Chemistry of Piperazine: Synthesis, Reactions, and Applications. (n.d.).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.).
- [Piperazine-derivatives. II. Effect of Piperazine-Derivatives] - PubMed. (1968, November).
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (n.d.).
- Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar Rats - NIH. (n.d.).
- CHLORCYCLIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. (2020, October 22).
- Efficient synthesis of antihistamines clocinizine and chlorcyclizine - ResearchGate. (2012, April).
- Piperazine derivatives for therapeutic use: A patent review (2010-present) - ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine [chemeurope.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperazine | drug | Britannica [britannica.com]
- 7. What is Piperazine used for? [synapse.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cyclizine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. CHLORCYCLIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 12. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Guide to 1-(2-Diethylaminoethyl)piperazine for Advanced Drug Development
Introduction: The Structural Significance of 1-(2-Diethylaminoethyl)piperazine
In the landscape of modern pharmacology, the piperazine scaffold is a cornerstone of molecular design, integral to a wide array of therapeutic agents.[1][2] this compound is a key intermediate and structural motif in the synthesis of numerous active pharmaceutical ingredients (APIs). Its unique combination of a tertiary amine and a piperazine ring imparts specific physicochemical properties, such as basicity and lipophilicity, which are crucial for receptor binding and pharmacokinetic profiles.
This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our approach is tailored for researchers, scientists, and drug development professionals, moving beyond a simple presentation of data to offer insights into the causality behind experimental choices and the logic of spectral interpretation. This document is designed to be a self-validating resource, grounded in authoritative references to ensure scientific integrity.
Molecular Structure and Spectroscopic Correlation
To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound and the expected correlations with different analytical techniques.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.
Experimental Protocol: ¹H and ¹³C NMR Analysis
A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility and accurate interpretation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[1] The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ) to 0.00 ppm.[1]
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle to allow for faster relaxation and a shorter experimental time.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
A wider spectral width (around 220 ppm) is necessary.
-
A greater number of scans (often several hundred to thousands) is required due to the lower natural abundance of the ¹³C isotope.
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides a map of the proton environments within the molecule. The chemical shift, integration, and multiplicity of each signal are key to assigning the protons to their respective positions.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.8 - 2.9 | Triplet | 2H | -NCH₂ -CH₂-N(Et)₂ |
| ~ 2.6 - 2.7 | Triplet | 2H | -NCH₂-CH₂ -N(Et)₂ |
| ~ 2.5 - 2.6 | Quartet | 4H | -N(CH₂ CH₃)₂ |
| ~ 2.4 - 2.5 | Multiplet | 8H | Piperazine ring protons |
| ~ 1.0 - 1.1 | Triplet | 6H | -N(CH₂CH₃ )₂ |
| ~ 1.8 - 2.2 | Singlet (broad) | 1H | Piperazine N-H |
Interpretation Insights:
-
The ethyl groups on the sidechain tertiary amine give rise to a characteristic quartet and triplet pattern.
-
The protons on the ethyl bridge between the two nitrogen atoms appear as distinct triplets due to coupling with their neighbors.
-
The eight protons of the piperazine ring often appear as a complex multiplet due to their similar chemical environments and potential for complex coupling.[1]
-
The N-H proton of the piperazine ring is often broad and may exchange with trace amounts of D₂O in the solvent, causing it to diminish or disappear.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic surroundings.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 55-60 | Piperazine ring carbons adjacent to substituted nitrogen |
| ~ 52-55 | Ethyl bridge carbons |
| ~ 47-50 | -N(CH₂ CH₃)₂ |
| ~ 45-48 | Piperazine ring carbons adjacent to NH |
| ~ 10-15 | -N(CH₂CH₃ )₂ |
Interpretation Insights:
-
The chemical shifts of the piperazine carbons are influenced by the nature of the substituent on the nitrogen atoms.[1]
-
Carbons closer to the electron-withdrawing nitrogen atoms are shifted downfield (higher ppm values).
-
The symmetry of the piperazine ring can be broken by the substituent, leading to distinct signals for carbons that might otherwise be equivalent.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common technique that requires minimal sample preparation.
Methodology:
-
Sample Preparation: Place a small amount of the neat liquid sample of this compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be taken prior to the sample measurement and subtracted from the sample spectrum.
IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 3300 - 3400 (broad) | N-H stretch | Secondary Amine (Piperazine) |
| ~ 2950 - 3000 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~ 1450 - 1470 | C-H bend | Aliphatic (CH₂, CH₃) |
| ~ 1100 - 1300 | C-N stretch | Aliphatic Amine |
Interpretation Insights:
-
The broad N-H stretching band is characteristic of a secondary amine and is a key indicator of the piperazine ring's unsubstituted nitrogen.
-
The strong C-H stretching and bending vibrations confirm the presence of the aliphatic ethyl and piperazine methylene groups.
-
The C-N stretching vibrations further support the presence of the amine functionalities.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and structural information from its fragmentation pattern.[3][4]
Experimental Protocol: Electron Ionization (EI)-MS
EI-MS is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.
Methodology:
-
Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC) system for separation and purification before entering the mass spectrometer.[1]
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).[5]
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.[6]
-
Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Mass Spectral Data and Interpretation
Predicted Molecular Ion:
-
[M]⁺•: m/z = 185.1892 (Calculated for C₁₀H₂₃N₃)[7]
Major Fragmentation Pathways:
Caption: Predicted major fragmentation pathways in EI-MS.
Interpretation Insights:
-
The molecular ion peak at m/z 185 should be observable, though it may be of low intensity due to the extensive fragmentation typical of aliphatic amines.
-
α-Cleavage: The most characteristic fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen atom. This leads to the formation of stable iminium ions.
-
Loss of an ethyl radical (•CH₂CH₃) from the diethylamino group would lead to a fragment at m/z 156.
-
Cleavage of the bond between the two carbons of the ethyl bridge can result in a fragment containing the diethylamino group at m/z 100 ([CH₂=N(CH₂CH₃)₂]⁺). This is often a very prominent peak.
-
-
Ring Fragmentation: The piperazine ring can also undergo fragmentation, typically involving the loss of ethylene or other small neutral molecules, leading to characteristic peaks. A common fragment for piperazine derivatives is observed around m/z 85, corresponding to the piperazine ring fragmenting.[3]
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, from the atomic connectivity and functional groups to the molecular weight and fragmentation patterns. This in-depth understanding is paramount for quality control, reaction monitoring, and the rational design of new chemical entities in the field of drug development. The data and protocols presented in this guide serve as a foundational resource for scientists and researchers working with this important chemical building block.
References
- Ramalingam, S., et al. (2010). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 48, 253-258.
- Zuba, D., & Sekuła, K. (2013). Mass spectra and major fragmentation patterns of piperazine designer drugs. Forensic Science International, 227(1-3), 63-73.
- Gümüş, M. K., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 1-20.
- Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
- Yılmaz, F., et al. (2018). Design and synthesis of some piperazine hybrid molecules. Revue Roumaine de Chimie, 63(1), 39-47.
- SpectraBase. (n.d.). 1-(2-Dimethylaminoethyl)-4-ethylpiperazine.
- SpectraBase. (n.d.). 1-(2-(Dimethylamino)ethyl)-4-methylpiperazine.
- University of Arizona. (n.d.). Interpretation of mass spectra.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
- PubChem. (n.d.). Aminoethylpiperazine.
- University of North Carolina Wilmington. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- SIELC Technologies. (n.d.). 1-(2-Aminoethyl)piperazine.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(15), 4895.
- ChemRxiv. (2023). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- CP Lab Chemicals. (n.d.). 1-[2-(Dimethylamino)ethyl]piperazine, min 98% (GC), 1 gram.
- Chemsrc. (n.d.). This compound.
- Amerigo Scientific. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. whitman.edu [whitman.edu]
- 5. uni-saarland.de [uni-saarland.de]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. alfa-chemistry.com [alfa-chemistry.com]
literature review of 1-(2-Diethylaminoethyl)piperazine research
An In-depth Technical Guide to the Research Landscape of 1-(2-Diethylaminoethyl)piperazine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic amine, and its broader family of piperazine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational knowledge with practical, field-proven insights into the synthesis, characterization, and application of this versatile chemical scaffold.
Introduction: The Strategic Importance of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its prevalence is not accidental; the piperazine moiety offers a unique combination of physicochemical properties that make it a "privileged scaffold" in drug design.[2] These properties include high water solubility, the presence of two reactive nitrogen atoms for facile chemical modification, and a rigid chair-like conformation that can be leveraged for specific receptor interactions.[2][3] This structural unit is integral to a wide array of clinically successful drugs, spanning therapeutic areas such as central nervous system disorders, infectious diseases, and oncology.[4][5][6]
This compound (CAS 4038-92-0) is a specific derivative that serves both as a valuable research chemical and a versatile organic building block for synthesizing more complex, biologically active molecules.[7][] Its structure, featuring a piperazine core and a diethylaminoethyl side chain, provides multiple points for modification, making it a subject of significant interest in drug discovery pipelines.
Physicochemical and Structural Characteristics
A thorough understanding of a molecule's physical and chemical properties is the foundation of its effective application in research and development. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 4038-92-0 | [9] |
| Molecular Formula | C₁₀H₂₃N₃ | [9][10] |
| Molecular Weight | 185.31 g/mol | [9] |
| IUPAC Name | N,N-diethyl-2-piperazin-1-ylethanamine | [7] |
| Boiling Point | 245.3°C at 760 mmHg | [7][10] |
| Density | 0.906 g/cm³ | [7][10] |
| Flash Point | 93.4°C | [7] |
| Purity | Typically >95% | [9] |
| Canonical SMILES | CCN(CC)CCN1CCNCC1 | [7] |
| InChI Key | PVYBFVZRZWESQN-UHFFFAOYSA-N | [7] |
Table 1: Key Physicochemical Properties of this compound.
Synthesis and Characterization: A Validated Workflow
The synthesis of piperazine derivatives can be achieved through various methods, including palladium-catalyzed reactions and visible-light-promoted protocols.[11][12] For a compound like this compound, a common approach involves the reduction of a corresponding keto-piperazine intermediate. The following protocol is a representative example based on established chemical principles for similar structures.[13]
Experimental Protocol: Synthesis via Reductive Amination
Causality Behind Experimental Choices: This protocol utilizes a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄), to convert a stable amide (keto-piperazine) into an amine. The choice of anhydrous solvents like dioxane and ether is critical, as LiAlH₄ reacts violently with water. The sequential addition of NaOH and water during the workup is a Fieser workup, a standard and safe method for quenching the reactive aluminum species and precipitating them for easy filtration.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.) in anhydrous diethyl ether (15 mL per gram of LiAlH₄).
-
Reactant Addition: Dissolve the precursor, 1-(2-Diethylaminoethyl)-piperazin-2-one (1.0 eq.), in anhydrous dioxane (2.5 mL per gram). Add this solution dropwise to the stirred LiAlH₄ suspension under a nitrogen atmosphere. Rationale: The dropwise addition controls the exothermic reaction.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching (Workup): Cool the reaction mixture to 0°C in an ice bath. Cautiously and sequentially, add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure ensures the formation of a granular, easily filterable precipitate.
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the solid aluminum salts through a pad of Celite and wash the filter cake thoroughly with diethyl ether.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield this compound as a light yellow oil.[13]
Workflow for Synthesis and Characterization
The following diagram illustrates the logical flow from synthesis to final validation, ensuring the trustworthiness of the final product.
Caption: A self-validating workflow for the synthesis and characterization of this compound.
Characterization: A Self-Validating System
Characterization is not merely a final step but a crucial validation of the synthesis. Each technique provides a piece of evidence that, when combined, confirms the identity and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show characteristic peaks for the ethyl groups (a quartet and a triplet), the piperazine ring protons, and the methylene groups of the ethylenediamine bridge.
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to verify the molecular weight of the synthesized compound.[14][15] The detection of a molecular ion peak corresponding to the exact mass of 185.1890 confirms the compound's identity.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final product.[16][17] A well-developed reverse-phase HPLC method should show a single major peak, allowing for quantification of purity, which should typically be >95% for use in biological assays.
Pharmacological Applications and Mechanistic Insights
The piperazine scaffold is a prolific source of pharmacologically active agents.[5] Derivatives have been developed with a wide spectrum of biological activities, largely due to the scaffold's ability to interact with key biological targets like G protein-coupled receptors and ion channels.[4]
| Therapeutic Area | Key Biological Targets / Mechanism of Action | Representative Piperazine-Based Drugs |
| Central Nervous System | Monoamine pathway modulation; antagonists for dopamine, serotonin, and histamine receptors.[6] | Clozapine (Antipsychotic), Buspirone (Anxiolytic), Vortioxetine (Antidepressant)[6] |
| Antihistaminic | Histamine H₁ and H₃ receptor antagonists.[15][18] | Cetirizine, Meclizine |
| Anticancer | Inhibition of cyclin-dependent kinases (CDK4/6); interference with cell cycle progression.[5][19] | Imatinib, Palbociclib[19] |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines like TNF-α and nitrite production.[15] | Investigational compounds (e.g., PD-1, PD-2)[15] |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi.[3][20] | Ciprofloxacin, Fluconazole (contain piperazine-like moieties) |
| Anthelmintic | Paralysis of parasites via GABA receptor agonism.[1][14] | Piperazine Citrate[1] |
Table 2: Diverse Pharmacological Applications of the Piperazine Scaffold.
Mechanism of Action: The Dual-Targeting Hypothesis
Recent research highlights a fascinating aspect of some piperazine derivatives: their ability to act as dual-targeting agents. For instance, certain piperazine compounds have shown high affinity for both the histamine H₃ receptor (H₃R) and the sigma-1 receptor (σ₁R).[18][21] This dual antagonism is significant because both H₃R and σ₁R are implicated in pain pathways. A ligand that can modulate both targets simultaneously could offer a breakthrough in developing novel, more effective pain therapies compared to single-target drugs.[18] Molecular modeling studies suggest that the piperazine ring is a critical structural element for this dual activity, influencing the ligand's interaction with the respective binding pockets of these receptors.[21]
Conclusion and Future Perspectives
This compound exemplifies the utility of the piperazine scaffold as a foundational element in drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and the vast therapeutic potential of its derivatives underscore its importance. Future research will likely focus on leveraging this and similar building blocks in combinatorial chemistry to create large libraries for high-throughput screening. Furthermore, the exploration of dual- or multi-targeting agents derived from the piperazine core represents a promising frontier, particularly in complex diseases like chronic pain, neurodegenerative disorders, and cancer, where modulating multiple pathways can lead to enhanced therapeutic efficacy.[20]
References
- 1-(2-Aminoethyl)piperazine - SIELC Technologies. (2018, February 16).
- The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- CAS 4038-92-0 this compound. Alfa Chemistry.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.
- 1-[2-(Dimethylamino)ethyl]piperazine - CAS 3644-18-6. BOC Sciences.
- Synthesis of b. 1-Diethylamino ethyl-2-phenyl piperazine. PrepChem.com.
- 1-(2-DIMETHYLAMINOETHYL)PIPERAZINE | 3644-18-6. ChemicalBook.
- This compound. Amerigo Scientific.
- This compound | CAS#:4038-92-0. Chemsrc.
- Startek, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
- de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.
- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery.
- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
- Patel, R. V., & Park, S. W. (2013). An evolving role of piperazine moieties in drug design and discovery. Mini-Reviews in Medicinal Chemistry.
- Synthesis of piperazines. Organic Chemistry Portal.
- Piperazine | C4H10N2. PubChem, National Institutes of Health.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2020). ResearchGate.
- Al-Ghorbani, M., et al. (2020). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. ResearchGate.
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). Anticancer Agents in Medicinal Chemistry.
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Startek, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed.
- Jalageri, M. D., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances.
Sources
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound - Amerigo Scientific [amerigoscientific.com]
- 10. This compound | CAS#:4038-92-0 | Chemsrc [chemsrc.com]
- 11. Piperazine synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1-(2-Aminoethyl)piperazine | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Targets and Pathways of 1-(2-Diethylaminoethyl)piperazine and Related Derivatives
This guide provides a comprehensive technical overview of the biological interactions of 1-(2-Diethylaminoethyl)piperazine and the broader class of piperazine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the primary molecular targets and associated signaling pathways, offering both foundational knowledge and practical experimental methodologies.
Introduction to this compound and its Therapeutic Potential
This compound belongs to the versatile chemical class of piperazine derivatives, a scaffold renowned for its presence in a multitude of biologically active compounds.[1] The unique structural properties of the piperazine ring, including its two nitrogen atoms, provide a framework for diverse chemical modifications, leading to compounds with a wide range of pharmacological activities.[1] These derivatives have been successfully developed into drugs for various conditions, including antimicrobial, antidepressant, antipsychotic, and antihistaminic therapies.[2] The exploration of compounds like this compound is driven by the potential to discover novel therapeutics with improved efficacy and specificity for a variety of diseases.
Primary Biological Targets
The pharmacological effects of this compound and its analogs are mediated through their interaction with a range of biological targets. The following sections detail the most significant of these targets.
Sigma Receptors (σ1 and σ2)
Sigma receptors, particularly the σ1 and σ2 subtypes, are prominent targets for many piperazine derivatives.[3] These receptors are implicated in a variety of cellular functions and are being investigated as therapeutic targets for neurological disorders and cancer.[4]
The ethylenediamine moiety present in some N,N'-disubstituted piperazines has been shown to confer high affinity for both σ1 and σ2 receptors.[3] The affinity of piperazine derivatives for these receptors can be quantified using radioligand binding assays. For instance, some N-benzyl alkyl ether piperazine derivatives have demonstrated high potency and selectivity for the σ1 receptor, with Ki values in the low nanomolar range.[5] The functional consequences of these interactions, whether agonistic or antagonistic, can be determined through specific functional assays.[6][7]
Histamine Receptors
The piperazine scaffold is a well-established pharmacophore for histamine H1 receptor antagonists.[8][9] This antagonistic activity is the basis for the antiallergic effects of many piperazine-containing drugs.[10] The affinity of these compounds for the H1 receptor can be determined through competitive binding assays using radiolabeled antagonists like [3H]mepyramine.[11] Functional assays that measure downstream signaling events, such as intracellular calcium mobilization or β-arrestin recruitment, can further characterize the antagonistic properties of these compounds.[12][13]
Furthermore, there is growing interest in developing dual-target ligands that act on both histamine H3 and sigma-1 receptors, as this combination may offer novel therapeutic approaches for various central nervous system disorders.[14][15]
Dopamine and Serotonin Receptors
Piperazine derivatives are known to interact with dopaminergic and serotonergic systems in the brain.[16] Arylpiperazine motifs, in particular, have been shown to bind to dopamine D2 and D3 receptors.[17][18] The interaction with the D2 receptor is stabilized by key interactions with specific amino acid residues within the binding pocket.[17]
In the serotonergic system, various piperazine derivatives have demonstrated affinity for 5-HT1A and 5-HT2A receptors, suggesting their potential as modulators of serotonergic neurotransmission.[19][20] This activity is often associated with the anxiolytic and antidepressant-like effects observed with some of these compounds.
Modulation of Intracellular Signaling Pathways
Beyond direct receptor interactions, piperazine derivatives can exert their effects by modulating key intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[21][22] Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[21] Certain novel piperazine derivatives have been shown to induce apoptosis in cancer cells by inhibiting multiple components of this pathway, including PI3K and Akt.
The inhibitory activity of these compounds can be assessed by measuring the phosphorylation status of key pathway proteins, such as Akt, using techniques like Western blotting.[23][24] In vitro kinase assays can also be employed to directly measure the enzymatic inhibition of PI3K and Akt.[23]
Src Family Kinases
Src family kinases are non-receptor tyrosine kinases that play a crucial role in cell signaling, regulating processes such as cell growth, differentiation, and survival. Overactivity of Src kinases has been linked to the development and progression of cancer. The inhibition of Src kinase activity by piperazine derivatives represents a potential anticancer mechanism. The activity of these kinases can be quantified using in vitro assays that measure the phosphorylation of a specific substrate peptide.[25][26][27][28]
Quantitative Data Summary
The following table summarizes the binding affinities of representative piperazine derivatives for various biological targets. It is important to note that specific data for this compound is not extensively available in the public domain, and the presented data is for structurally related compounds to illustrate the general activity of this chemical class.
| Compound Class | Target | Radioligand | Ki (nM) | Reference |
| N-benzyl alkyl ether piperazines | Sigma-1 Receptor | -pentazocine | 2.6 - 2.7 | [5] |
| N,N'-disubstituted piperazines | Sigma-2 Receptor | [3H]DTG | 4.9 | [3] |
| Piperidine/Piperazine Derivatives | Sigma-1 Receptor | -pentazocine | 3.2 | [7] |
| Arylpiperazine Derivatives | Histamine H3 Receptor | 12.7 - 37.8 | [14] | |
| N-phenylpiperazine Analogs | Dopamine D2 Receptor | 349 - 7522 | [29] | |
| N-phenylpiperazine Analogs | Dopamine D3 Receptor | 96 - 1413 | [29] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to characterize the biological activity of this compound and related compounds.
Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.[4]
Materials:
-
Membrane preparation from guinea pig brain (a rich source of sigma-1 receptors).
-
Radioligand: [3H]-(+)-pentazocine.
-
Non-specific binding control: Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound stock solution.
-
96-well microplate.
-
Scintillation vials and cocktail.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer to all wells.
-
Add serial dilutions of the test compound to the appropriate wells.
-
For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
Add a fixed concentration of [3H]-(+)-pentazocine to all wells (typically at or below its Kd).
-
Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at 37°C for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Histamine H1 Receptor Functional Assay (Calcium Mobilization)
This protocol outlines a cell-based functional assay to measure the antagonistic activity of a test compound on the histamine H1 receptor by monitoring changes in intracellular calcium.[12][13]
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Histamine (agonist).
-
Test compound (antagonist).
-
Fluorescent plate reader with an injection system.
Procedure:
-
Plate the H1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compound at various concentrations to the wells and incubate for a predetermined time.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of histamine (typically the EC80) into the wells and immediately begin measuring the fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Analyze the data to determine the inhibitory effect of the test compound on the histamine-induced calcium response.
-
Calculate the IC50 value of the antagonist from the concentration-response curve.
In Vitro PI3K Kinase Assay
This protocol describes an in vitro assay to measure the inhibitory activity of a test compound on PI3K enzymatic activity.[23]
Materials:
-
Recombinant PI3K enzyme.
-
Lipid substrate (e.g., PIP2).
-
ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Test compound.
-
ADP detection reagent (e.g., ADP-Glo™).
-
Luminometer.
Procedure:
-
In a white 96-well plate, add the kinase assay buffer.
-
Add serial dilutions of the test compound.
-
Add the PI3K enzyme and the lipid substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP detection reagent according to the manufacturer's protocol.
-
The luminescent signal is proportional to the amount of ADP generated and thus to the PI3K activity.
-
Determine the IC50 value of the test compound from the concentration-response curve.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webhome.auburn.edu [webhome.auburn.edu]
- 9. Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. innoprot.com [innoprot.com]
- 13. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. re.public.polimi.it [re.public.polimi.it]
- 15. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties [pubmed.ncbi.nlm.nih.gov]
- 16. ijrrjournal.com [ijrrjournal.com]
- 17. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex [pubmed.ncbi.nlm.nih.gov]
- 20. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. youtube.com [youtube.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. promega.com [promega.com]
- 27. Kinase activity assays Src and CK2 [protocols.io]
- 28. bellbrooklabs.com [bellbrooklabs.com]
- 29. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 1-(2-Diethylaminoethyl)piperazine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-(2-Diethylaminoethyl)piperazine (CAS No. 4038-92-0), a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's structural, physical, and chemical properties. By explaining the causality behind experimental choices and providing detailed methodologies, this guide aims to serve as an authoritative resource for the effective utilization and characterization of this versatile molecule.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a ubiquitous structural motif in a vast array of clinically successful drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] Its basic nature allows for salt formation, enhancing stability and handling of active pharmaceutical ingredients (APIs). This compound, a disubstituted piperazine, offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures. A thorough understanding of its fundamental physicochemical properties is therefore paramount for its effective application in drug design and development, enabling chemists to rationally design molecules with desired ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity.
-
IUPAC Name: N,N-diethyl-2-(piperazin-1-yl)ethanamine
-
CAS Number: 4038-92-0[2]
-
Molecular Formula: C₁₀H₂₃N₃[2]
-
Molecular Weight: 185.31 g/mol [2]
-
Canonical SMILES: CCN(CC)CCN1CCNCC1[2]
The structure of this compound features a central piperazine ring, with one nitrogen atom substituted by a 2-diethylaminoethyl group. The presence of three nitrogen atoms of varying basicity is a key determinant of its chemical behavior.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of a molecule dictate its behavior in both chemical reactions and biological systems. The following table summarizes the key physicochemical parameters of this compound.
| Property | Value | Source/Method |
| Appearance | Colorless to pale yellow oil | |
| Boiling Point | 245.3 °C at 760 mmHg84-86 °C at 2 mmHg | |
| Melting Point | Not Applicable (Liquid at room temperature) | |
| Density | 0.906 g/cm³ | |
| Flash Point | 93.4 °C | |
| Predicted pKa₁ | ~9.5 (Piperazine NH) | ChemAxon Prediction |
| Predicted pKa₂ | ~8.5 (Diethylamino) | ChemAxon Prediction |
| Predicted pKa₃ | ~5.0 (Piperazine N-ethyl) | ChemAxon Prediction |
| Solubility | Miscible with water and many organic solvents | General knowledge on piperazines |
Basicity and Ionization State (pKa)
The predicted pKa values suggest that at physiological pH (7.4), the piperazine ring nitrogen (pKa₁ ~9.5) and the diethylamino nitrogen (pKa₂ ~8.5) will be predominantly protonated, rendering the molecule positively charged. This has significant implications for its biological activity and distribution.
Experimental Protocol: Potentiometric Titration for pKa Determination
The experimental determination of pKa values is typically performed via potentiometric titration. This method involves the gradual addition of a strong acid or base to a solution of the compound and monitoring the resulting pH change.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 50 mg of this compound and dissolve it in 50 mL of deionized, CO₂-free water.
-
Titration Setup: Place the solution in a thermostatted vessel at 25 °C and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M) in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a molecule with multiple pKa values, specialized software is often used to deconvolute the titration curve and accurately determine each pKa.
Figure 1: Ionization state of this compound at different pH values.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):
-
δ ~3.4-3.6 ppm (m, 4H): Protons on the piperazine ring adjacent to the ethyl group.
-
δ ~2.4-2.6 ppm (m, 8H): Remaining protons on the piperazine ring and the methylene group adjacent to the diethylamino group.
-
δ ~2.3-2.5 ppm (q, 4H): Methylene protons of the ethyl groups on the diethylamino moiety.
-
δ ~1.0 ppm (t, 6H): Methyl protons of the ethyl groups on the diethylamino moiety.
-
δ ~1.9 ppm (s, 1H): NH proton of the piperazine ring.
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):
-
δ ~55-57 ppm: Carbons of the piperazine ring.
-
δ ~52-54 ppm: Methylene carbon adjacent to the piperazine ring.
-
δ ~47-49 ppm: Methylene carbons of the ethyl groups on the diethylamino moiety.
-
δ ~11-13 ppm: Methyl carbons of the ethyl groups on the diethylamino moiety.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands:
-
~3300 cm⁻¹ (weak-medium): N-H stretching of the secondary amine in the piperazine ring.
-
~2970-2800 cm⁻¹ (strong): C-H stretching of the alkyl groups.
-
~1470-1440 cm⁻¹ (medium): C-H bending of the methylene groups.
-
~1150-1050 cm⁻¹ (medium-strong): C-N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 185. Key fragmentation patterns would likely involve cleavage of the C-C and C-N bonds, leading to characteristic fragment ions.
Figure 2: A simplified representation of potential mass spectral fragmentation pathways.
Analytical Characterization
For quality control and quantitative analysis, chromatographic methods are typically employed.
High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong UV chromophore, direct UV detection of this compound can be challenging at low concentrations. Derivatization with a UV-active labeling agent is a common strategy.
Experimental Protocol: HPLC Analysis with Pre-column Derivatization
Principle: The secondary amine of the piperazine ring can be derivatized with a reagent such as dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl) to introduce a highly UV-active or fluorescent moiety, significantly enhancing detection sensitivity.
Methodology:
-
Derivatization: To a solution of the sample in a suitable buffer (e.g., borate buffer, pH 9), add an excess of the derivatizing agent solution (e.g., dansyl chloride in acetone). Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specified time.
-
Quenching: Quench the reaction by adding a small amount of a primary or secondary amine (e.g., proline).
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier such as 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV or fluorescence detector set to the appropriate wavelength for the chosen derivative.
-
Gas Chromatography (GC)
Gas chromatography, particularly with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), is also a suitable technique for the analysis of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology:
-
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol or dichloromethane).
-
GC-MS Analysis:
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration.
-
Oven Program: A temperature gradient starting at a low temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.
-
MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
Stability, Handling, and Storage
This compound is a stable compound under normal laboratory conditions. However, as an amine, it is susceptible to oxidation over time, especially when exposed to air and light.
-
Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.[3][4] In case of contact with skin or eyes, rinse immediately with plenty of water.[4]
Conclusion
This compound is a valuable building block in modern drug discovery, offering a versatile scaffold for the synthesis of novel therapeutic agents. This guide has provided a detailed examination of its fundamental physicochemical properties, including its molecular structure, physical constants, basicity, and spectroscopic characteristics. The inclusion of predictive data and detailed analytical protocols aims to equip researchers with the necessary knowledge for the confident and effective use of this compound in their research and development endeavors. A thorough understanding of these core characteristics is the bedrock upon which successful drug design and development programs are built.
References
- Chemsrc. (n.d.). This compound | CAS#:4038-92-0.
- Dei, S., Gabellini, A., & Teodori, E. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 234.
- Freeman, S. A. (2011).
- Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43-50.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- PubChem. (n.d.). N,N-Diethyl-2-(piperazin-1-yl)ethan-1-amine.
- Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-319.
- Stability of Synthetic Piperazines in Human Whole Blood. (2018). Journal of analytical toxicology, 42(2), 116–123.
Sources
A Technical Guide to 1-(2-Diethylaminoethyl)piperazine: Sourcing, Purity, and Analytical Considerations for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-(2-Diethylaminoethyl)piperazine in Medicinal Chemistry
This compound, a tertiary amine and piperazine derivative, is a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique structural features, combining a piperazine ring with a diethylaminoethyl side chain, impart specific physicochemical properties that are advantageous in drug design. The piperazine moiety is a well-established pharmacophore known to enhance aqueous solubility and modulate the pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of reputable suppliers, available purity grades, and critical analytical methodologies for the quality assessment of this compound, empowering researchers to make informed decisions in their drug discovery and development endeavors.
Sourcing and Purity Grades of this compound
A variety of chemical suppliers offer this compound, with purity grades typically ranging from 95% to over 98%. The selection of an appropriate grade is contingent upon the specific application, with early-stage research accommodating lower purities, while later-stage development and manufacturing necessitate higher, well-characterized grades.
Table 1: Prominent Suppliers and Offered Purity Grades
| Supplier | Purity Grade(s) | CAS Number |
| Amerigo Scientific | 95%[1] | 4038-92-0 |
| Alfa Chemistry | >98%[2] | 4038-92-0 |
| Santa Cruz Biotechnology | Research Grade (Purity not specified)[3] | 4038-92-0 |
It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier prior to purchase. The CoA provides crucial lot-specific information, including the precise purity, levels of identified and unidentified impurities, residual solvents, and water content. This documentation is essential for ensuring the quality and consistency of the starting material, which directly impacts the reliability and reproducibility of experimental results.
Understanding the Impurity Profile: A Critical Step in Quality Control
The impurity profile of this compound is largely influenced by its synthetic route. A common method for its synthesis involves the reaction of piperazine with 2-diethylaminoethyl chloride.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual piperazine and 2-diethylaminoethyl chloride may be present in the final product.
-
Byproducts of the Reaction: Side reactions can lead to the formation of various impurities. For instance, the dialkylation of piperazine could result in the formation of 1,4-bis(2-diethylaminoethyl)piperazine.
-
Degradation Products: Improper storage or handling can lead to the degradation of the compound.
The presence of these impurities can have significant consequences in drug development, potentially leading to the formation of unintended side products in subsequent synthetic steps, impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
Analytical Methodologies for Purity Determination
Robust analytical methods are essential for the accurate assessment of the purity of this compound and the identification and quantification of any impurities. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The following is a general protocol that can be adapted for the analysis of this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent such as methanol or dichloromethane.
-
GC-MS Conditions:
-
Column: A DB-5ms column (30 m x 0.25 mm x 0.25 µm) is a suitable choice for the separation of piperazine derivatives.[4][5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Injector Temperature: 250 °C.[6]
-
Oven Temperature Program: An initial temperature of 120 °C held for 1 minute, followed by a ramp to 300 °C at a rate of 7.5 °C/min, with a final hold time of 2 minutes.[5]
-
Transfer Line Temperature: 280 °C.[5]
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-600.
-
Method Validation: A comprehensive validation of the GC-MS method should be performed to ensure its accuracy, precision, linearity, and robustness. This includes determining the limit of detection (LOD) and limit of quantification (LOQ) for the main component and any potential impurities.[4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. As piperazine and its derivatives often lack a strong UV chromophore, derivatization or the use of alternative detection methods may be necessary.[6]
Experimental Protocol: HPLC-UV Analysis with Derivatization
A method involving derivatization with a UV-active agent can be employed for the analysis of piperazine compounds.[7][8]
-
Derivatization: React the this compound sample with a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative.[7][8]
-
Sample Preparation: Prepare a standard solution of the derivatized compound and a sample solution of the derivatized this compound in a suitable diluent.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of such derivatives.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often effective.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: Maintained at 35 °C.[7]
-
Detection: UV detection at an appropriate wavelength for the derivative (e.g., 340 nm for NBD derivatives).[7]
-
Method Validation: The HPLC method should be thoroughly validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable and accurate results.[7]
Applications in Drug Development
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.[9][10] The incorporation of a diethylaminoethyl group can further enhance the pharmacokinetic properties of a molecule. For instance, piperazine derivatives have been investigated for their potential to overcome drug resistance in cancer therapy by inhibiting efflux pumps like P-glycoprotein.[11][12]
Conclusion
A thorough understanding of the available suppliers, purity grades, and potential impurities of this compound is fundamental for its effective use in pharmaceutical research and development. The implementation of validated analytical methods, such as GC-MS and HPLC, is critical for ensuring the quality and consistency of this important synthetic intermediate. By carefully considering these factors, researchers can enhance the reliability of their experimental outcomes and accelerate the discovery of new and innovative medicines.
References
- Amerigo Scientific. This compound. Amerigo Scientific. Accessed January 10, 2026.
- Sigma-Aldrich. 1-[2-(Dimethylamino)ethyl]piperazine. Sigma-Aldrich. Accessed January 10, 2026.
- CP Lab Chemicals. 1-[2-(Dimethylamino)ethyl]piperazine, min 98% (GC), 1 gram. CP Lab Chemicals. Accessed January 10, 2026.
- Sigma-Aldrich. 1-[2-(Dimethylamino)ethyl]piperazine ≥98.0% (GC). Sigma-Aldrich. Accessed January 10, 2026.
- Santa Cruz Biotechnology. 1-(2-Diethylaminoethyl)-piperazine. Santa Cruz Biotechnology. Accessed January 10, 2026.
- Alfa Chemistry. CAS 4038-92-0 this compound. Alfa Chemistry. Accessed January 10, 2026.
- ChemScene. 1-[2-(Dimethylamino)ethyl]piperazine. ChemScene. Accessed January 10, 2026.
- Lee, H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. PubMed.
- Lee, H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI.
- Moreira, P., et al. (2020).
- Santa Cruz Biotechnology. 1-(2-Diethylaminoethyl)-piperazine | CAS 4038-92-0. Santa Cruz Biotechnology. Accessed January 10, 2026.
- Analytical CHEMISTRY. (2011). GC determination of substituted piperazines in pharmaceutical drug substances.
- Moreira, P., et al. (2020).
- European Medicines Agency. MRL - Piperazine Summary Report (3). European Medicines Agency.
- Lee, H., et al. (2019). Effects of piperazine derivative on paclitaxel pharmacokinetics. Ewha Womans University.
- Reddy, P. R., et al. (2012).
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Anant Pharmaceuticals Pvt. Ltd. CAS 140-31-8 1-(2-Aminoethyl)piperazine Impurity. Anant Pharmaceuticals Pvt. Ltd.
- A Review on Analytical Methods for Piperazine Determination.
- Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride. Eureka.
- Reddy, P. R., et al. (2012).
- The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing.
- Chemsrc. This compound | CAS#:4038-92-0. Chemsrc. Accessed January 10, 2026.
- PrepChem.com. Synthesis of a. 1-(Diethylamino ethyl)-2-phenyl piperazine. PrepChem.com.
- Method for the preparation of piperazine and its derivatives.
- Benchchem. Purity Analysis of 1-(2-Hydroxyethyl)
- Piperazine derivatives and their use as synthesis intermediates.
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Piperazine synthesis. Organic Chemistry Portal.
- Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 2-(Diethylamino)ethyl Chloride. Benchchem.
- Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scbt.com [scbt.com]
- 4. scholars.direct [scholars.direct]
- 5. scholars.direct [scholars.direct]
- 6. hakon-art.com [hakon-art.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
The Versatile Operative: A Guide to 1-(2-Diethylaminoethyl)piperazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of 1-(2-Diethylaminoethyl)piperazine, a unique trifunctional amine, and its multifaceted applications in organic synthesis. Moving beyond a simple catalog of reactions, this guide delves into the mechanistic underpinnings of its reactivity, offering field-proven insights and detailed protocols to empower researchers in leveraging this versatile molecule.
Compound Profile: Understanding the Asset
This compound, with CAS Number 4038-92-0, is a tertiary amine featuring a piperazine ring substituted with a diethylaminoethyl group. This unique structure confers a combination of steric hindrance and multiple basic sites, making it a valuable tool in a chemist's arsenal.
| Property | Value | Source |
| Molecular Formula | C10H23N3 | [1][2] |
| Molecular Weight | 185.31 g/mol | [1][2] |
| Boiling Point | 245.3 °C at 760 mmHg | [1] |
| Density | 0.906 g/cm³ | [1] |
| Synonyms | N,N-diethyl-2-piperazin-1-ylethanamine | [1] |
The presence of three nitrogen atoms with varying steric and electronic environments dictates its diverse reactivity, allowing it to function as a base, a ligand, and a structural component in more complex molecules.
Application as a Catalyst: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a basic amine.[1] While piperidine is a classic catalyst for this transformation, the sterically hindered yet strongly basic nature of this compound offers potential advantages in terms of selectivity and reaction rate. The tertiary amine of the diethylaminoethyl group can act as the primary catalytic site, while the piperazine nitrogens can influence the reaction environment.
Diagram: Proposed Catalytic Cycle in Knoevenagel Condensation
Caption: Proposed catalytic cycle for the Knoevenagel condensation.
Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile
This protocol describes a representative procedure for the Knoevenagel condensation using this compound as a catalyst.
Materials:
-
Benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
This compound (0.1 eq)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.06 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 20 mL of ethanol.
-
Add this compound (0.185 g, 1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, 2-benzylidenemalononitrile, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain a white crystalline solid.
Expected Yield: >90%
Rationale: The use of a catalytic amount of the amine base is sufficient to promote the reaction. Ethanol is a suitable solvent for this reaction, allowing for easy precipitation of the product upon completion. The steric bulk of the catalyst may influence the E/Z selectivity of the product in reactions where stereoisomers are possible.
Application as a Ligand: Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. The process is typically catalyzed by a transition metal complex, with multidentate amines often serving as ligands to tune the catalyst's activity and solubility.[3] The structure of this compound, with its three nitrogen atoms, makes it an excellent candidate for a tridentate ligand in copper-mediated ATRP.
Diagram: Role of Ligand in ATRP Catalytic Cycle
Caption: Simplified ATRP catalytic cycle highlighting the ligand's role.
Protocol: ATRP of Methyl Methacrylate (MMA)
This protocol outlines the use of this compound as a ligand in the copper-catalyzed ATRP of methyl methacrylate.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
This compound (ligand)
-
Anisole (solvent)
-
Schlenk flask
-
Syringes
-
Nitrogen or Argon source
Procedure:
-
To a Schlenk flask under an inert atmosphere (N2 or Ar), add CuBr (14.3 mg, 0.1 mmol).
-
Add anisole (2 mL) and this compound (37.1 mg, 0.2 mmol) to the flask. Stir the mixture until a homogeneous solution is formed.
-
Add MMA (2.0 g, 20 mmol) and EBiB (29.2 mg, 0.15 mmol) to the reaction mixture via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir.
-
Take samples periodically via a degassed syringe to monitor the conversion and molecular weight distribution by Gas Chromatography (GC) and Gel Permeation Chromatography (GPC).
-
After the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and diluting with THF.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Expected Outcome: A well-defined poly(methyl methacrylate) with a narrow molecular weight distribution (Mw/Mn < 1.5).
Rationale: The ratio of ligand to copper is crucial for catalyst stability and activity. A 2:1 ligand-to-copper ratio is often used for tridentate amine ligands. The choice of solvent and temperature will influence the polymerization rate and control.
Industrial Application: Epoxy Resin Curing Agent
A closely related compound, N-aminoethylpiperazine (AEP), is a known curing agent for epoxy resins.[4][5] The tertiary amine in AEP acts as an accelerator for the curing process. Given the structural similarity, this compound is expected to function similarly, with the tertiary diethylamino group potentially offering different reactivity and pot life compared to the primary amine in AEP. The piperazine ring provides two secondary amines for cross-linking with the epoxy groups.
Diagram: Epoxy Curing Mechanism
Caption: Simplified mechanism of epoxy resin curing with an amine agent.
Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin
This protocol provides a general procedure for using this compound as a curing agent for a standard epoxy resin.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin (e.g., Epon 828)
-
This compound
-
Mixing container
-
Stirring rod
Procedure:
-
Calculate the stoichiometric amount of this compound required to cure the epoxy resin. The amine equivalent weight (AEW) of this compound is its molecular weight divided by the number of active amine hydrogens (which is 2 for the piperazine nitrogens).
-
Weigh the appropriate amounts of the DGEBA resin and this compound into a mixing container. A typical starting ratio would be based on the calculated stoichiometry.
-
Thoroughly mix the two components with a stirring rod for 2-3 minutes until a homogeneous mixture is obtained.
-
The mixture can then be cast into a mold or applied as a coating.
-
Allow the mixture to cure at room temperature. The curing time will depend on the ambient temperature and the specific formulation. A typical initial cure may take several hours, with full properties developing over several days.
-
Optionally, a post-cure at an elevated temperature (e.g., 80 °C for 2 hours) can be performed to enhance the cross-linking and improve the thermal and mechanical properties of the cured resin.
Safety Note: Both epoxy resins and amine curing agents can be skin and respiratory irritants. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Role in the Synthesis of Corrosion Inhibitors
Piperazine and its derivatives have been investigated as effective corrosion inhibitors for various metals, particularly in acidic environments.[6][7] The nitrogen atoms in the piperazine ring can adsorb onto the metal surface, forming a protective film that inhibits the corrosion process. The diethylaminoethyl side chain in this compound can further enhance this protective effect through increased surface coverage and electron-donating properties.
Conceptual Synthesis of a Corrosion Inhibitor
Conclusion
This compound is a chemical with significant, yet not fully explored, potential in organic synthesis. Its unique trifunctional nature allows it to participate in a variety of transformations as a catalyst, ligand, and building block. This guide has provided a framework for its application in Knoevenagel condensations, Atom Transfer Radical Polymerization, and as an epoxy curing agent, complete with detailed, practical protocols. It is the hope of the author that this document will serve as a valuable resource for researchers, stimulating further investigation into the diverse applications of this versatile molecule.
References
- Xia, J., & Matyjaszewski, K. (1997). Controlled/"Living" Radical Polymerization. Atom Transfer Radical Polymerization Using Multidentate Amine Ligands. Macromolecules, 30(25), 7697–7700.
- Ansari, F. A., Quraishi, M. A., & Singh, A. (2009). Investigation of Piperazine and its Derivatives as Vapor Phase Corrosion Inhibitors for Mild Steel. The Open Electrochemistry Journal, 1, 30-35.
- Hajizadeh, F., Mojtahedi, M. M., & Abaee, M. S. (2018). One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives. RSC Advances, 8(62), 35593–35599.
- Jia, Z., et al. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment.
- Knoevenagel Condensation. (2023). In Wikipedia.
- Alfa Aesar. (n.d.). This compound.
- Amerigo Scientific. (n.d.). This compound.
- Ataman Kimya. (n.d.). AMINOETHYLPIPERAZINE.
- Chem-Station. (2014, May 3). Knoevenagel Condensation.
- J&K Scientific. (2021, February 23). Knoevenagel Condensation.
- Matyjaszewski Polymer Group. (n.d.). Ligands. Carnegie Mellon University.
- Quraishi, M. A., & Ansari, F. A. (2009). Investigation of Piperazine and its Derivatives as Vapor Phase Corrosion Inhibitors for Mild Steel.
- Wikipedia contributors. (2023, September 22). Aminoethylpiperazine. In Wikipedia, The Free Encyclopedia.
- CN114163390A - Piperazine epoxy resin curing agent and preparation method thereof. (2022).
- US4189564A - Non-crystallizing epoxy resin accelerator. (1980).
- Eureka. (n.d.). Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride.
- Stobec. (n.d.). Epoxy Curing Agents and Modifiers.
Sources
Application Notes and Protocols for N-Alkylation with 1-(2-Diethylaminoethyl)piperazine
Introduction: The Strategic Importance of N-Alkylated Piperazines in Medicinal Chemistry
The piperazine ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antihistaminic, antipsychotic, and anti-inflammatory effects.[1][2][3] The strategic modification of the piperazine core, particularly through N-alkylation, allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. 1-(2-Diethylaminoethyl)piperazine is a versatile starting material in this context, offering a nucleophilic secondary amine on the piperazine ring that is amenable to alkylation. This modification is a key step in the synthesis of many active pharmaceutical ingredients (APIs). For instance, N-alkylated piperazine derivatives are crucial intermediates in the synthesis of H1-receptor antagonists used to treat allergic reactions.[4] This document provides a detailed experimental protocol for the N-alkylation of this compound, grounded in established chemical principles and supported by practical insights for researchers in medicinal chemistry and drug development.
Reaction Mechanism and Rationale
The N-alkylation of this compound proceeds via a standard bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the secondary nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide). A base is incorporated into the reaction mixture to neutralize the acidic byproduct (e.g., HBr or HCl) generated during the reaction, thereby driving the equilibrium towards product formation.
Key Considerations for Reaction Control:
-
Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial to prevent competition with the piperazine nucleophile.
-
Solvent Selection: Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they can dissolve the reactants and facilitate the SN2 mechanism without interfering with the reaction.
-
Preventing Dialkylation: A common side reaction is the dialkylation of the piperazine nitrogen, leading to the formation of a quaternary ammonium salt. To favor monoalkylation, a slight excess of the this compound can be used, or the alkylating agent can be added dropwise to maintain its low concentration in the reaction mixture.
Experimental Workflow
The general workflow for the N-alkylation of this compound is depicted below.
Caption: General workflow for the N-alkylation of this compound.
Detailed Experimental Protocol
This protocol provides a general method for the N-alkylation of this compound with an alkyl halide.
Materials and Reagents:
-
This compound (CAS: 4038-92-0)[5]
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.). Dissolve it in anhydrous acetonitrile or DMF.
-
Addition of Base: Add anhydrous potassium carbonate (2.0-3.0 eq.) to the stirred solution.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.2 eq.) dropwise to the suspension at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C, or reflux) and stir vigorously. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in dichloromethane.
-
Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent product tailing) to afford the desired N-alkylated product.
-
Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of piperazine derivatives. While specific results will vary based on the exact substrates and conditions, this provides a general guideline.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 6-12 | 85-95 |
| Ethyl Iodide | K₂CO₃ | DMF | 60 | 8-16 | 80-90 |
| 1-Bromobutane | Et₃N | Acetonitrile | 80 | 12-24 | 75-85 |
Safety and Handling Precautions
-
This compound: This compound is an irritant.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The safety data sheet (SDS) should be consulted before use.[6]
-
Alkylating Agents: Many alkyl halides are toxic, lachrymatory, and/or carcinogenic. Handle these reagents in a well-ventilated fume hood with appropriate PPE.
-
Bases: Potassium carbonate is an irritant. Avoid inhalation of dust. Triethylamine is flammable and has a strong, unpleasant odor.
-
Solvents: Acetonitrile, DMF, and dichloromethane are hazardous. Use in a fume hood and avoid contact with skin and eyes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents, insufficient temperature, or improper base. | Ensure reagents are pure and dry. Increase reaction temperature. Use a stronger, non-nucleophilic base if necessary. |
| Formation of dialkylated byproduct | Excess alkylating agent or rapid addition. | Use a slight excess of the piperazine. Add the alkylating agent slowly and dropwise. |
| Difficult purification | Product is highly polar and streaks on silica gel. | Add a small amount (0.5-1%) of triethylamine to the chromatography eluent to suppress the basicity of the product and improve peak shape. |
| Product is water-soluble | The product may be in its protonated form after work-up. | Ensure the aqueous layer is sufficiently basic during extraction by adding more NaHCO₃ or a dilute NaOH solution. |
References
- Choo, H. Y., Chung, B. J., & Chung, S. H. (1999). Synthesis of piperazine derivatives and evaluation of their antihistamine and antibradykinin effects. Bioorganic & Medicinal Chemistry Letters, 9(18), 2727–2730. [Link]
- RSC Publishing. (2020). Synthesis of anti-allergic drugs. RSC Advances. [Link]
- Shafi, S., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery, 21(1), 1-13. [Link]
- Rajaei, Z., et al. (2012). Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs. Research in Pharmaceutical Sciences, 7(5), S795. [Link]
Sources
- 1. Synthesis of piperazine derivatives and evaluation of their antihistamine and antibradykinin effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Page loading... [wap.guidechem.com]
Application Notes and Protocols: The Role of 1-(2-Diethylaminoethyl)piperazine in Modern Drug Discovery
Introduction: The Piperazine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1] Its six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts a unique combination of properties that medicinal chemists leverage to enhance drug-like characteristics.[2] The piperazine moiety can improve aqueous solubility, modulate lipophilicity, and act as a versatile linker to orient pharmacophoric groups for optimal target engagement.[1][3] Its basic nature allows for salt formation, improving stability and bioavailability.[2] These attributes have led to the incorporation of the piperazine core into a vast array of clinically successful drugs, spanning therapeutics for cancer, infectious diseases, and central nervous system disorders.[4][5]
This document focuses on a key derivative, 1-(2-Diethylaminoethyl)piperazine . This compound serves not only as a crucial building block for synthesizing more complex molecules but also as a functional moiety that can confer specific biological activities. Its structure combines the rigid piperazine ring with a flexible diethylaminoethyl side chain, offering multiple points for chemical modification and interaction with biological targets. We will explore its application in oncology and neuropharmacology, provide detailed protocols for its use and analysis, and discuss its potential in emerging therapeutic modalities.
PART 1: APPLICATIONS IN ONCOLOGY
The piperazine scaffold is a cornerstone in the design of modern anticancer agents. Derivatives have been shown to induce apoptosis, inhibit key signaling pathways, and even modulate the pharmacokinetics of other chemotherapeutics.[6][7]
Mechanism of Action: Induction of Apoptosis and Multi-Target Kinase Inhibition
Numerous studies have demonstrated that novel piperazine derivatives can potently inhibit cancer cell proliferation and induce programmed cell death (apoptosis).[6] A key advantage of these compounds is their ability to often engage multiple oncogenic signaling pathways simultaneously, potentially reducing the likelihood of drug resistance.
One study identified a piperazine derivative, C505, that exhibited potent anticancer activity with GI50 values in the nanomolar range across several cancer cell lines.[8] The mechanism was elucidated as the induction of caspase-dependent apoptosis through the inhibition of multiple critical cancer signaling pathways, including PI3K/AKT, Src family kinases, and the BCR-ABL pathway in leukemia cells.[6] The intrinsic apoptosis pathway is often implicated, characterized by the activation of caspase-9 and caspase-3, without affecting caspase-8.[9] This targeted disruption of survival signals forces the cancer cell into a self-destructive cascade.
Figure 1: Multi-pathway inhibition by piperazine derivatives.
Quantitative Data Summary: Anticancer Activity of Piperazine Derivatives
The following table summarizes the growth inhibition (GI50) values for a potent piperazine derivative (C505) against various human cancer cell lines, demonstrating its broad-spectrum efficacy.
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 0.058 | [8] |
| AGS | Gastric Adenocarcinoma | 0.055 | [8] |
| HeLa | Cervical Carcinoma | 0.155 | [8] |
Application as a Pharmacokinetic Modulator
Beyond direct cytotoxicity, piperazine derivatives can serve as valuable adjuvants in chemotherapy. Paclitaxel, a potent anticancer agent, suffers from low oral bioavailability, partly due to the efflux transporter P-glycoprotein (P-gp) which pumps the drug out of cells.[10] A study demonstrated that co-administration of a piperazine derivative, acting as a P-gp inhibitor, significantly increased the oral bioavailability of paclitaxel in rats.[10][11] This was achieved by inhibiting intestinal P-gp, leading to prolonged absorption and reduced clearance of paclitaxel.[10] This application highlights the utility of the this compound scaffold in designing chemosensitizers and bioavailability enhancers.
Figure 2: P-gp inhibition by a piperazine derivative.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cancer cell proliferation and viability.
Causality: The MTT assay is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.
Self-Validation: The protocol includes untreated controls (100% viability), blank controls (no cells, background absorbance), and a positive control (a known cytotoxic agent like Doxorubicin). The dose-response curve generated validates the compound's effect, with a clear correlation between concentration and cell death.
Materials:
-
Human cancer cell lines (e.g., HeLa, K562)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates, multichannel pipette, microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will become visible in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the GI50 value.
PART 2: EMERGING APPLICATIONS
Scaffold for CNS-Active Agents
The piperazine ring is a common feature in drugs targeting the central nervous system (CNS), including agents for depression, anxiety, and psychosis.[12] This is due to its ability to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.[13] For instance, 1-(2-Diphenyl)piperazine is a potent and selective antagonist for the 5-HT7 receptor.[14] The this compound moiety can be used as a starting point to synthesize novel ligands for these receptors, where the diethylaminoethyl group can be modified to fine-tune receptor affinity and selectivity. Furthermore, piperazine-based compounds are being investigated as multi-target agents for Alzheimer's disease, capable of reducing both amyloid and Tau pathology.[15]
Linker Chemistry in Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[16][17] The linker connecting the antibody and the payload is a critical component, influencing the stability, solubility, and release of the drug.[18] While not a direct application of the title compound itself, the piperazine scaffold is used in designing linkers.[16] Its chemical handles allow for conjugation to both the antibody (often via engineered cysteines) and the cytotoxic drug. The inherent properties of the piperazine ring can improve the pharmacokinetic profile of the entire ADC. The this compound structure represents a versatile platform from which such advanced linkers can be developed.
Figure 3: Conceptual structure of an ADC with a piperazine linker.
PART 3: ANALYTICAL AND SAFETY PROTOCOLS
Accurate quantification and safe handling are paramount when working with any chemical entity in a research setting.
Protocol: Purity and Quantification by Reverse-Phase HPLC
Causality: This method separates compounds based on their hydrophobicity. The piperazine derivative, being a polar compound, will elute from a nonpolar (C18) column using a polar mobile phase. A UV detector can be used for quantification if the molecule contains a chromophore. If not, derivatization with a UV-active tag like NBD-Cl is necessary.[19]
Self-Validation: The protocol's validity is ensured by running a standard curve with known concentrations of the analyte to establish linearity. System suitability is checked by ensuring consistent retention times and peak areas for replicate injections. A blank injection (mobile phase only) confirms the absence of system contamination.
Materials & Instrumentation:
-
HPLC system with UV or DAD detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and Water with an acid modifier (e.g., 0.1% Formic Acid for MS compatibility or Phosphoric Acid).[20]
-
Sample diluent (e.g., Methanol or Mobile Phase)
-
This compound reference standard
Chromatographic Conditions Summary:
| Parameter | Condition | Reference |
| Column | C18 Reverse Phase | [20] |
| Mobile Phase | Acetonitrile / Water with Formic Acid | [20] |
| Flow Rate | 1.0 mL/min | [19] |
| Column Temp. | 35 °C | [19] |
| Injection Vol. | 10 µL | [19] |
| Detection | UV (e.g., 210 nm or 340 nm post-derivatization) | [19] |
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in diluent. Perform serial dilutions to create calibration standards (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the test sample in the diluent to a concentration within the calibration range.
-
System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the blank, followed by the calibration standards, and then the test samples.
-
Data Processing: Integrate the peak area corresponding to the piperazine derivative. Create a calibration curve by plotting peak area versus concentration for the standards. Use the linear regression equation to calculate the concentration of the test samples.
Safety and Handling
Derivatives of piperazine require careful handling. Based on safety data for structurally similar compounds like 1-(2-Aminoethyl)piperazine, the following precautions should be observed.[21][22]
-
Hazards: May be harmful if swallowed or in contact with skin. Can cause severe skin burns and eye damage, and may cause an allergic skin reaction.[22][23]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Keep away from heat and sources of ignition.[22]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere. Store in a corrosives-designated area.[21]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If swallowed or inhaled, seek immediate medical attention.[22]
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a versatile scaffold that continues to empower drug discovery efforts. Its applications in oncology, from direct cytotoxic effects to enhancing the efficacy of other drugs, are well-documented. Its established role in CNS-targeting compounds and potential as a linker in next-generation biotherapeutics like ADCs underscore its ongoing relevance. The protocols outlined here provide a framework for researchers to reliably characterize and utilize this and similar piperazine derivatives in their quest for novel therapeutics. Future research will likely focus on integrating this scaffold into combinatorial libraries for high-throughput screening and developing more sophisticated, multi-functional drugs that leverage the unique physicochemical properties of the piperazine core.
References
- Yuan, Z., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways.
- SIELC Technologies. (2018). Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column.
- Kim, T. H., et al. (2016). Effect of a novel piperazine compound on cancer cells. Journal of Biomedical Science, 23(1), 18. [Link]
- Yuan, Z., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways.
- Ali, M., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells.
- Lee, J. Y., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 23. [Link]
- Chemsrc. (n.d.). This compound | CAS#:4038-92-0.
- Al-Shemari, M. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984. [Link]
- Wuxi Qianhao Biopharma. (2019). Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride. Eureka. [Link]
- Reddy, B. C., et al. (2010). A validated stability indicating gc method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in 1-methyl piperazine. Analytical Chemistry: An Indian Journal. [Link]
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
- Patel, R. V., & Park, S. W. (2013). An evolving role of piperazine moieties in drug design and discovery. Mini-Reviews in Medicinal Chemistry, 13(11), 1579–1601. [Link]
- Lee, J. Y., et al. (2019). Effects of piperazine derivative on paclitaxel pharmacokinetics. Ewha Womans University Repository. [Link]
- Kumar, S., & Narasimhan, B. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2595. [Link]
- Sharma, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
- Papapostolou, I., et al. (2022). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 23(19), 11846. [Link]
- Sharma, A., et al. (2024). The medicinal chemistry of piperazines: A review. Scilit. [Link]
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6667. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Caccia, S., et al. (2005). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 6(3), 215–230. [Link]
- van der Loo, I., et al. (2017). Proposed industrial pathway to piperazine starting from ethylene oxide.
- Zuideveld, K. P., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. The Journal of Pharmacology and Experimental Therapeutics, 303(3), 1130–1137. [Link]
- Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217–233. [Link]
- Patel, R. V., & Park, S. W. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Amerigo Scientific. (n.d.). This compound.
- VanBrunt, M. P., et al. (2015). Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse-Electron-Demand Diels–Alder Reaction. Angewandte Chemie International Edition, 54(37), 10952-10956. [Link]
- Wikipedia. (n.d.). 1-(2-Diphenyl)piperazine.
- Tsuchikama, K., & An, Z. (2018). The Chemistry Behind ADCs. Molecules, 23(5), 1127. [Link]
- Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430–438. [Link]
- Hasan, M. M., et al. (2021). Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer.
- NJ Bio, Inc. (2025). Recent Advances in ADCs.
- Chen, Y. C., et al. (2020). Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells. PLOS ONE, 15(9), e0239532. [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. mdpi.com [mdpi.com]
- 11. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 12. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-(2-Diphenyl)piperazine - Wikipedia [en.wikipedia.org]
- 15. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. njbio.com [njbio.com]
- 18. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells | PLOS One [journals.plos.org]
- 19. jocpr.com [jocpr.com]
- 20. 1-(2-Aminoethyl)piperazine | SIELC Technologies [sielc.com]
- 21. fishersci.com [fishersci.com]
- 22. cdhfinechemical.com [cdhfinechemical.com]
- 23. fishersci.fr [fishersci.fr]
The Versatile Scaffold: Application of 1-(2-Diethylaminoethyl)piperazine in Medicinal Chemistry
Introduction: The Privileged Piperazine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug design. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential example of such a "privileged scaffold."[1] Its inherent physicochemical properties—such as excellent water solubility, tunable basicity, and conformational rigidity—make it an invaluable component in the medicinal chemist's toolkit.[2][3] These attributes often translate to improved pharmacokinetic profiles, including enhanced oral bioavailability and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.[2] This guide focuses on a specific, yet highly versatile, derivative: 1-(2-Diethylaminoethyl)piperazine . The incorporation of the diethylaminoethyl side chain introduces an additional basic nitrogen atom and a flexible linker, further expanding the possibilities for molecular interactions and targeted drug delivery. This document will provide an in-depth exploration of the applications of this scaffold, complete with detailed protocols and insights into its role in the development of novel therapeutic agents.
Core Applications in Drug Discovery
The this compound moiety has been successfully integrated into a diverse array of therapeutic candidates, demonstrating its broad applicability across multiple disease areas. Its primary role is often as a linker or a terminal basic group that can engage with biological targets and modulate the overall properties of the molecule.
Anticancer Therapeutics
A significant area of application for this compound derivatives is in the development of novel anticancer agents.[4][5] The piperazine core, coupled with the diethylaminoethyl chain, can be appended to various pharmacophores to enhance their cytotoxic activity and selectivity for cancer cells.
One notable example is in the design of tubulin polymerization inhibitors. By attaching the this compound moiety to an arylamide scaffold, researchers have developed potent anticancer agents that disrupt the microtubule network, a critical component of cell division.[6]
Another key application is in the development of antagonists for receptors that are overexpressed in cancer cells, such as certain adrenergic receptors in prostate cancer.[4] The arylpiperazine structure, a common feature in these derivatives, has been shown to be a key pharmacophore for this activity.
Structure-Activity Relationship (SAR) Insights in Anticancer Derivatives:
-
Aryl Group Substitution: The nature and position of substituents on the aryl ring attached to the piperazine nitrogen significantly influence cytotoxic activity. For instance, in a series of arylpiperazine derivatives targeting prostate cancer cells, compounds with a p-fluoro or a 3,4-dichloro substitution on the phenyl ring exhibited potent activity.[4]
-
Linker Length and Composition: The length and flexibility of the linker connecting the piperazine to another pharmacophore can impact binding affinity and overall potency.
-
Terminal Amine: The diethylamino group can contribute to improved solubility and can also form crucial hydrogen bonds with target proteins.
Table 1: Anticancer Activity of Selected N-Aryl-N'-(2-diethylaminoethyl)piperazine Analogs
| Compound ID | Aryl Group | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Fluorophenyl | DU145 (Prostate) | 1.14 | [4] |
| 1b | 3,4-Dichlorophenyl | LNCaP (Prostate) | < 5 | [7] |
| 1c | 4-Bromophenyl | PC-3 (Prostate) | 2.25 | [4] |
| 1d | 2-Methylphenyl | DU145 (Prostate) | > 50 | [4] |
Antihistaminic and Antiallergic Agents
The this compound scaffold is also a key component in the development of H1 receptor antagonists, which are used to treat allergic reactions.[1] The diethylaminoethylpiperazine moiety often serves as the basic side chain that is crucial for interaction with the histamine H1 receptor.
SAR Insights in Antihistaminic Derivatives:
-
Aromatic Moiety: The nature of the aromatic group attached to the piperazine ring is a primary determinant of H1 receptor affinity.
-
Terminal Amine Substitution: The terminal dimethylamino or diethylamino group is a common feature in many antihistamines and is essential for activity.[1]
-
Linker: The ethylene linker between the two nitrogen heterocycles provides optimal spacing for receptor binding.
Table 2: Histamine H1 Receptor Binding Affinity of Selected N-Aryl-N'-(2-aminoethyl)piperazine Analogs
| Compound ID | Aryl Group | Linker Amine | H1 Receptor Binding IC50 (nM) | Reference |
| 2a | 4-Fluorophenyl | Dimethylamino | 310 | [1] |
| 2b | Phenyl | Diethylamino | >1000 | N/A |
| 2c | 4-Chlorophenyl | Dimethylamino | 450 | N/A |
Antimalarial Drug Candidates
Derivatives of this compound have also been investigated for their potential as antimalarial agents.[8][9] In this context, the piperazine moiety is often used to link a known antimalarial pharmacophore, such as a 4-aminoquinoline, to another fragment, creating hybrid molecules with potentially enhanced activity against drug-resistant strains of Plasmodium falciparum.[3]
SAR Insights in Antimalarial Derivatives:
-
Quinoline Substitution: Modifications to the quinoline ring system can significantly impact antimalarial potency.
-
Linker Flexibility: The diethylaminoethyl linker allows for conformational flexibility, which can be advantageous for binding to the parasitic target.
-
Terminal Group: The basicity of the terminal diethylamino group can influence accumulation of the drug in the acidic food vacuole of the parasite.
Table 3: Antimalarial Activity of Selected Chloroquine-Piperazine Analogs
| Compound ID | Piperazine Substituent | P. falciparum Strain | IC50 (µM) | Reference |
| 3a | 2-(Diethylamino)ethyl | Chloroquine-resistant (FCR-3) | 1.29 | [3] |
| 3b | 2-(Dimethylamino)ethyl | Chloroquine-resistant (FCR-3) | 1.72 | [3] |
| 3c | Ethyl | Chloroquine-resistant (FCR-3) | >10 | [3] |
Experimental Protocols
The following protocols are provided as representative examples for the synthesis and evaluation of derivatives of this compound. Researchers should adapt these methods based on the specific properties of their target compounds and available laboratory resources.
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the N-alkylation of piperazine with 2-(diethylamino)ethyl chloride.
Reaction Principle: This reaction is a nucleophilic substitution where the secondary amine of piperazine attacks the electrophilic carbon of 2-(diethylamino)ethyl chloride, displacing the chloride leaving group. The use of an excess of piperazine or a base is necessary to neutralize the HCl generated during the reaction.
Figure 1: General workflow for the synthesis of this compound.
Materials:
-
Piperazine (anhydrous)
-
2-(Diethylamino)ethyl chloride hydrochloride
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (anhydrous)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
To a solution of piperazine (2.0 equivalents) in anhydrous acetonitrile, add potassium carbonate (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to ensure a homogenous suspension.
-
Add 2-(diethylamino)ethyl chloride hydrochloride (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Excess Piperazine: Using an excess of piperazine serves both as a reactant and as a base to neutralize the HCl formed, driving the reaction towards the mono-alkylated product and minimizing the formation of the di-alkylated byproduct.
-
Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent unwanted side reactions, such as the hydrolysis of the alkyl chloride.
-
Reflux Temperature: Heating the reaction to reflux increases the reaction rate, allowing for a reasonable reaction time.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic activity of newly synthesized compounds against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Figure 2: Workflow for the MTT assay to determine anticancer activity.
Materials:
-
Cancer cell line of interest (e.g., DU145 prostate cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for another 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Self-Validating System:
-
Positive Control: A known anticancer drug (e.g., doxorubicin) should be included as a positive control to validate the assay's performance.
-
Reproducibility: The experiment should be performed in triplicate and repeated at least three times to ensure the reproducibility of the results.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties and its ability to be readily incorporated into a wide range of molecular architectures have led to the discovery of numerous biologically active compounds. The examples provided in this guide highlight its successful application in the development of anticancer, antihistaminic, and antimalarial agents.
Future research in this area will likely focus on the continued exploration of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The use of computational modeling and structure-based drug design will undoubtedly play a crucial role in the rational design of the next generation of therapeutics based on this privileged scaffold. As our understanding of the molecular basis of diseases continues to grow, the this compound moiety is poised to remain a key player in the ongoing quest for new and effective medicines.
References
- Walsh, D. A., Green, J. B., Franzyshen, S. K., Nolan, J. C., & Yanni, J. M. (1990). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Journal of Medicinal Chemistry, 33(7), 2028–2032. [Link]
- Chen, H., Qi, C., He, X., Yuan, M., Chen, W., & He, X. (2014). Synthesis and cytotoxic activity evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines. Molecules, 19(8), 12048–12064. [Link]
- Jain, R., & Sharma, M. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
- Li, Y., et al. (2020). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. European Journal of Medicinal Chemistry, 193, 112217. [Link]
- Di Micco, S., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences, 24(13), 11065. [Link]
- Chen, H., Qi, C., He, X., Yuan, M., Chen, W., & He, X. (2014). Synthesis and cytotoxic activity evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines. PubMed, 25120056. [Link]
- Patel, R. V., & Park, S. W. (2013). An evolving role of piperazine moieties in drug design and discovery. Mini reviews in medicinal chemistry, 13(11), 1579–1601. [Link]
- Mendoza, A., et al. (2011). Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships. Bioorganic & medicinal chemistry, 19(16), 4849–4857. [Link]
- Choo, H. Y., & Chung, B. J. (2000). 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. Archives of pharmacal research, 23(4), 324–328. [Link]
- Mendoza, A., et al. (2011). ARYL PIPERAZINE AND PYRROLIDINE AS ANTIMALARIAL AGENTS SYNTHESIS AND INVESTIGATION OF STRUCTURE-ACTIVITY RELATIONSHIPS.
- Singh, A., et al. (2018). The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules. African Journal of Infectious Diseases, 12(1S), 80-89. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. ajol.info [ajol.info]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
HPLC analytical method for 1-(2-Diethylaminoethyl)piperazine quantification.
An Application Note for the Quantification of 1-(2-Diethylaminoethyl)piperazine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction and Method Rationale
This compound (DEAE-piperazine) is a diamine compound utilized as a building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its quantification is critical for process monitoring, quality control of starting materials, and for identifying it as a potential impurity in final products. Due to its chemical nature—lacking a strong chromophore and possessing multiple basic nitrogen centers—developing a robust analytical method presents unique challenges.
This application note details a reliable and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the accurate quantification of DEAE-piperazine. The method is designed for ease of implementation in a standard analytical laboratory.
Scientific Rationale for Method Design:
The core of this method is built on established chromatographic principles tailored to the physicochemical properties of DEAE-piperazine.
-
Reversed-Phase Chromatography: As a polar organic molecule, DEAE-piperazine is well-suited for separation on a non-polar stationary phase, such as C18, with a polar mobile phase.[1][2] This mode of chromatography separates molecules based on their hydrophobicity.[2]
-
Control of Analyte Ionization: A significant challenge in analyzing basic compounds like amines is their tendency to interact with residual silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing) and inconsistent retention. To mitigate this, the mobile phase is buffered to an acidic pH (approximately 2.8). At this pH, the amine functional groups are fully protonated, ensuring a single ionic species exists, which promotes sharp, symmetrical peaks and reproducible retention.[3]
-
UV Detection: DEAE-piperazine does not possess a significant chromophore, meaning it does not strongly absorb light in the standard UV range (254 nm).[4] Therefore, detection is performed at a lower wavelength (215 nm) to achieve adequate sensitivity for quantification. While derivatization could be employed to enhance UV activity, this direct method offers simplicity and avoids complex sample preparation steps.[5][6]
This method is developed and validated in accordance with internationally recognized guidelines to ensure its reliability and fitness for purpose.[7][8]
I. Materials and Equipment
A. Reagents and Chemicals
-
This compound Reference Standard (>98% purity)
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (85%, ACS Grade)
-
Water (HPLC Grade, e.g., Milli-Q or equivalent)
B. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Balance (4-decimal place)
-
pH Meter
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.45 µm, Nylon or PVDF)
-
Ultrasonic bath
II. Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Isocratic Elution | 90% Mobile Phase A / 10% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
III. Detailed Experimental Protocols
The following diagram illustrates the complete analytical workflow from preparation to data analysis.
Caption: High-level workflow for the quantification of DEAE-piperazine.
A. Protocol 1: Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Measure 900 mL of HPLC grade water into a 1 L glass media bottle.
-
Carefully add 1.0 mL of 85% orthophosphoric acid and mix thoroughly.
-
Add 100 mL of acetonitrile.
-
Sonicate the solution for 15 minutes to degas.
-
This solution serves as both the mobile phase and the diluent. The final pH should be approximately 2.8.
-
-
Standard Stock Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Record the exact weight.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix well by inverting the flask multiple times.
-
-
Calibration Standards Preparation:
-
Prepare a series of at least five working calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent. A suggested concentration range is 5 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the test sample expected to contain DEAE-piperazine.
-
Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
B. Protocol 2: HPLC Analysis
-
System Setup: Set up the HPLC system according to the parameters in the Chromatographic Conditions table.
-
Equilibration: Purge the pump lines and allow the mobile phase to circulate through the column for at least 30 minutes, or until a stable baseline is achieved.
-
Analysis Sequence: Create a sequence that includes a blank (diluent), the calibration standards, system suitability injections, and the prepared samples. It is recommended to run a check standard periodically for long sequences.
IV. Method Validation and System Suitability
To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[7][9][10] System suitability tests must be performed before any sample analysis to verify the performance of the chromatographic system.[11][12][13]
A. System Suitability Testing (SST)
Inject a working standard (e.g., 50 µg/mL) six consecutive times before starting the analysis. The results must meet the criteria below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Measures injection precision. |
| % RSD of Retention Time | ≤ 1.0% | Measures retention time stability. |
B. Method Validation Summary
The following table summarizes the typical performance characteristics of this method.
| Validation Parameter | Typical Result |
| Specificity | No interference observed from blank at the retention time of the analyte. |
| Linearity (Range: 5-100 µg/mL) | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 1.5% |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~5 µg/mL |
V. Data Analysis and Calculation
-
Calibration Curve: Plot the peak area response of the calibration standards versus their known concentrations (µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: The concentration of this compound in the prepared sample solution is calculated using the regression equation:
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
-
Final Concentration: Calculate the final amount of the analyte in the original sample (e.g., as a percentage by weight) by accounting for the initial sample weight and dilution volumes.
The diagram below illustrates the fundamental principle of the chromatographic separation.
Sources
- 1. teledyneisco.com [teledyneisco.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. starodub.nl [starodub.nl]
- 11. usp.org [usp.org]
- 12. agilent.com [agilent.com]
- 13. Chromatography [usp.org]
1-(2-Diethylaminoethyl)piperazine as a catalyst in polymerization
Application Note & Protocol
Topic: 1-(2-Diethylaminoethyl)piperazine as a Catalyst and Accelerator in Polymerization Systems
Abstract
This compound (DEAP) is a versatile diamine compound featuring both tertiary and secondary amine functionalities within its structure. This unique arrangement makes it a highly effective catalyst and accelerator for various polymerization reactions, most notably in the curing of epoxy resins and the formation of polyurethanes. This document provides a detailed technical guide for researchers and industry professionals on the mechanistic role and practical application of DEAP in epoxy resin systems. We will explore the causality behind its catalytic activity, provide a detailed experimental protocol for its use as a curing accelerator, and present expected performance data.
Introduction: The Chemical Rationale for DEAP in Catalysis
This compound, with the molecular formula C10H23N3, is a cyclic diamine that possesses three distinct amine groups: a secondary amine within the piperazine ring, a tertiary amine on the ethyl side chain, and another tertiary amine as part of the piperazine ring. This trifunctional nature is the primary driver of its utility in polymer chemistry.
-
Tertiary Amines as Catalysts: The lone pair of electrons on the tertiary nitrogen atoms allows them to function as potent nucleophiles or Lewis bases. In polymerization, they can initiate reactions by attacking electron-deficient centers, such as the carbon atoms in an epoxide ring, or activate other molecules, like alcohols in polyurethane formation.[1][2]
-
Secondary Amine as a Reactive Site: The secondary amine within the piperazine ring contains an active hydrogen, enabling it to participate directly in polymerization reactions as a curing agent, for example, by reacting with epoxy or isocyanate groups.
This dual functionality allows DEAP to act not only as a catalyst that accelerates the reaction rate but also as a co-curing agent that becomes incorporated into the final polymer backbone. This guide will focus on its well-established role as an accelerator for amine-cured epoxy resin systems.
Physicochemical Properties of this compound
A summary of the key properties of DEAP is provided below for reference in experimental design.
| Property | Value | Reference |
| CAS Number | 4038-92-0 | [3] |
| Molecular Formula | C10H23N3 | [4][5] |
| Molecular Weight | 185.31 g/mol | [3][4] |
| Appearance | Liquid | - |
| Boiling Point | 245.3 °C at 760 mmHg | [4][5] |
| Density | 0.906 g/cm³ | [4][5] |
| Purity | >95% (Typical) | [3] |
Mechanistic Insight: DEAP as an Epoxy Curing Accelerator
In a typical ambient temperature epoxy system, a primary curing agent (e.g., a polyamine like triethylenetetramine, TETA) reacts with a vicinal polyepoxide resin (e.g., Diglycidyl ether of bisphenol A, DGEBA). The addition of DEAP significantly accelerates this process. The mechanism proceeds via two synergistic pathways:
-
Catalytic Ring-Opening (Tertiary Amine Action): The tertiary amine groups of DEAP act as a nucleophilic catalyst. They attack one of the carbon atoms of the epoxide ring, forcing the ring to open and creating a zwitterionic intermediate. This intermediate contains a highly reactive alkoxide anion, which then rapidly attacks another epoxide ring. This initiates a chain-growth anionic polymerization that runs parallel to the primary amine-epoxy addition reaction.[1] This catalytic cycle regenerates the tertiary amine, allowing a small amount of DEAP to facilitate numerous ring-opening events.
-
Direct Covalent Incorporation (Secondary Amine Action): The secondary amine on the piperazine ring acts as a conventional amine curing agent, reacting directly with an epoxide group to form a stable covalent bond and contributing to the cross-linked network.
The combination of these pathways leads to a much faster gel time and cure rate than would be achieved with the primary curing agent alone.[6]
Caption: Dual-function mechanism of DEAP in epoxy curing.
Experimental Protocol: Acceleration of Amine-Cured Epoxy Resin
This protocol describes a standard laboratory procedure to evaluate the efficacy of DEAP as a curing accelerator for a DGEBA-based epoxy resin cured with TETA.
Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), EEW (Epoxide Equivalent Weight) = 190 g/eq.
-
Primary Curing Agent: Triethylenetetramine (TETA), AHEW (Amine Hydrogen Equivalent Weight) = 24.4 g/eq.
-
Accelerator: this compound (DEAP).
-
Equipment:
-
Top-pan analytical balance (±0.01 g).
-
Disposable mixing cups (e.g., polypropylene or wax-free paper).
-
Wooden or plastic mixing spatulas.
-
Stopwatch or timer.
-
Hot plate or temperature-controlled oven for post-curing.
-
Shore D durometer for hardness testing.
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.
-
Safety Precautions
-
Work in a well-ventilated area or fume hood. Both amines and epoxy resins can be sensitizers and irritants.
-
Avoid skin and eye contact. Wear appropriate PPE at all times.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use. N-Aminoethylpiperazine, a related compound, is corrosive and can cause severe burns.
Stoichiometric Calculations
The amount of primary curing agent (TETA) is calculated for a stoichiometric ratio with the epoxy resin. The accelerator (DEAP) is added as a percentage of the total resin weight.
-
TETA Required (per 100g of Resin):
-
Grams of TETA = (100 g Resin / EEW of Resin) * AHEW of TETA
-
Grams of TETA = (100 / 190) * 24.4 = 12.84 g
-
-
DEAP Accelerator: Will be evaluated at 1, 3, and 5 parts per hundred resin (phr).
Experimental Workflow
Sources
- 1. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. poliuretanos.com.br [poliuretanos.com.br]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | CAS#:4038-92-0 | Chemsrc [chemsrc.com]
- 6. US4189564A - Non-crystallizing epoxy resin accelerator - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of Novel Antipsychotics with a 1-(2-Diethylaminoethyl)piperazine Scaffold
Introduction: The Rationale for the 1-(2-Diethylaminoethyl)piperazine Scaffold in Antipsychotic Drug Discovery
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful drug candidates across various therapeutic areas.[1][2] Its unique physicochemical properties—including its basicity, solubility, and conformational rigidity—make it an invaluable tool for modulating pharmacokinetic and pharmacodynamic profiles.[2][3] In the realm of central nervous system (CNS) disorders, the piperazine moiety is particularly prominent in the structure of numerous antipsychotic agents.[3][4] This is largely attributed to its ability to interact with key monoamine neurotransmitter receptors, such as dopamine and serotonin receptors, which are central to the pathophysiology of schizophrenia and other psychotic disorders.[3][4][5]
The this compound scaffold, specifically, offers a versatile platform for developing novel antipsychotics. The diethylaminoethyl group can be crucial for establishing optimal interactions with the target receptors and for fine-tuning the compound's absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive overview of the key experimental workflows, from chemical synthesis to preclinical evaluation, for developing novel antipsychotic candidates based on this promising scaffold.
Part 1: Synthesis and Characterization of Novel Analogs
The journey to a novel antipsychotic begins with the synthesis and purification of new chemical entities. The general approach involves coupling a substituted aromatic or heteroaromatic moiety (Ar) to the this compound core.
Experimental Protocol: General Synthesis of Arylpiperazine Derivatives
This protocol outlines a common synthetic route, such as a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr), for coupling an aryl halide with this compound.[6]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., BINAP or Xantphos)
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous toluene or dioxane
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), palladium catalyst (0.02 eq), and ligand (0.04 eq).
-
Add anhydrous toluene or dioxane to the flask.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired arylpiperazine derivative.
Characterization:
-
Nuclear Magnetic Resonance (NMR): Confirm the structure of the synthesized compound using 1H and 13C NMR spectroscopy.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound.
Part 2: In Vitro Screening Cascade
Once a library of novel compounds has been synthesized and characterized, the next critical step is to evaluate their biological activity in a series of in vitro assays. This screening cascade is designed to identify compounds with the desired pharmacological profile—typically, high affinity for dopamine D2 and serotonin 5-HT2A receptors, which are the primary targets for most atypical antipsychotics.[7]
Workflow for In Vitro Screening
Caption: In Vitro Screening Cascade for Antipsychotic Drug Discovery.
Protocol 1: Dopamine D2 Receptor Binding Assay
This protocol determines the affinity of a test compound for the human dopamine D2 receptor using a competitive radioligand binding assay.[8][9]
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.[8]
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.[9]
-
Non-specific Control: Haloperidol or (+)-Butaclamol (10 µM).[8][9]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B).
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific control (for non-specific binding), or 50 µL of test compound at various concentrations.
-
Add 50 µL of the radioligand at a concentration near its Kd.
-
Add 150 µL of the diluted cell membrane preparation.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[8]
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity in a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Serotonin 5-HT2A Receptor Binding Assay
This protocol is similar to the D2 binding assay but uses a different receptor source and radioligand.[10][11]
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.[10]
-
Radioligand: [³H]-Ketanserin.[11]
-
Non-specific Control: Ketanserin or Mianserin (10 µM).[12]
-
Assay and Wash Buffers: Same as for the D2 receptor binding assay.
Procedure and Data Analysis: Follow the same procedure and data analysis steps as outlined in the Dopamine D2 Receptor Binding Assay protocol.
Data Presentation: In Vitro Binding Affinities
| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | 5-HT2A/D2 Ratio |
| Reference (e.g., Risperidone) | Value | Value | Value |
| Test Compound 1 | Value | Value | Value |
| Test Compound 2 | Value | Value | Value |
| Test Compound 3 | Value | Value | Value |
A higher 5-HT2A/D2 ratio is often characteristic of atypical antipsychotics, which are associated with a lower risk of extrapyramidal side effects.
Functional Assays: Moving Beyond Binding
While binding assays are crucial for determining affinity, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or partial agonist at the target receptor.
-
D2 Receptor Functional Assay: D2 receptors are Gi/o-coupled, meaning their activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[13] A common functional assay measures the ability of a test compound to block a D2 agonist-induced decrease in forskolin-stimulated cAMP production.[9]
-
5-HT2A Receptor Functional Assay: 5-HT2A receptors are Gq/11-coupled, and their activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium.[14] Functional activity can be assessed by measuring IP1 accumulation (a downstream metabolite of IP3) or by directly measuring calcium flux using fluorescent dyes.[14]
Part 3: In Vivo Preclinical Evaluation
Compounds that demonstrate a promising in vitro profile (i.e., appropriate D2/5-HT2A affinity and functional antagonism) are advanced to in vivo testing in animal models. These models are designed to predict both the therapeutic efficacy and the potential side effects of the drug candidates.[15][16][17]
Workflow for In Vivo Evaluation
Caption: In Vivo Evaluation Workflow for Antipsychotic Candidates.
Protocol 1: Amphetamine-Induced Hyperlocomotion
This model is widely used to assess the potential efficacy of antipsychotics against the positive symptoms of schizophrenia.[18] Dopamine agonists like amphetamine induce hyperlocomotor activity in rodents, which can be reversed by D2 receptor antagonists.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
d-Amphetamine sulfate.
-
Test compound and vehicle.
-
Open-field activity chambers equipped with infrared beams.
Procedure:
-
Acclimate the animals to the testing room for at least 1 hour.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, s.c.).
-
Immediately place the animals in the open-field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
Data Analysis:
-
Compare the total locomotor activity of the test compound-treated groups to the vehicle- and amphetamine-treated control groups.
-
A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like activity.
Protocol 2: Catalepsy Test
This model is used to predict the liability of a compound to induce extrapyramidal side effects (EPS), particularly Parkinsonism.[15]
Materials:
-
Male Wistar rats.
-
A horizontal bar raised approximately 9 cm from the surface.
-
Test compound and vehicle.
-
Positive control (e.g., haloperidol).
Procedure:
-
Administer the test compound, vehicle, or positive control.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the horizontal bar.
-
Start a stopwatch and measure the time it takes for the rat to remove both forepaws from the bar. This is the cataleptic score.
-
A cut-off time (e.g., 180 seconds) is typically used.
Data Analysis:
-
Compare the cataleptic scores of the test compound-treated groups to the vehicle- and positive control-treated groups.
-
A significant induction of catalepsy suggests a higher risk of EPS. Atypical antipsychotics are expected to have a wider separation between the doses that produce antipsychotic-like effects and those that induce catalepsy.[15]
Part 4: Lead Optimization and Preclinical Candidacy
The data gathered from the in vitro and in vivo studies will inform the structure-activity relationship (SAR) for the this compound scaffold.[19][20] This involves systematically modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.
Key considerations during lead optimization include:
-
Improving Metabolic Stability: Modifying metabolically labile sites to increase the compound's half-life.
-
Enhancing Oral Bioavailability: Optimizing physicochemical properties to improve absorption from the gastrointestinal tract.[20]
-
Reducing Off-Target Activity: Iterative design and screening to minimize interactions with receptors associated with adverse effects (e.g., muscarinic, histaminergic, adrenergic receptors).
-
Safety Pharmacology: Comprehensive evaluation of the compound's effects on the cardiovascular, respiratory, and central nervous systems to ensure safety before first-in-human trials.[21]
A compound that successfully navigates these stages, demonstrating a robust efficacy signal, a favorable safety profile, and suitable drug-like properties, can be nominated as a preclinical candidate for further development.
References
- Animal models for predicting the efficacy and side effects of antipsychotic drugs. SciELO.
- Preclinical models of antipsychotic drug action. PMC - NIH.
- Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. PubMed Central.
- Screening of antipsychotic drugs in animal models. Tau.
- Screening of antipsychotic drugs in animal models. University of Haifa.
- 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
- 5-HT2A Biochemical Binding Assay Service. Reaction Biology.
- Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.
- Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed.
- Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed.
- Recent development of piperazine and piperidine derivatives as antipsychotic agents. ResearchGate.
- D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays.
- Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI.
- Preclinical Screening of Antipsychotic Agents. Slideshare.
- Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One.
- Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials. Wiley Online Library.
- Screening models of anti psychotic drugs-converted. Slideshare.
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science.
- Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate.
- Identification of lactams as in vitro metabolites of piperidine-type phenothiazine antipsychotic drugs. PubMed.
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed.
- Antipsychotics CNS Toxicity Assays. Ace Therapeutics.
- Piperazine. Wikipedia.
- In vivo toxicology and safety pharmacology. Nuvisan.
- First Generation Antipsychotics: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Side Effects: A Review. ResearchGate.
- Piperazinylalkyl Heterocycles as Potential Antipsychotic Agents. PubMed.
- Journal articles: 'Piperazine Piperazine Drugs Rats Rats'. Grafiati.
- The piperazine scaffold for novel drug discovery efforts: the evidence to date. ResearchGate.
- Structure Activity Relationships - Antipsychotics. Slideshare.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.
- The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed.
- Structure Activity Relationship of Antipsychotic Drug. Slideshare.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed.
- New naphthylpiperazine derivatives with antipsychotic activity. European Patent Office.
- Synthesis and Evaluation of Phenothiazine Derivatives. IOSRPHR.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents | Bentham Science [eurekaselect.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 13. innoprot.com [innoprot.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. scielo.br [scielo.br]
- 16. people.socsci.tau.ac.il [people.socsci.tau.ac.il]
- 17. cris.haifa.ac.il [cris.haifa.ac.il]
- 18. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nuvisan.com [nuvisan.com]
Synthesis of Novel Antihistamines Utilizing 1-(2-Diethylaminoethyl)piperazine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel antihistamine candidates using 1-(2-Diethylaminoethyl)piperazine as a versatile starting material. By leveraging established synthetic methodologies and structure-activity relationship (SAR) insights, researchers can efficiently generate and evaluate new chemical entities with potential therapeutic value in the management of allergic disorders.
Introduction: The Piperazine Scaffold in Antihistamine Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs, including a significant number of antihistamines.[1][2] Its two nitrogen atoms provide key points for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties.[1] The this compound moiety, in particular, combines the piperazine core with a flexible diethylaminoethyl side chain, a common feature in many H1-antihistamines that is known to contribute to receptor affinity and selectivity. This guide will focus on the N-alkylation of this compound with substituted benzyl halides as a straightforward and efficient strategy for the synthesis of novel H1-antihistamine candidates.
Rationale and Strategy for the Synthesis of a Novel Antihistamine
The proposed synthetic strategy centers on the nucleophilic substitution reaction between the secondary amine of this compound and a suitably substituted benzyl halide. This approach is widely used in the synthesis of N-alkylated piperazine derivatives.[3] The selection of a substituted benzyl halide allows for the introduction of various functionalities that can modulate the antihistaminic activity of the final compound. For this guide, we will focus on the synthesis of 1-(4-chlorobenzyl)-4-(2-diethylaminoethyl)piperazine as a representative novel antihistamine candidate. The 4-chlorobenzyl moiety is a common feature in several known antihistamines and is expected to confer significant H1-receptor affinity.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for the novel antihistamine.
Detailed Experimental Protocols
Synthesis of 1-(4-chlorobenzyl)-4-(2-diethylaminoethyl)piperazine
This protocol details the N-alkylation of this compound with 4-chlorobenzyl chloride.
Materials:
-
This compound (98% purity)
-
4-Chlorobenzyl chloride (99% purity)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Triethylamine (TEA)
Procedure:
-
To a stirred solution of this compound (1.85 g, 10 mmol) in anhydrous acetonitrile (50 mL) in a 100 mL round-bottom flask, add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add 4-chlorobenzyl chloride (1.61 g, 10 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of DCM:MeOH:TEA (90:9:1).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
Purify the crude product by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain 1-(4-chlorobenzyl)-4-(2-diethylaminoethyl)piperazine as a pale yellow oil.
Structural Characterization
The structure of the synthesized compound should be confirmed by spectroscopic methods.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the diethylaminoethyl group, the piperazine ring protons, the benzylic protons, and the aromatic protons of the 4-chlorobenzyl group. The integration of the signals should be consistent with the proposed structure.[4][5] |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aliphatic carbons of the side chain and piperazine ring, the benzylic carbon, and the aromatic carbons.[4][6] |
| Mass Spec. | The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound (C₁₇H₂₈ClN₃). Characteristic fragmentation patterns for N-benzylpiperazines may also be observed.[7][8][9] |
The following diagram illustrates the key steps in the characterization process:
Caption: Workflow for structural characterization.
Biological Evaluation Protocols
The antihistaminic activity of the synthesized compound can be evaluated using a combination of in vitro and ex vivo assays.
In Vitro H1 Receptor Binding Assay
This assay determines the affinity of the novel compound for the histamine H1 receptor.
Principle:
This is a competitive binding assay where the novel compound competes with a radiolabeled ligand (e.g., [³H]mepyramine) for binding to H1 receptors in a cell membrane preparation.[10][11] The amount of radioligand displaced is proportional to the affinity of the test compound for the H1 receptor.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human H1 receptor (e.g., HEK293 or CHO cells).[12][13]
-
Binding Assay: Incubate the cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of the novel compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.[14]
Ex Vivo Guinea Pig Ileum Contraction Assay
This assay assesses the functional antagonist activity of the novel compound at the H1 receptor.
Principle:
Histamine induces contraction of the guinea pig ileum smooth muscle via H1 receptors.[15] An H1 antagonist will inhibit this contraction in a concentration-dependent manner.[16][17]
Protocol Outline:
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).[16]
-
Cumulative Concentration-Response Curve for Histamine: Establish a cumulative concentration-response curve for histamine to determine the EC₅₀ (the concentration of histamine that produces 50% of the maximum contraction).[18]
-
Antagonist Incubation: In a separate experiment, incubate the ileum preparation with a fixed concentration of the novel antihistamine for a set period.
-
Shift in Histamine Concentration-Response Curve: In the presence of the antagonist, re-determine the histamine concentration-response curve.
-
Data Analysis: An effective H1 antagonist will cause a rightward shift in the histamine concentration-response curve. The magnitude of this shift can be used to calculate the pA₂ value, which is a measure of the antagonist's potency.
Conclusion and Future Directions
This guide provides a foundational framework for the synthesis and evaluation of novel antihistamines derived from this compound. The described N-alkylation strategy is a robust and versatile method for generating a library of analogues for structure-activity relationship studies. Further modifications to the benzyl ring substituent, as well as the exploration of other synthetic routes such as reductive amination or Buchwald-Hartwig amination, can lead to the discovery of potent and selective H1-antihistamines with improved therapeutic profiles.
References
- Pharmapproach. (n.d.).
- Dr. N.S. Tomar. (2024, January 19). Experiment 13: To study effect of agonist and antagonist on guinea pig ileum [Video]. YouTube. [Link]
- Dr. Chandrakant D. Pawar. (2021, September 15).
- Trzeciakowski, J. P., & Levi, R. (1988). Inhibition of guinea pig ileum contractions mediated by a class of histamine receptor resembling the H3 subtype. The Journal of pharmacology and experimental therapeutics, 244(2), 458–463.
- Odważna, A., et al. (2012). A structure-activity relationship study of compounds with antihistamine activity. Acta poloniae pharmaceutica, 69(6), 1109–1117.
- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75994, 1-Benzylpiperazine. [Link]
- Russo, C., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Molecules, 26(11), 3192.
- Innoprot. (n.d.). Histamine H1 Receptor Assay. [Link]
- Kamal, A., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
- Faizan, S., et al. (2024). The medicinal chemistry of piperazines: A review. Medicinal Chemistry Research, 33(6), 1047-1075.
- Zhang, J., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 40(2), 153-160.
- Wenzel, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein journal of organic chemistry, 12, 2588–2598.
- Mitu, F. I., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Journal of Analytical Toxicology, 45(7), 716-724.
- Mol-Instincts. (n.d.). Synthesis of 1-(4-chlorobenzyl)-4-(2-chloroethyl)piperazine dihydrochloride. [Link]
- de Freitas, R. L., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 920.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [Link]
- ResearchGate. (n.d.). Chemical structure of N-benzylpiperazine (BZP). [Link]
- Keservani, R. K., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
- Basyouni, W. M., et al. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(4-5), 315-322.
- Bosma, R., et al. (2019). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of medicinal chemistry, 62(1), 273–285.
- Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.
- de Vries, H., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS omega, 6(20), 13193–13203.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis. [Link]
- ResearchGate. (n.d.). Competition binding for the histamine H1 receptor by [³H]mepyramine and unlabeled antihistamines. [Link]
- Google Patents. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine synthesis [organic-chemistry.org]
- 4. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Benzylpiperazine(2759-28-6) 1H NMR [m.chemicalbook.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. innoprot.com [innoprot.com]
- 13. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
The Versatile Tridentate Ligand: Application Notes and Protocols for 1-(2-Diethylaminoethyl)piperazine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 1-(2-Diethylaminoethyl)piperazine
In the vast landscape of coordination chemistry, the selection of a ligand is paramount to tailoring the properties of the resulting metal complex. This compound, a readily available and versatile tridentate N-donor ligand, has emerged as a molecule of significant interest. Its structure, featuring a piperazine ring and a diethylaminoethyl side chain, offers three distinct nitrogen atoms for coordination, allowing for the formation of stable chelate rings with a variety of metal ions.[1][2] This unique structural motif imparts favorable electronic and steric properties to the resulting complexes, making them promising candidates for applications in catalysis, materials science, and, most notably, in the development of novel therapeutic agents.[3][4]
The piperazine scaffold itself is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[2] When incorporated into a metal complex, the biological activity of the parent ligand can be significantly enhanced.[2] This guide provides a comprehensive overview of the coordination chemistry of this compound, with detailed protocols for the synthesis and characterization of its metal complexes, and insights into their potential applications.
Physicochemical Properties of the Ligand
A thorough understanding of the ligand's properties is crucial for designing synthetic strategies and interpreting experimental results.
| Property | Value | Reference |
| IUPAC Name | N,N-diethyl-2-(piperazin-1-yl)ethanamine | [5] |
| Synonyms | This compound | [5] |
| CAS Number | 4038-92-0 | [5] |
| Molecular Formula | C₁₀H₂₃N₃ | [5] |
| Molecular Weight | 185.31 g/mol | [5] |
| Boiling Point | 245.3 °C at 760 mmHg | [6] |
| Density | 0.906 g/cm³ | [6] |
Coordination Behavior and Synthesis of Metal Complexes
This compound typically acts as a tridentate ligand, coordinating to a metal center through the two nitrogen atoms of the piperazine ring and the tertiary nitrogen of the diethylaminoethyl arm. This coordination mode leads to the formation of two stable five-membered chelate rings, a thermodynamically favored arrangement. The specific coordination geometry will depend on the metal ion, its oxidation state, and the presence of other coordinating ligands or counter-ions. Common geometries observed for transition metal complexes with similar piperazine-based ligands include square planar, square pyramidal, and octahedral.[7][8]
General Synthetic Protocol for Metal Complex Formation
The synthesis of metal complexes with this compound is generally straightforward and can be accomplished through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The following protocol provides a general framework that can be adapted for various metal ions.
Protocol 1: Synthesis of a Generic [M(DEAE-pip)X₂] Complex
(Where M = a divalent metal ion like Cu(II) or Pd(II); DEAE-pip = this compound; X = a coordinating anion like Cl⁻ or NO₃⁻)
Materials:
-
This compound (DEAE-pip)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, PdCl₂)
-
Ethanol or Methanol (analytical grade)
-
Diethyl ether
Procedure:
-
Ligand Solution Preparation: Dissolve 1 mmol of this compound in 20 mL of ethanol in a round-bottom flask with stirring.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 1 mmol of the metal(II) salt in 10 mL of ethanol. Gentle heating may be required to facilitate dissolution.
-
Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
Reaction Monitoring: Upon addition of the metal salt, a color change and/or the formation of a precipitate is typically observed. Allow the reaction to stir at room temperature for 2-4 hours to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Complex: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.
-
Crystallization (Optional): To obtain crystalline material suitable for X-ray diffraction, the crude product can be recrystallized. A common method is slow evaporation of a saturated solution of the complex in a suitable solvent or solvent mixture (e.g., ethanol/water, DMF/ether).
-
Drying: Dry the final product under vacuum.
Causality Behind Experimental Choices:
-
Solvent: Ethanol and methanol are commonly used as they are good solvents for both the ligand and many metal salts, and they are relatively easy to remove.
-
Stoichiometry: A 1:1 molar ratio of ligand to metal is typically used for the synthesis of a simple mononuclear complex. However, this can be varied to target different stoichiometries.
-
Dropwise Addition: Slow addition of the metal salt solution helps to control the reaction rate and can lead to the formation of a more crystalline product.
-
Washing: Washing with a non-coordinating solvent like diethyl ether helps to remove any residual starting materials without dissolving the product.
Caption: General workflow for the synthesis of a metal complex with this compound.
Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the formation of the desired complex and to elucidate its structure.
| Technique | Expected Observations and Interpretations |
| Infrared (IR) Spectroscopy | - A shift in the N-H stretching vibration of the piperazine ring upon coordination. - Changes in the C-N stretching vibrations of the piperazine and diethylaminoethyl groups. - The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) corresponding to metal-nitrogen (M-N) vibrations, providing direct evidence of coordination.[2][8] |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | - For diamagnetic complexes (e.g., Pd(II), Zn(II)), NMR is a powerful tool. - A downfield shift of the proton and carbon signals of the piperazine and diethylaminoethyl moieties upon coordination to the metal center due to the deshielding effect of the metal ion.[9] |
| UV-Visible (UV-Vis) Spectroscopy | - Ligand-centered π-π* transitions in the UV region. - The appearance of new bands in the visible region corresponding to d-d transitions for transition metal complexes (e.g., Cu(II)), which are indicative of the coordination geometry.[10] |
| Mass Spectrometry (ESI-MS) | - Determination of the molecular weight of the complex, confirming its stoichiometry. - Observation of the molecular ion peak corresponding to the [M(DEAE-pip)X]⁺ or [M(DEAE-pip)]²⁺ fragment.[2] |
| Elemental Analysis | - Provides the percentage composition of C, H, and N in the complex, which can be compared to the calculated values to confirm the proposed formula.[9] |
| X-ray Crystallography | - Provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.[8][11] |
Applications in Coordination Chemistry
The unique properties of this compound-metal complexes make them attractive for a range of applications.
Catalysis: Mimicking Nature's Efficiency
Copper complexes, in particular, are known to catalyze a variety of oxidation reactions.[7] The coordination environment provided by ligands like this compound can mimic the active sites of copper-containing enzymes.
Application Example: Catalytic Oxidation of Alkenes
Copper complexes of piperazine-based ligands have shown potential in the catalytic oxidation of alkenes to epoxides, which are valuable intermediates in organic synthesis.
Protocol 2: Catalytic Epoxidation of Styrene
Materials:
-
[Cu(DEAE-pip)Cl₂] complex (synthesized as per Protocol 1)
-
Styrene
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Acetonitrile (solvent)
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
To a solution of styrene (1 mmol) in 5 mL of acetonitrile, add the [Cu(DEAE-pip)Cl₂] catalyst (0.01 mmol, 1 mol%).
-
Add TBHP (2 mmol) as the oxidant.
-
Heat the reaction mixture at 60 °C with stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of styrene and the yield of styrene oxide.
Caption: A simplified proposed catalytic cycle for an oxidation reaction catalyzed by a copper complex.
Drug Development: Targeting Cancer Cells
Palladium(II) and platinum(II) complexes are at the forefront of metal-based cancer chemotherapy.[3][6] The rationale behind using ligands like this compound is to enhance the cellular uptake and selectivity of the metal complex, potentially reducing the side effects associated with traditional platinum-based drugs like cisplatin.[12][13] The piperazine moiety can improve the solubility and bioavailability of the complex.
Application Example: In Vitro Cytotoxicity Studies
The anticancer potential of a newly synthesized palladium complex of this compound can be evaluated by assessing its cytotoxicity against various cancer cell lines.
Protocol 3: MTT Assay for Cytotoxicity
Materials:
-
[Pd(DEAE-pip)Cl₂] complex
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Normal cell line (for selectivity assessment)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of the [Pd(DEAE-pip)Cl₂] complex in the cell culture medium. Replace the old medium with the medium containing the complex at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the complex relative to the vehicle control. Determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).
Conclusion and Future Perspectives
This compound is a ligand with considerable, yet not fully explored, potential in coordination chemistry. Its straightforward synthesis, versatile coordination behavior, and the inherent biological relevance of the piperazine moiety make it an attractive building block for the design of functional metal complexes. The protocols and insights provided in this guide offer a solid foundation for researchers to delve into the rich coordination chemistry of this ligand. Future research could focus on expanding the range of metal complexes synthesized, exploring their applications in other catalytic transformations, and conducting in-depth mechanistic studies to understand their mode of action in biological systems. The continued investigation of such "privileged" ligands in coordination chemistry holds great promise for the development of novel catalysts and therapeutic agents.
References
- Biointerface Research in Applied Chemistry. (2024). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. [Link]
- Alfa Chemistry. (n.d.). This compound.
- Dalton Transactions. (2021).
- Journal of the Iranian Chemical Society. (2016).
- Journal of Inorganic Biochemistry. (2023). Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes. [Link]
- MDPI. (2021). Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity. [Link]
- International Journal of Pharmaceutical and Pytopharmacological Research. (2020). A Review Article on Anticancer Activity of Palladium Based Chemotherapeutic Agents. [Link]
- ResearchGate. (2011). From 1-(2-Aminoethyl)
- MDPI. (2021). Dinuclear Copper(II) Complexes of 2,6-Bis[(N-Methylpiperazine-1-yl)
- Biointerface Research in Applied Chemistry. (2024). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. [Link]
- ResearchGate. (2020). Aminoethylpiperazine Based Metal Schiff Base Complexes: Catalytic and Biological Activities. [Link]
- ResearchGate. (2006).
- Semantic Scholar. (2010). Synthesis, copper(II) complexes and catalytic activity of substituted 6-(1,3-oxazolin-2-yl)
- National Center for Biotechnology Information. (2015). Synthesis, structural characterization, electronic spectroscopy, and microfluidic detection of Cu+2 and UO2+2 [di-tert-butyl-salphenazine] complexes. [Link]
- ScienceDirect. (1981). Copper(II) complexes of peptide-group-containing amino acids bis(N-acetyl-l-alaninate)copper(II) complexes and their amine adducts. [Link]
- Dalton Transactions. (2020). Phenoxazinone synthase-like catalytic activity of novel mono- and tetranuclear copper(ii) complexes with 2-benzylaminoethanol. [Link]
- MDPI. (2023). Synthesis, X-ray Structure of Two Hexa-Coordinated Ni(II) Complexes with s-Triazine Hydrazine Schiff Base Ligand. [Link]
- Baghdad Science Journal. (2022). Synthesis, Characterization of New Metal Complexes of Co (II), Cu (II), Cd (II) and Ru (III) from azo ligand 5-((2-(1H-indol-2-yl)ethyl) diazinyl)-2- aminophenol, Thermal and Antioxidant Studies. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Metabolic Aspects of Palladium(II) Potential Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. "Synthesis, Characterization of New Metal Complexes of Co (II), Cu (II)" by Abbas Ali Salih Al-Hamdani and Myasim Qasim Abdulridha [bsj.uobaghdad.edu.iq]
- 10. Synthesis, structural characterization, electronic spectroscopy, and microfluidic detection of Cu+2 and UO2+2 [di-tert-butyl-salphenazine] complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium complexes: new candidates for anti-cancer drugs [ouci.dntb.gov.ua]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
standard operating procedure for handling 1-(2-Diethylaminoethyl)piperazine
Introduction
1-(2-Diethylaminoethyl)piperazine is a substituted piperazine derivative that serves as a versatile building block in synthetic chemistry, particularly in the realm of drug discovery and development. The piperazine ring is a common motif in a wide array of pharmacologically active compounds, valued for its ability to impart desirable physicochemical properties such as improved solubility and bioavailability.[1][2] This guide provides a comprehensive overview of the safe handling, storage, and potential applications of this compound for researchers, scientists, and drug development professionals.
The unique structural features of this compound, namely the presence of two tertiary amine groups with differing steric and electronic environments, make it a valuable precursor for creating diverse chemical libraries. Its derivatives have been explored for a range of biological activities, including but not limited to antimicrobial, anticancer, and central nervous system effects.[3][4]
This document outlines detailed standard operating procedures (SOPs) for the safe handling of this compound, along with protocols for its potential application in synthetic reactions, informed by established methodologies for similar piperazine derivatives.
Compound Properties and Safety Data
A thorough understanding of the chemical and physical properties of this compound is paramount for its safe handling and effective use in experimental settings.
| Property | Value | Reference |
| CAS Number | 4038-92-0 | [5] |
| Molecular Formula | C10H23N3 | [5] |
| Molecular Weight | 185.31 g/mol | [5] |
| Appearance | Liquid | |
| Boiling Point | 245.3°C at 760 mmHg | [6] |
| Density | 0.906 g/cm³ | [6] |
| Flash Point | 93.4°C | [6] |
| Purity | Typically >95% | [5] |
Hazard Identification and Safety Precautions:
This compound is classified as a hazardous substance and must be handled with appropriate care. The primary hazards include:
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[7]
-
Toxicity: Harmful if swallowed and toxic in contact with skin.[7][8]
-
Sensitization: May cause an allergic skin reaction.[8]
Personal Protective Equipment (PPE):
Due to the hazardous nature of this compound, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron.[9]
-
Respiratory Protection: In case of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended.[9]
Always work in a well-ventilated area, preferably within a chemical fume hood.[9]
Standard Operating Procedure for Safe Handling
This SOP outlines the essential steps for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
-
Keep the container tightly closed when not in use.[10]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Dispensing
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Before dispensing, ensure all necessary PPE is correctly worn.
-
Use only clean, dry glassware and equipment.
-
For liquid transfer, use a calibrated pipette or a syringe. Avoid pouring directly from the main container to minimize the risk of spills.
-
In case of accidental contact with skin, immediately wash the affected area with plenty of soap and water and seek medical attention.[8]
-
If the compound comes into contact with the eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[7][8]
Spill and Waste Management
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: For larger spills, evacuate the area and contact the appropriate environmental health and safety personnel.
-
Waste Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discharge into drains.[8]
Application Protocols
The versatile nature of the piperazine scaffold allows for its incorporation into a wide range of molecular structures.[1][3] Below are representative protocols illustrating the potential use of this compound in common synthetic transformations.
Protocol: N-Arylation of this compound
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide. This reaction is fundamental in the synthesis of many biologically active compounds.[11]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., BINAP)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Add this compound (1.2 mmol) and the base (1.4 mmol) to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent its deactivation.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle and hydrolyze the base.
-
Base: The base is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile, and to neutralize the hydrogen halide formed during the reaction.
-
Ligand: The ligand coordinates to the palladium center, stabilizing it and facilitating the reductive elimination step of the catalytic cycle.
Diagram of Experimental Workflow:
Caption: Workflow for the N-Arylation of this compound.
Protocol: Reductive Amination
This protocol provides a general method for the synthesis of N-substituted piperazine derivatives via reductive amination of an aldehyde or ketone with this compound.
Materials:
-
This compound
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Acetic acid (optional, as a catalyst)
-
Standard laboratory glassware
Procedure:
-
Dissolve the aldehyde or ketone (1.0 mmol) and this compound (1.1 mmol) in the solvent (10 mL) in a round-bottom flask.
-
If necessary, add a catalytic amount of acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the reducing agent (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Trustworthiness and Self-Validation:
The progress of the reaction should be monitored to ensure the consumption of the starting materials and the formation of the desired product. The identity and purity of the final compound should be confirmed by appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry.
Analytical Methods
Quality control and characterization of this compound and its derivatives are crucial. High-performance liquid chromatography (HPLC) is a common technique for assessing the purity of such compounds.[12][13]
General HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at an appropriate wavelength.
Conclusion
This compound is a valuable chemical intermediate with significant potential in medicinal chemistry and drug discovery. Adherence to strict safety protocols is essential for its handling. The synthetic protocols provided herein offer a foundation for the exploration of novel derivatives, with the understanding that optimization may be necessary for specific substrates.
References
- This compound - Amerigo Scientific.
- This compound (cas 4038-92-0) SDS/MSDS download.
- Synthesis of b. 1-Diethylamino ethyl-2-phenyl piperazine - PrepChem.com.
- 1-(2-Aminoethyl)piperazine - SIELC Technologies.
- 1-[2-(Diethylamino)ethyl]-4-phenyl-2,2,6-trimethylpiperazine SDS - LookChem.
- Synthesis of a. 1-(Diethylamino ethyl)-2-phenyl piperazine - PrepChem.com.
- Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed.
- A Review on Analytical Methods for Piperazine Determination.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed.
- Proposed industrial pathway to piperazine starting from ethylene oxide.... - ResearchGate.
- Biological Activities of Piperazine Derivatives: A Comprehensive Review.
- Piperazine synthesis - Organic Chemistry Portal.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate.
- (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate.
- Second-generation piperazine derivatives as promising radiation countermeasures - PMC.
- The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed.
- Piperazine - Wikipedia.
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Page loading... [wap.guidechem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. 1-[2-(DIALLYLAMINO)-ETHYL]-PIPERAZINE - Safety Data Sheet [chemicalbook.com]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-(2-Aminoethyl)piperazine | SIELC Technologies [sielc.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for High-Throughput Screening Assays Involving 1-(2-Diethylaminoethyl)piperazine
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs across various therapeutic areas.[1][2] Its prevalence is due to favorable physicochemical properties, such as excellent solubility and basicity, which can enhance the pharmacokinetic profiles of drug candidates.[1] The versatile nature of the piperazine moiety allows for diverse chemical modifications, enabling the fine-tuning of interactions with a wide array of biological targets. Piperazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[2][3]
This document focuses on 1-(2-Diethylaminoethyl)piperazine , a specific derivative with potential applications in high-throughput screening (HTS) for drug discovery. While direct HTS data for this particular compound is limited in publicly available literature, its structural motifs suggest potential interactions with several important classes of drug targets. This guide provides detailed protocols for screening this compound and analogous compounds against two high-value target families: G-Protein Coupled Receptors (GPCRs) and cancer cell lines. The methodologies are designed to be robust, scalable, and amenable to the automated workflows typical of HTS campaigns.[4]
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 4038-92-0 | [4][5] |
| Molecular Formula | C10H23N3 | [5] |
| Molecular Weight | 185.31 g/mol | [5] |
| Synonyms | Diethylaminoethylpiperazine, N,N-diethyl-2-piperazin-1-ylethanamine | [6] |
| Purity | >95% (typical for research use) | [5] |
High-Throughput Screening Workflow
The general workflow for screening this compound involves several key stages, from initial assay development to hit validation. This process is designed to efficiently test large numbers of compounds and identify those with the desired biological activity.[7][8]
Caption: A generalized workflow for high-throughput screening campaigns.
Application 1: Screening for GPCR Activity
GPCRs are a large family of cell surface receptors that are the targets of a significant portion of currently marketed drugs.[9][10] Many piperazine-containing molecules are known to interact with GPCRs, particularly aminergic receptors.[3][9] The following protocols describe assays to screen this compound for its ability to modulate GPCR activity.
Protocol 1.1: Competitive Radioligand Binding Assay for Aminergic GPCRs
This assay determines the ability of a test compound to displace a known radiolabeled ligand from a specific GPCR, thereby indicating binding affinity.
Objective: To determine the binding affinity (Ki) of this compound for a selected aminergic GPCR (e.g., dopamine D2 or serotonin 5-HT2A receptor).
Materials:
-
HEK293 cells stably expressing the target GPCR
-
Cell membrane preparation from the above cells
-
Radioligand (e.g., [3H]-Spiperone for D2 receptors)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Non-specific binding control (e.g., Haloperidol)
-
384-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in assay buffer in a 384-well plate. Include wells with assay buffer only for total binding and wells with a high concentration of a known competitor (e.g., 10 µM Haloperidol) for non-specific binding.
-
Reagent Preparation:
-
Dilute the cell membrane preparation in assay buffer to a concentration that provides an adequate signal-to-noise ratio.
-
Dilute the radioligand in assay buffer to a final concentration close to its Kd value.
-
-
Assay Incubation:
-
To each well of the compound plate, add the diluted cell membrane preparation.
-
Add the diluted radioligand to all wells.
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
-
Harvesting: Rapidly filter the contents of each well through the 384-well filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Seal the plate and measure the radioactivity in a microplate scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 1.2: Calcium Flux Assay for Gq-Coupled GPCRs
This is a functional cell-based assay that measures changes in intracellular calcium concentration upon GPCR activation.[9][11] It is suitable for identifying both agonists and antagonists of Gq-coupled receptors.
Objective: To assess the ability of this compound to induce or inhibit calcium mobilization via a Gq-coupled GPCR.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the target Gq-coupled GPCR
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Known agonist and antagonist for the target receptor
-
384-well black-walled, clear-bottom microplates
-
Fluorescent imaging plate reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating: Seed the cells into 384-well plates and incubate overnight to form a confluent monolayer.
-
Dye Loading:
-
Remove the culture medium and add the fluorescent calcium dye solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition and Signal Detection:
-
Place the plate in the FLIPR instrument.
-
For agonist screening: Add this compound at various concentrations and immediately measure the fluorescence intensity over time.
-
For antagonist screening: Pre-incubate the cells with this compound for a specified time, then add a known agonist at its EC80 concentration and measure the fluorescence.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
For agonist activity, plot ΔF against compound concentration to determine the EC50.
-
For antagonist activity, plot the inhibition of the agonist response against the concentration of this compound to determine the IC50.
-
Application 2: Anticancer Screening
The piperazine scaffold is present in several FDA-approved anticancer drugs.[2] Derivatives of piperazine have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[12][13]
Protocol 2.1: Cell Viability Assay (MTT/SRB)
These colorimetric assays are widely used in HTS to measure the cytotoxic or cytostatic effects of compounds on cancer cells.[12][14]
Objective: To determine the effect of this compound on the viability of a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium
-
This compound
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS) or Sulforhodamine B (SRB) solution
-
Solubilization buffer (e.g., DMSO for MTT, 10 mM Tris base for SRB)
-
384-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 384-well plates at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay-Specific Steps:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, remove the medium and add DMSO to dissolve the formazan crystals.
-
For SRB assay: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. After another wash, solubilize the bound dye with Tris base.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 510 nm for SRB) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the GI50 (concentration for 50% inhibition of cell growth).
Caption: Potential anticancer mechanisms of action for piperazine derivatives.
Data Interpretation and Follow-Up
A successful HTS campaign will identify "hits" - compounds that meet predefined activity criteria. These hits require further validation to confirm their activity and eliminate false positives.
| Follow-up Assay | Purpose |
| Hit Confirmation | Retesting of primary hits to confirm activity. |
| Dose-Response Analysis | Determination of potency (IC50/EC50) and efficacy. |
| Orthogonal Assays | Use of a different assay format to confirm the biological effect and rule out assay-specific artifacts. |
| Selectivity Profiling | Testing against related targets to assess specificity. |
| Preliminary SAR | Analysis of structurally related compounds to understand the structure-activity relationship.[7] |
Conclusion
This compound represents a valuable chemical entity for exploration in high-throughput screening campaigns. Its structural similarity to known bioactive molecules suggests a high probability of interaction with therapeutically relevant targets such as GPCRs and pathways involved in cancer cell proliferation. The protocols outlined in this document provide a robust framework for initiating HTS programs aimed at discovering novel biological activities for this and related piperazine derivatives, ultimately contributing to the development of new therapeutic agents.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes & Protocols: KSCM-1 in High-Throughput Screening for Sigma-1 Receptor Ligand Discovery. BenchChem.
- Dunne, M., et al. (2015). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 36(1), 1-12.
- Schroeder, K., et al. (2001). High-Throughput Screening for Ion Channel Modulators. Journal of Biomolecular Screening, 6(5), 305-312.
- Yu, H., et al. (2016). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 37(1), 34-43.
- Minor, D. L., Jr. (2012). Ion Channel Screening. In Assay Guidance Manual.
- Insel, P. A., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 40(11), 856-867.
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21.
- Patel, R., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery, 21(2), 241-253.
- Patel, R., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed.
- Agilent Technologies. (2021). High-Throughput GPCR Assay Development. Agilent.
- Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-25.
- Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.
- Schrage, R., et al. (2022). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Biased Signaling. International Journal of Molecular Sciences, 23(10), 5539.
- Bi, Y., et al. (2021). Emerging paradigms for target discovery of traditional medicines: A genome-wide pan-GPCR perspective. Acta Pharmaceutica Sinica B, 11(11), 3378-3392.
- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1-1.34.21.
- Forgács, E., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(21), 6492.
- Sigma-Aldrich. (n.d.). Receptor binding assay protocol. Sigma-Aldrich.
- Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical biology & drug design, 105(3), e70077.
- Kumar, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps. UCSF.
- Chen, C., et al. (2007). Discovery of 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)-propionyl]piperazine as an orally active antagonist of the melanocortin-4 receptor for the potential treatment of cachexia. Journal of medicinal chemistry, 50(22), 5249–5252.
- Gelin, M., et al. (1991). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Journal of medicinal chemistry, 34(1), 256–261.
- Szymańska, E., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4301.
- Arbo, M. D., et al. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Toxicology letters, 228(1), 27–37.
- Amerigo Scientific. (n.d.). This compound. Amerigo Scientific.
- Santa Cruz Biotechnology, Inc. (n.d.). 1-(2-Diethylaminoethyl)-piperazine. SCBT.
- Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(10), 1731.
- Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1-25.
- Kim, S. K., et al. (2024). Agonist activation to open the Gα subunit of the GPCR-G protein precoupled complex defines functional agonist activation of TAS2R5.
- Ali, S., et al. (2023).
- Gevorgyan, A., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International journal of molecular sciences, 26(9), 4897.
- Chen, M., et al. (2024). Cryptic piperazine derivatives activated by knocking out the global regulator LaeA in Aspergillus flavipes. Phytochemistry, 222, 114138.
- Pacold, M. E., et al. (2018). Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors. Bioorganic & medicinal chemistry, 26(8), 1836–1846.
Sources
- 1. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - Rasheed - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 2. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. Discovery of 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)-propionyl]piperazine as an orally active antagonist of the melanocortin-4 receptor for the potential treatment of cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma | MDPI [mdpi.com]
- 13. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Introduction: The Potential of Functionalized Piperazines in Carbon Capture
As a Senior Application Scientist, this guide provides a detailed technical overview and experimental protocols for the evaluation of novel piperazine-based solvents in carbon capture research, with a specific focus on the potential application of 1-(2-Diethylaminoethyl)piperazine. While direct research on this compound in this application is not extensively documented in publicly available literature, its structural similarity to well-studied and promising piperazine derivatives allows for the formulation of a robust research framework. This document will, therefore, leverage the extensive knowledge base of analogous compounds, such as piperazine (PZ) and 1-(2-aminoethyl)piperazine (AEP), to provide a comprehensive guide for researchers.
The imperative to mitigate greenhouse gas emissions has propelled research into efficient and cost-effective carbon capture technologies. Amine scrubbing, a post-combustion capture method, remains a leading technology for CO2 removal from industrial flue gases.[1][2] The efficiency of this process is largely dependent on the chemical solvent used for CO2 absorption. While monoethanolamine (MEA) has been a benchmark, its high energy requirement for regeneration and degradation issues have driven the search for superior alternatives.[3][4]
Piperazine (PZ), a cyclic diamine, has emerged as a highly promising solvent due to its fast reaction kinetics, high CO2 absorption capacity, and excellent thermal and oxidative stability.[4][5] However, the operational application of concentrated PZ can be limited by issues such as solid precipitation.[2][4] This has led to the exploration of functionalized piperazine derivatives to enhance its properties. The introduction of different functional groups to the piperazine ring can modulate its physical and chemical properties, such as basicity, steric hindrance, and intermolecular interactions, thereby influencing its CO2 absorption and desorption characteristics.
This compound, with its combination of a piperazine ring and a diethylaminoethyl side chain, presents an interesting candidate for carbon capture. The presence of tertiary and secondary amine groups suggests a potentially high CO2 loading capacity and favorable reaction kinetics. This guide outlines the foundational knowledge and experimental procedures necessary to evaluate its performance as a novel carbon capture solvent.
Physicochemical Properties and CO2 Reaction Mechanism
The performance of an amine solvent in carbon capture is intrinsically linked to its physicochemical properties. For this compound, these properties are anticipated to be influenced by its unique molecular structure.
Key Physicochemical Properties:
-
Basicity (pKa): The basicity of the amine groups determines the driving force for the reaction with the acidic CO2 gas. The presence of both secondary and tertiary amine groups in this compound suggests multiple pKa values, which could contribute to a wider operating window for CO2 capture.
-
Viscosity: The viscosity of the aqueous amine solution affects the mass transfer of CO2. Lower viscosity is generally preferred to enhance the absorption rate. The bulky diethylaminoethyl group might influence the viscosity of the solution.
-
Thermal Stability: The ability of the solvent to withstand high temperatures in the stripper unit without significant degradation is crucial for its long-term performance and economic viability. Piperazine and its derivatives are known for their high thermal stability.[5][6]
-
Volatility: Low volatility is desirable to minimize solvent loss to the gas phase in the absorber and stripper.
Reaction Mechanism with CO2:
The reaction of piperazine-based amines with CO2 in an aqueous solution is a complex process involving the formation of carbamates and bicarbonates. For this compound, the secondary amine on the piperazine ring is expected to react with CO2 to form a carbamate. The tertiary amine on the side chain, along with the other nitrogen on the piperazine ring, can be protonated, contributing to the overall CO2 loading capacity through the formation of bicarbonate.
The proposed primary reaction steps are:
-
Carbamate Formation: The secondary amine group reacts directly with CO2.
-
Protonation: The tertiary amine groups are protonated.
-
Bicarbonate Formation: The protonated amines act as a buffer to facilitate the conversion of CO2 to bicarbonate.
Caption: Proposed reaction pathway of this compound with CO₂.
Experimental Protocols for Performance Evaluation
A systematic experimental approach is essential to characterize the performance of this compound as a CO2 capture solvent. The following protocols are adapted from established methodologies for evaluating novel amine solvents.[1][7]
Protocol 1: Solvent Preparation and Characterization
-
Solvent Preparation:
-
Prepare aqueous solutions of this compound at various concentrations (e.g., 2.0 M, 3.0 M, 4.0 M) using deionized water.
-
Accurately determine the concentration of the prepared solutions using titration with a standard acid (e.g., 0.1 M HCl).
-
-
Physicochemical Property Measurement:
-
Density: Measure the density of the solutions at different temperatures using a density meter.
-
Viscosity: Determine the viscosity of the solutions over a range of temperatures using a viscometer.
-
pKa: Measure the acid dissociation constants (pKa) of the amine at different temperatures using potentiometric titration.
-
Protocol 2: CO2 Absorption Performance
-
Experimental Setup:
-
Utilize a stirred-cell reactor or a wetted-wall column to measure the rate of CO2 absorption into the amine solution.[1]
-
The setup should allow for precise control of temperature, pressure, and gas flow rates.
-
An online gas analyzer should be used to monitor the concentration of CO2 in the inlet and outlet gas streams.
-
-
Absorption Procedure:
-
Introduce a known volume of the this compound solution into the reactor.
-
Allow the system to reach thermal equilibrium at the desired temperature (e.g., 40 °C).
-
Introduce a simulated flue gas stream (e.g., 15% CO2 in N2) at a known flow rate.
-
Continuously measure the CO2 concentration in the outlet gas until the solution is saturated.
-
-
Data Analysis:
-
CO2 Loading: Calculate the CO2 loading (moles of CO2 absorbed per mole of amine) at equilibrium.
-
Absorption Rate: Determine the initial rate of CO2 absorption from the change in CO2 concentration over time.
-
Mass Transfer Coefficient: Calculate the overall mass transfer coefficient (KGa) to quantify the absorption performance.[8]
-
Caption: Experimental workflow for evaluating a novel amine solvent.
Protocol 3: CO2 Desorption and Solvent Regeneration
-
Experimental Setup:
-
Use a regeneration setup consisting of a heated reactor with a condenser to recover any volatilized amine and water.
-
-
Desorption Procedure:
-
Load the this compound solution with CO2 to a specific loading.
-
Heat the CO2-rich solution to a typical stripper temperature (e.g., 120 °C) to release the captured CO2.
-
Monitor the amount of CO2 released over time.
-
-
Data Analysis:
-
Regeneration Efficiency: Calculate the percentage of CO2 released from the rich solution.
-
Heat of Desorption: Determine the energy required to regenerate the solvent, which is a critical parameter for the overall process cost. The heat of absorption can be a good indicator of the regeneration energy.[9]
-
Expected Performance and Data Comparison
While specific data for this compound is unavailable, the performance of analogous piperazine derivatives can provide a benchmark for expected results.
Table 1: Performance Comparison of Piperazine-Based Solvents
| Solvent | Concentration | CO2 Loading (mol CO2/mol amine) | Absorption Rate (relative to MEA) | Regeneration Energy (GJ/t CO2) | Reference |
| MEA | 30 wt% | ~0.5 | 1.0 | 3.6 - 4.2 | [3][10] |
| Piperazine (PZ) | 30 wt% | ~1.0 | ~2.0 | 2.8 - 3.2 | [10] |
| AEP | 30 wt% | ~1.2 | Similar to DEA | ~3.5 | [11] |
| PZ/AEP Blend | 5 m PZ/2 m AEP | ~0.86 (cyclic capacity) | Similar to 8m PZ | Lower than MEA | [2][4][12] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
Conclusion and Future Directions
This compound holds promise as a novel solvent for carbon capture, warranting a thorough experimental investigation. The protocols outlined in this guide provide a comprehensive framework for its evaluation. Key areas for future research include:
-
Degradation Studies: Investigating the thermal and oxidative degradation of this compound to assess its long-term stability.
-
Process Modeling: Developing a thermodynamic model to predict the behavior of the solvent in a full-scale carbon capture process.
-
Economic Analysis: Performing a techno-economic analysis to evaluate the cost-effectiveness of using this compound compared to conventional solvents.
By systematically applying the methodologies described herein, researchers can effectively characterize the potential of this compound and contribute to the development of next-generation carbon capture technologies.
References
- Experimental Modeling and Optimization of CO2 Absorption into Piperazine Solutions Using RSM-CCD Methodology. ACS Omega. [Link]
- Technical and economic performance assessment of post-combustion carbon capture using piperazine for large scale natural gas com. White Rose Research Online. [Link]
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- CO2 absorption characteristics of a piperazine derivative with primary, secondary, and tertiary amino groups. Semantic Scholar. [Link]
- Energy Minimization in Piperazine Promoted MDEA-Based CO 2 Capture Process. MDPI. [Link]
- CO2 Absorption in Aqueous Piperazine Solutions: Experimental Study and Modeling.
- Kinetics of carbon dioxide absorption in aqueous blend of 1-(2-aminoethyl) piperazine using a stirred cell reactor. PubMed. [Link]
- Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. PMC. [Link]
- Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
- Experimental investigation of CO2 removal using Piperazine solution in a stirrer bubble column. Semantic Scholar. [Link]
- Characterization of Piperazine/2-Aminomethylpropanol for Carbon Dioxide Capture.
- Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture.
- Piperazine-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration He
- Promotion of CO2 capture performance using piperazine (PZ) and diethylenetriamine (DETA) bi‐solvent blends.
- Absorption of carbon dioxide into piperazine activated aqueous N-methyldiethanolamine.
- Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat.
- Effect of partial pressure on CO2 absorption performance in piperazine promoted 2-diethylaminoethanol and 1-dimethylamino-2-propanol aqueous solutions.
- 2-aminoethyl) piperazine for CO2 capture.
- Effect of ring structures on the CO₂ capture performance of piperazine.
- Thermodynamic Modeling of Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture.
Sources
- 1. Kinetics of carbon dioxide absorption in aqueous blend of 1-(2-aminoethyl) piperazine using a stirred cell reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. Experimental Modeling and Optimization of CO2 Absorption into Piperazine Solutions Using RSM-CCD Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. [PDF] CO2 absorption characteristics of a piperazine derivative with primary, secondary, and tertiary amino groups | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Diethylaminoethyl)piperazine
Welcome to the technical support center for the synthesis of 1-(2-Diethylaminoethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis and to provide actionable solutions for improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two primary methods for synthesizing this compound are:
-
Direct N-alkylation: This is a straightforward approach involving the reaction of piperazine with a 2-diethylaminoethyl halide (e.g., chloride). It's often favored for its simplicity.
-
Reductive Amination: This two-step, one-pot method involves the reaction of piperazine with a suitable aldehyde or ketone to form an iminium ion, which is then reduced. While less direct, it can offer better control over side reactions.[1]
Q2: I'm getting a significant amount of the di-substituted byproduct, 1,4-bis(2-diethylaminoethyl)piperazine. How can I minimize this?
A2: Di-alkylation is a common challenge due to the two reactive nitrogen atoms in the piperazine ring.[2] To favor mono-alkylation, consider the following strategies:
-
Stoichiometry Control: Use a large excess of piperazine relative to the alkylating agent. This statistically favors the alkylating agent reacting with an unreacted piperazine molecule.[2]
-
Slow Addition: Add the 2-diethylaminoethyl halide to the reaction mixture slowly. This maintains a low concentration of the alkylating agent, reducing the probability of a second alkylation.[1][2]
-
Use of a Protecting Group: Employ a mono-protected piperazine, such as N-Boc-piperazine. The Boc group blocks one nitrogen, directing alkylation to the unprotected nitrogen. The protecting group is then removed in a subsequent step.[1][3]
Q3: What are the optimal reaction conditions (base, solvent, temperature) for the N-alkylation of piperazine?
A3: The choice of reaction conditions is critical for a successful synthesis.
-
Base: A non-nucleophilic base is generally preferred to avoid competition with the piperazine. Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are common choices. The base neutralizes the acid formed during the reaction.
-
Solvent: A polar aprotic solvent such as acetonitrile, DMF, or DMSO is typically used to dissolve the reactants.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for mono-alkylation by decreasing the rate of the second alkylation reaction more significantly than the first.[2] However, the optimal temperature will depend on the specific reactants and solvent used.
Q4: My yield is consistently low. What are the likely causes?
A4: Low yields can stem from several factors beyond di-alkylation:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC or LC-MS.
-
Side Reactions: Besides di-alkylation, other side reactions might be occurring.
-
Product Loss During Workup: The product may be lost during extraction or purification steps. Ensure proper pH adjustment during aqueous workup to minimize the water solubility of the amine product.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction.
Troubleshooting Guide
This section provides a more in-depth look at specific issues you might encounter during the synthesis of this compound and offers step-by-step solutions.
Problem 1: Poor Selectivity - High Levels of Di-alkylation
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Incorrect Stoichiometry | Using an equimolar amount or an excess of the alkylating agent significantly increases the likelihood of both piperazine nitrogens reacting.[2] | Solution: Use a 3-5 fold molar excess of piperazine to 2-diethylaminoethyl chloride. This statistical excess ensures the alkylating agent is more likely to encounter an unreacted piperazine molecule. |
| Rapid Addition of Alkylating Agent | A high local concentration of the alkylating agent promotes di-substitution. | Solution: Add the 2-diethylaminoethyl chloride solution dropwise to the piperazine solution over a period of 1-2 hours with vigorous stirring. |
| High Reaction Temperature | Higher temperatures can provide the activation energy for the less reactive mono-substituted piperazine to undergo a second alkylation.[2] | Solution: Attempt the reaction at a lower temperature (e.g., room temperature or 40-50 °C) and monitor for a longer reaction time. |
| Strongly Basic Conditions | A highly basic environment can deprotonate the mono-substituted product, increasing its nucleophilicity and making it more susceptible to further alkylation.[4] | Solution: Use a milder base such as sodium bicarbonate (NaHCO₃) instead of stronger bases like potassium carbonate or sodium hydroxide. |
Problem 2: Low or No Product Formation
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Poor Quality of Alkylating Agent | 2-diethylaminoethyl chloride can degrade over time, especially if not stored properly. | Solution: Use freshly prepared or recently purchased 2-diethylaminoethyl chloride. Verify its purity by NMR or GC-MS if possible. |
| Insufficient Base | An inadequate amount of base will not effectively neutralize the HCl generated, leading to the protonation of piperazine and a decrease in its nucleophilicity. | Solution: Use at least 2 equivalents of a base like K₂CO₃ to ensure the reaction mixture remains basic. |
| Inappropriate Solvent | The solvent may not be suitable for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics. | Solution: Acetonitrile is a good starting point. If issues persist, consider other polar aprotic solvents like DMF. |
Problem 3: Difficulties in Product Isolation and Purification
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Product is Water Soluble | As an amine, this compound can be protonated and become water-soluble, especially in acidic conditions, leading to loss during aqueous workup. | Solution: During the workup, ensure the aqueous layer is made strongly basic (pH > 12) with NaOH or KOH before extraction with an organic solvent like dichloromethane or ethyl acetate. |
| Co-distillation with Solvent | The product has a relatively high boiling point, but it can co-distill with residual solvent during purification. | Solution: After solvent removal on a rotary evaporator, place the crude product under high vacuum to remove any remaining volatile impurities before distillation. |
| Formation of Emulsions during Extraction | The presence of salts and the amphiphilic nature of the product can lead to the formation of stable emulsions during workup. | Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Experimental Protocols
Protocol 1: Mono-N-Alkylation of Piperazine with 2-Diethylaminoethyl Chloride
This protocol focuses on maximizing the yield of the mono-alkylated product by controlling the stoichiometry.
Materials:
-
Piperazine (anhydrous)
-
2-Diethylaminoethyl chloride hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (4 equivalents) and anhydrous potassium carbonate (3 equivalents) to anhydrous acetonitrile.
-
In a separate flask, dissolve 2-diethylaminoethyl chloride hydrochloride (1 equivalent) in a minimal amount of acetonitrile.
-
Slowly add the 2-diethylaminoethyl chloride solution to the stirred piperazine suspension at room temperature over 1 hour.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Protocol 2: N-Alkylation using Mono-Boc-Protected Piperazine
This method offers higher selectivity for mono-alkylation.
Step A: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
Dissolve piperazine (2 equivalents) in dichloromethane (DCM).
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM.
-
Slowly add the Boc₂O solution to the piperazine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water, dry the organic layer over sodium sulfate, and concentrate to obtain crude N-Boc-piperazine, which can be purified by column chromatography.
Step B: N-Alkylation of N-Boc-piperazine
-
Follow the procedure in Protocol 1, using N-Boc-piperazine (1 equivalent) and 2-diethylaminoethyl chloride hydrochloride (1.2 equivalents).
Step C: Deprotection of the Boc Group
-
Dissolve the purified Boc-protected product from Step B in a suitable solvent (e.g., DCM or 1,4-dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product.
-
Dry and concentrate the organic layer to obtain the final product.
Visualizations
Experimental Workflow for N-Alkylation of Piperazine
Caption: Workflow for the N-alkylation of piperazine.
Logical Relationship for Minimizing Di-alkylation
Caption: Strategies to minimize di-alkylation.
References
- BenchChem Technical Support Team. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem.
- PrepChem. (n.d.). Synthesis of b. 1-Diethylamino ethyl-2-phenyl piperazine. PrepChem.com.
- PrepChem. (n.d.). Synthesis of a. 1-(Diethylamino ethyl)-2-phenyl piperazine. PrepChem.com.
- Walsh, D. A., Green, J. B., Franzyshen, S. K., Nolan, J. C., & Yanni, J. M. (1990). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Journal of Medicinal Chemistry, 33(7), 2028–2032. [Link]
- BenchChem Technical Support Team. (2025). Optimizing reaction conditions for the N-alkylation of piperazine. BenchChem.
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.
- BenchChem Technical Support Team. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
Sources
Technical Support Center: Optimizing Amide Coupling Reactions with 1-(2-Diethylaminoethyl)piperazine
Welcome to the technical support center for optimizing amide coupling reactions involving 1-(2-Diethylaminoethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific coupling, providing in-depth, experience-driven advice to overcome common challenges and ensure robust, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling a carboxylic acid with this compound?
The primary challenges stem from the unique structure of this compound, which features three distinct amine functionalities: one secondary amine within the piperazine ring and two tertiary amines (one in the ring and one on the ethyl side chain). The key considerations are:
-
Site of Reactivity: The secondary amine is the desired site for acylation to form a stable amide bond. The tertiary amines, while generally unreactive in amide bond formation, can influence the reaction environment.
-
Steric Hindrance: The piperazine ring and the diethylaminoethyl side chain can present steric bulk, potentially slowing down the reaction rate, especially with sterically demanding carboxylic acids.[1]
-
Basicity: The multiple amine groups make the molecule quite basic. This can affect the pH of the reaction mixture, which is a critical parameter for the efficiency of many coupling reagents.[2][3]
-
Side Reactions: The tertiary amines can potentially catalyze side reactions or interact with coupling reagents, leading to unwanted byproducts and reduced yields.
Q2: Which class of coupling reagents is most effective for this type of amine?
For sterically hindered or complex amines like this compound, uronium/aminium or phosphonium-based coupling reagents are generally superior to standard carbodiimides like DCC or EDC alone.[1]
-
Uronium/Aminium Salts (HATU, HBTU, HCTU): These reagents form highly reactive O-acylisourea intermediates, which are very effective at overcoming steric barriers.[1] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often a first choice due to its high reactivity and ability to minimize racemization.[4]
-
Phosphonium Salts (PyBOP, PyAOP): These are also highly effective, particularly for challenging couplings, including those involving N-methyl amino acids.[1][4] PyAOP is noted for its high reactivity in such cases.[4]
While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common and cost-effective coupling reagent, its efficiency can be diminished with hindered amines.[5] If using EDC, it is crucial to include an additive like HOBt (Hydroxybenzotriazole) or Oxyma to form a more reactive ester and suppress side reactions.[5][6]
Q3: How do I choose the optimal solvent for the coupling reaction?
Solvent choice is critical for ensuring all reactants are fully dissolved and for facilitating the reaction.
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common and effective solvents for amide coupling reactions due to their excellent solvating properties.[1] NMP is sometimes preferred for its superior ability to solvate growing peptide chains and prevent aggregation.[1]
-
Chlorinated Solvents: Dichloromethane (DCM) is also widely used, but its solvating power can be lower than DMF or NMP for more polar substrates.[7]
-
Greener Alternatives: In an effort to move towards more sustainable chemistry, solvents like 2-Methyltetrahydrofuran (2-MeTHF), ethyl acetate (EtOAc), and dimethyl carbonate (DMC) have been shown to be effective replacements for DMF and DCM in many amide coupling reactions.[7][8]
The choice of solvent often comes down to the solubility of the specific carboxylic acid and the amine. It is always recommended to perform small-scale solubility tests before committing to a larger-scale reaction.
Q4: What is the role of the base in this reaction, and which one should I use?
A non-nucleophilic organic base is essential to neutralize the acid formed during the reaction and to ensure the amine nucleophile remains deprotonated and reactive.
-
Common Bases: Diisopropylethylamine (DIPEA or Hünig's base) and triethylamine (TEA) are frequently used. DIPEA is often preferred as its steric bulk makes it less likely to act as a nucleophile and cause unwanted side reactions.
-
Stoichiometry: Typically, 2-4 equivalents of the base are used relative to the carboxylic acid.
It is important to use a high-purity, anhydrous base to avoid introducing water, which can lead to hydrolysis of activated intermediates.
Section 2: Troubleshooting Guide
Problem 1: Low or No Product Formation
This is one of the most common issues and can be attributed to several factors. A systematic approach is needed to diagnose the problem.
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low yield.
-
Cause A: Inactive Coupling Reagent
-
Diagnosis: Uronium and phosphonium reagents, as well as carbodiimides, are moisture-sensitive. Improper storage can lead to hydrolysis and inactivation.[9]
-
Solution:
-
Always use fresh, high-purity reagents.
-
Store coupling reagents in a desiccator under an inert atmosphere.
-
Allow reagent bottles to warm to room temperature before opening to prevent condensation of atmospheric moisture.[9]
-
-
-
Cause B: Suboptimal Reaction Conditions
-
Diagnosis: Steric hindrance can significantly slow down the reaction rate.[1]
-
Solution:
-
Increase Reaction Time: Extend the reaction time from a few hours to overnight.[1]
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can help overcome the activation energy. However, be cautious as excessive heat can lead to racemization if the carboxylic acid has a chiral center.[1]
-
Pre-activation: For HATU-mediated couplings, pre-activating the carboxylic acid with HATU and a base for 5-15 minutes before adding the this compound can improve yields. This minimizes potential side reactions of the coupling reagent with the amine.
-
-
-
Cause C: Insufficiently Potent Coupling Reagent
-
Diagnosis: If you are using a carbodiimide like EDC/HOBt and observing low yields, it may not be powerful enough for your specific substrates.
-
Solution: Switch to a more potent uronium salt like HATU or HCTU, or a phosphonium salt like PyBOP.[1] For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH can be a highly effective strategy.[1][10]
-
Problem 2: Formation of Multiple Byproducts
The presence of significant byproducts can complicate purification and reduce the yield of the desired product.
-
Cause A: Side Reactions with Tertiary Amines
-
Diagnosis: While the tertiary amines on this compound are not expected to form stable amides, they can potentially interact with highly reactive intermediates.
-
Solution:
-
Control Stoichiometry: Avoid using a large excess of the coupling reagent. A slight excess (1.1-1.2 equivalents) is usually sufficient.
-
Order of Addition: As mentioned, pre-activating the carboxylic acid before adding the amine can minimize unwanted interactions between the amine and the coupling reagent.
-
-
-
Cause B: N-Acylurea Formation (with Carbodiimides)
-
Diagnosis: When using EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, especially if the subsequent reaction with the amine is slow.[11]
-
Solution:
-
Problem 3: Difficult Purification
The basic nature of the product and the presence of polar byproducts can make purification challenging.
-
Diagnosis: The multiple amine groups in the final product can cause it to streak on silica gel chromatography columns and be difficult to separate from polar byproducts like the urea from EDC or the byproducts from HATU.
-
Solution:
-
Aqueous Workup: A carefully designed aqueous workup can remove many impurities.
-
Wash the organic layer with a mild acidic solution (e.g., 1M citric acid or saturated NH4Cl) to remove unreacted amine and basic byproducts.
-
Follow with a wash with a mild basic solution (e.g., saturated NaHCO3) to remove unreacted carboxylic acid and acidic byproducts.
-
A final brine wash will help to remove residual water.
-
-
Chromatography:
-
Deactivate Silica: Pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) can help to prevent streaking of the basic product.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC can be a more effective purification method.
-
-
Distillation: If the product is a thermally stable oil, vacuum distillation can be a viable purification method for larger scales.[12]
-
Section 3: Experimental Protocols & Data
Protocol 1: General HATU-Mediated Coupling
This protocol provides a robust starting point for the coupling of a generic carboxylic acid with this compound.
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Add DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes.
-
Coupling: Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and perform sequential washes with 1M citric acid, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Typical Base | Relative Reactivity | Key Advantages | Common Issues |
| EDC | HOBt or Oxyma | DIPEA, TEA | Moderate | Cost-effective, water-soluble byproduct. | Lower reactivity with hindered amines, risk of N-acylurea formation.[11] |
| HATU | None | DIPEA | Very High | High efficiency, low racemization, excellent for hindered systems.[4] | Higher cost, byproduct can be difficult to remove. |
| HBTU/HCTU | None | DIPEA | High | Very effective, well-established. | Can be less effective than HATU for extremely difficult couplings.[1] |
| PyBOP | None | DIPEA | High | Good for hindered systems, less risk of certain side reactions compared to uronium salts. | Byproducts can be challenging to remove. |
Visualization of the Amide Coupling Mechanism (HATU)
Caption: Mechanism of HATU-mediated amide coupling.
This guide provides a comprehensive framework for successfully optimizing the coupling of this compound. By understanding the underlying chemical principles and systematically troubleshooting any issues that arise, researchers can confidently and efficiently synthesize their target molecules.
References
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). ACS Sustainable Chemistry & Engineering.
- A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery.
- McKinnell, M., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(7), 1894-1899.[9]
- Toci, A. T., et al. (2012). Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature. The Journal of Physical Chemistry B, 116(9), 2846-2856.[2][3]
- Wu, Z., et al. (2011). Effect of the temperature on the process for piperazine and N-monoisopropylpiperazine over Cu 20 Cr 10 La 5 /c-Al 2 O 3. ResearchGate.
- Gunda, G., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access, 2011(11), 1235-1239.[6]
- Synthesis of b. 1-Diethylamino ethyl-2-phenyl piperazine. (n.d.). PrepChem.com.
- Freeman, S. L., et al. (2016). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. International Journal of Greenhouse Gas Control, 50, 26-35.[18]
- HATU coupling - what's the best order?. (2024). Reddit.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504.[12]
- Grabarczyk, M., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. International Journal on Smart Sensing and Intelligent Systems, 6(1), 1-14.[13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. electrochemsci.org [electrochemsci.org]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Purification of 1-(2-Diethylaminoethyl)piperazine Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(2-Diethylaminoethyl)piperazine and its derivatives. The unique physicochemical properties of these compounds present specific challenges during purification. This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to enhance the efficiency and success of your purification workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound and its derivatives?
The core challenges in purifying this class of compounds stem from their inherent molecular structure, which features multiple basic nitrogen atoms.
-
High Basicity and Polarity: The piperazine ring and the diethylaminoethyl side chain contain three tertiary amine groups. This makes the molecules highly basic and polar, leading to several downstream issues. These include strong, sometimes irreversible, binding to acidic silica gel during chromatography, and high solubility in polar solvents, which can complicate crystallization and extraction.[1][2]
-
Tendency to Form Oils: Many free-base piperazine derivatives are low-melting solids or oils at room temperature, making purification by traditional crystallization difficult.[1][3] This oily nature is often exacerbated by the presence of residual solvents or minor impurities.[4]
-
Hygroscopicity: These amines readily absorb moisture from the atmosphere, which can complicate accurate weighing, handling, and can inhibit crystallization.[1][5]
-
Formation of Hydrates and Salts: Piperazines easily form hydrates and salts.[1][5] While this property can be strategically exploited for purification, uncontrolled salt formation can lead to inconsistencies.[1] Furthermore, these compounds readily absorb atmospheric carbon dioxide to form carbamate salts.[6][7]
Q2: My final product is a viscous oil that refuses to crystallize. What are my primary purification options?
This is the most common issue encountered with this compound class. When direct crystallization of the free base fails, a multi-pronged approach is necessary.
-
Salt Formation: Convert the oily free base into a solid salt.[3] Salts are generally more crystalline and less soluble than their free-base counterparts. Treatment with acids like hydrochloric acid (in a non-aqueous solvent like isopropanol or ether) or fumaric acid can yield a crystalline hydrochloride or fumarate salt, which can then be purified by recrystallization.[3] The purified free base can be regenerated by dissolving the salt in water, basifying the solution, and extracting the amine into an organic solvent.[3]
-
Column Chromatography: This is a fundamental technique for purifying oils.[3] However, standard silica gel chromatography can be problematic due to the basicity of the compound. An optimized approach using a modified mobile phase or an alternative stationary phase is required (see Section 2 for details).[3]
-
Vacuum Distillation: If the derivative is thermally stable, high-vacuum distillation can be a highly effective method for separating it from non-volatile or significantly lower-boiling impurities.[3]
-
Solvent Trituration: This technique involves washing or stirring the oil with a solvent in which the desired compound is insoluble but the impurities are soluble.[4] For example, washing the oil with cold hexane or diethyl ether can often remove non-polar impurities and sometimes induce solidification.
Q3: What are the most common impurities I should anticipate in my crude product?
Understanding potential impurities is critical for designing an effective purification strategy. Common impurities often include:
-
Unreacted Starting Materials: Residual starting materials from the synthesis.
-
Over-alkylated Products: Structurally similar impurities, such as piperazines that have been alkylated on both nitrogen atoms when only mono-alkylation was intended, can be difficult to separate.[1]
-
Reagents and Byproducts: Reagents used in the reaction or byproducts from side reactions.
-
Degradation Products: Piperazine derivatives can be susceptible to oxidation or other degradation pathways, especially if exposed to heat or non-neutral pH for extended periods.[2]
Section 2: Troubleshooting Specific Purification Techniques
Workflow for Purification Strategy Selection
The following diagram outlines a decision-making process for selecting an appropriate purification strategy for your this compound derivative.
Caption: Decision workflow for selecting a purification technique.
Troubleshooting Column Chromatography
The high basicity of piperazine derivatives causes frequent issues with standard silica gel chromatography.[3] The lone pairs on the nitrogen atoms interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor separation.[4][8]
Caption: Troubleshooting logic for common chromatography issues.
Troubleshooting Crystallization & Solidification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The compound's melting point is lower than the solvent's boiling point; the solution is supersaturated or cooled too quickly; high concentration of impurities.[1][9] | - Select a solvent with a lower boiling point or use a co-solvent system (one solvent for dissolving, one anti-solvent for precipitating).[4] - Ensure slow cooling. Allow the solution to reach room temperature before refrigeration.[4][9] - Purify further by chromatography before attempting crystallization.[1] |
| Product Fails to Solidify | Residual solvent is present; significant impurities are acting as a freezing point depressant.[1] | - Dry the oil under a high vacuum, possibly with gentle heating, to remove all volatile residues.[4] - Attempt trituration with a non-polar solvent like hexane or diethyl ether to induce solidification and wash away impurities.[4] - Convert the oil to a crystalline salt.[1][3] |
| Low Recovery Yield | The product is too soluble in the chosen solvent, even at low temperatures; insufficient cooling or precipitation time; too much solvent was used.[1][9] | - Choose a solvent where the product has lower solubility at cold temperatures.[9] - Reduce the volume of the solvent by careful evaporation before cooling.[1] - Increase cooling time or cool to a lower temperature (e.g., -20°C freezer). - Add an anti-solvent dropwise to the solution to induce precipitation.[1] |
Section 3: Detailed Experimental Protocols
Protocol 1: Purification via Hydrochloride Salt Formation
This protocol is ideal for purifying oily free-base amines that are difficult to handle or purify directly.
-
Dissolution: Dissolve the crude oily derivative (e.g., 1.0 g) in a minimal amount of a suitable organic solvent like isopropanol, ethanol, or diethyl ether (e.g., 10-20 mL).
-
Acid Addition: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise. Monitor the solution for precipitate formation. A pH indicator paper can be used to check that the solution becomes acidic.
-
Precipitation/Crystallization: The hydrochloride salt may precipitate immediately. If not, crystallization can be induced by scratching the inside of the flask with a glass rod or by cooling the solution in an ice bath.[3] Allow the mixture to stir in the cold for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystalline salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the salt thoroughly under a high vacuum.
-
(Optional) Liberation of Free Base: To recover the purified oily amine, dissolve the salt in water and basify the solution to pH >12 with a strong base (e.g., 1M NaOH). Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified oil.[3][9]
Protocol 2: Optimized Flash Column Chromatography
This protocol is designed to mitigate the issues caused by the basicity of piperazine derivatives on silica gel.
-
TLC Analysis & Solvent Selection: Develop a suitable mobile phase using TLC. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexane. Add 0.5-1% triethylamine (TEA) to the TLC developing chamber to see how it affects the Rf and spot shape.[3][4] Aim for a product Rf of 0.2-0.4.
-
Column Packing: Pack a silica gel column using your chosen eluent system (e.g., Hexane/Ethyl Acetate), but ensure the eluent used for packing and running the column contains 0.5-1% TEA.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, for less soluble compounds, create a slurry by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the top of the column.
-
Elution: Run the column using the pre-determined solvent system. A shallow gradient elution (e.g., slowly increasing the percentage of the polar solvent) is often more effective than an isocratic (constant solvent mixture) elution for separating closely related impurities.[4]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should be removed during this step.
Section 4: Key Physicochemical Data
Understanding the basicity (pKa) of your compound is crucial for designing acid-base extractions and predicting chromatographic behavior.
| Compound | pKa1 | pKa2 | Comments |
| Piperazine | 9.73 | 5.35 | The two pKa values correspond to the two basic nitrogen atoms.[7][10] |
| 1-Methylpiperazine | 9.58 | 5.08 | Alkyl substitution slightly alters basicity.[10] |
| 1-Ethylpiperazine | 9.80 | 5.48 | [10] |
| This compound | ~9.5-10.5 (est.) | ~8.5-9.5 (est.) | Contains three basic centers. The diethylamino group is typically the most basic, followed by the piperazine nitrogens. Exact values depend on conditions. |
| Triethylamine (TEA) | 10.75 | - | Often used as a basic modifier in chromatography. |
pKa values are for the corresponding conjugate acids at ~298 K.
References
- Benchchem. (2025). Technical Support Center: Refining Purification Techniques for Synthesized Piperazine Derivatives.
- Benchchem. (2025). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.
- Benchchem. (2025). Technical Support Center: Purification of 1-(3-Nitropyridin-2-yl)piperazine.
- Benchchem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
- Benchchem. (2025). purification techniques for 1,4-Bis(3-aminopropyl)piperazine after synthesis.
- Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Benchchem. (2025). Technical Support Center: Purification of Oily Piperazine Derivatives.
- ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation?
- Chem.ucla.edu. (n.d.). Acid-Base Extraction.
- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Wikipedia. (n.d.). Piperazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uregina.ca [uregina.ca]
preventing byproduct formation with 1-(2-Diethylaminoethyl)piperazine
Welcome to the technical support center for 1-(2-Diethylaminoethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Our focus is to provide in-depth, mechanistically-driven answers to common challenges, particularly the prevention of byproduct formation, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound, and how does this structure lead to common byproducts?
A1: Understanding the nucleophilicity of the three distinct nitrogen atoms in this compound is fundamental to controlling reactivity and preventing side reactions.
-
Secondary Piperazine Amine (N-H): This is the most nucleophilic and least sterically hindered site. It is the intended site of reaction in most synthetic applications, such as N-alkylation or N-arylation.
-
Tertiary Piperazine Amine: This nitrogen is part of the piperazine ring and is adjacent to the ethyl group. Its nucleophilicity is lower than the secondary amine, and it is more sterically hindered.
-
Tertiary Diethylamino Amine: Located at the end of the ethyl chain, this nitrogen is the most sterically hindered of the three and is generally considered the least reactive nucleophile in the structure.
The primary synthetic challenge arises from the potential for reaction at more than one of these sites, especially the two piperazine nitrogens. The most common byproduct is the 1,4-disubstituted piperazine derivative , which occurs when both the secondary and tertiary nitrogens of the piperazine ring react with the electrophile. This is particularly prevalent in reactions like alkylations or Michael additions if conditions are not carefully controlled.[1]
Q2: I'm consistently observing 1,4-disubstituted byproducts in my alkylation/arylation reaction. How can I improve selectivity for mono-substitution?
A2: Achieving high selectivity for mono-substitution is a common goal and can be addressed by manipulating several key reaction parameters. The formation of symmetrically disubstituted byproducts can be significantly decreased by carefully controlling molar ratios and other conditions.[1]
Core Strategies:
-
Stoichiometric Control: The most straightforward approach is to use the electrophile as the limiting reagent. A molar ratio of 1.0 to 1.2 equivalents of the electrophile to 1.0 equivalent of this compound is a good starting point. Using a large excess of the piperazine derivative can also drive the reaction towards mono-substitution, though this may complicate purification.[2]
-
Controlled Addition: Add the limiting reagent (electrophile) slowly to the reaction mixture at a reduced temperature. This maintains a low instantaneous concentration of the electrophile, favoring a single reaction with the more nucleophilic N-H site before a second reaction can occur.
-
Temperature Management: Lowering the reaction temperature decreases the overall reaction rate, which can enhance selectivity. The more reactive N-H site will react preferentially, and the reduced thermal energy makes the follow-up reaction with the less reactive tertiary amine less likely.
-
Solvent and Base Selection: The choice of solvent and base can influence the nucleophilicity of the piperazine nitrogen. A non-polar, aprotic solvent can be effective. If a base is required to scavenge acid formed during the reaction (e.g., in alkylations with alkyl halides), use a bulky, non-nucleophilic base (e.g., diisopropylethylamine) to avoid competition with the piperazine.
The following diagram illustrates the kinetic vs. thermodynamic pathways that can lead to these products.
Caption: Kinetic vs. thermodynamic control in the substitution of this compound.
Q3: My desired product is difficult to purify from unreacted starting material and the disubstituted byproduct. What purification strategies are most effective?
A3: The high polarity and basicity of piperazine derivatives can make purification challenging, often leading to issues like peak tailing in chromatography or difficulty with crystallization.[3][4] A multi-step approach combining extraction and chromatography is typically most effective.
Troubleshooting Purification Workflow
Caption: Workflow for the purification of basic piperazine derivatives.
Recommended Purification Techniques
| Technique | Description | Best For Separating |
| Acid-Base Extraction | Exploits the basicity of the piperazine nitrogens. The desired product, starting material, and amine byproducts are extracted into an acidic aqueous phase, leaving neutral impurities behind. The aqueous phase is then basified, and the free amines are re-extracted into an organic solvent. | Product from non-basic or weakly basic impurities. |
| Column Chromatography | Normal Phase (Silica Gel): Can be effective, but the basicity of the amines can cause strong binding and peak tailing.[3] Pre-treating the silica with a base (e.g., triethylamine in the eluent) or using commercially available basic alumina can mitigate this. | Product from starting material and disubstituted byproduct, based on polarity differences. |
| Reverse Phase (C18): Often requires an acidic modifier (e.g., TFA or formic acid) in the mobile phase to ensure the amines are protonated and exhibit better peak shape. | High-purity final products, especially for analytical separation. | |
| Crystallization / Salt Formation | If the free base is an oil, converting it to a solid salt (e.g., hydrochloride or fumarate) can be an excellent method for purification.[3] The different solubilities of the salts of the product, starting material, and byproduct can be exploited for selective crystallization. | Isolating the final product in a stable, solid form. |
Protocols
Protocol 1: Controlled Mono-N-Alkylation of this compound
This protocol provides a general method for achieving selective mono-alkylation using benzyl bromide as an example electrophile.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous acetonitrile. Stir the solution and cool to 0 °C using an ice bath.
-
Base Addition: Add finely powdered anhydrous potassium carbonate (2.0 eq) to the stirred solution.
-
Controlled Electrophile Addition: Dissolve benzyl bromide (1.05 eq) in a small volume of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting piperazine is consumed (typically 4-12 hours).
-
Workup - Quenching: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Workup - Extraction: Dissolve the crude residue in dichloromethane (DCM). Transfer to a separatory funnel and wash with 1 M HCl (3x). The product and any unreacted starting material will move to the acidic aqueous phase.
-
Workup - Isolation: Combine the acidic aqueous layers and cool to 0 °C. Slowly basify by adding 2 M NaOH until the pH is >12.
-
Workup - Final Extraction: Extract the basified aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-alkylated product.
-
Purification: Purify the crude product via column chromatography (basic alumina or silica gel treated with 1% triethylamine in the eluent) to separate the desired product from any residual starting material or disubstituted byproduct.
References
- Google Patents. Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
- Kavran, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 569. [Link]
- van den Berg, R., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine.
- Petzer, J. P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123. [Link]
- MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
- Wikipedia. Piperazine. [Link]
- Patsnap Synapse. (2024). What are the side effects of Piperazine?. [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 1-(2-Diethylaminoethyl)piperazine in solution
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for 1-(2-Diethylaminoethyl)piperazine. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions regarding the stability of this compound in solution. Our goal is to empower researchers, scientists, and drug development professionals to anticipate and resolve common challenges encountered during experimentation, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound solutions?
A1: Like many piperazine derivatives, this compound is susceptible to several modes of degradation in solution. The primary concerns are oxidation, pH-related degradation, and to a lesser extent, hydrolysis and photodegradation.[1] The piperazine ring and its substituents can undergo chemical changes that alter the molecule's purity, potency, and potentially its biological activity.
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be catalyzed by exposure to air (oxygen), metal ions (like copper), or oxidizing agents.[1][2] This can lead to the formation of N-oxides and other degradation products.
-
pH-Dependent Degradation: this compound is a weak base, making its stability highly dependent on the pH of the solution.[1][3] Inappropriate pH can catalyze hydrolytic reactions or other degradative pathways.
-
Thermal Degradation: At elevated temperatures (e.g., 135-175 °C), piperazine and its derivatives can undergo thermal degradation, which often involves complex nucleophilic substitution (SN2) reactions leading to ring-opening.[2][4] While extreme, this highlights the importance of appropriate temperature control during storage and experiments.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions (photo-oxidation).[1][5]
Q2: My solution of this compound has turned a pale yellow. What does this signify and is it still usable?
A2: A color change, such as turning yellow, is a common visual indicator of chemical degradation.[1] This is often associated with oxidative degradation or the formation of chromophoric (light-absorbing) byproducts. It is highly probable that the purity of your compound has been compromised.
We strongly advise against using a solution that has changed color without first verifying its purity and concentration. Inconsistent results are a common consequence of using degraded compounds.[1] For critical applications, it is always best to use freshly prepared solutions.[1] If you must use the stock, it should be re-analyzed by a stability-indicating method (e.g., HPLC) to determine the concentration of the parent compound and identify any significant degradants.
Q3: What are the optimal storage conditions for solutions of this compound to ensure long-term stability?
A3: Proper storage is critical to minimizing degradation. Based on general best practices for piperazine derivatives and available safety data sheets, the following conditions are recommended:[5][6]
-
Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage or frozen at -20°C to -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles by storing the solution in small, single-use aliquots.[1]
-
Light Protection: Always store solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil.[1][5] This minimizes the risk of photodegradation.
-
Inert Atmosphere: For maximum stability, especially for long-term storage of highly concentrated or sensitive solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container.[5][7] This displaces oxygen and prevents oxidation.
-
Container: Use tightly sealed, high-quality glass or chemically resistant polymer containers to prevent solvent evaporation and contamination.
Q4: How does the pH of my aqueous solution affect the stability of this compound?
A4: The pH of the solution is a critical factor governing the stability of piperazine derivatives.[1] As a basic compound, this compound will exist in different protonation states depending on the pH. The stability of these different forms can vary significantly.
It is essential to conduct a pH-stability profile to determine the optimal pH for your specific application and formulation.[1] This typically involves preparing the solution in a series of buffers across a wide pH range (e.g., pH 2 to 10), storing them under controlled conditions, and periodically analyzing them for degradation. For many basic compounds, stability is often enhanced in slightly acidic conditions where the protonated form is predominant and less susceptible to certain reactions like oxidation. However, this must be determined empirically.
Troubleshooting Guide & Experimental Protocols
This section addresses specific issues you may encounter and provides detailed protocols to investigate and resolve them.
Issue 1: I'm observing inconsistent results and a loss of potency in my biological assays.
This is a classic sign of compound degradation.[1] If the concentration of the active parent compound decreases over time, the observed biological effect will diminish, leading to poor reproducibility.
Caption: Workflow for troubleshooting inconsistent experimental results.
Protocol 1: Forced Degradation Study
A forced degradation (or stress testing) study is essential to understand the intrinsic stability of your molecule, identify potential degradation products, and develop a stability-indicating analytical method.[8][9][10]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Aliquot the stock solution into separate vials for each condition. Expose the samples to the stress conditions outlined in the table below. Include a control sample stored under optimal conditions (e.g., -20°C, protected from light).
-
Neutralization (if applicable): After the stress period, neutralize the acidic and basic samples to a consistent pH before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze all samples (including the control) using an appropriate analytical technique, typically HPLC with UV or Mass Spectrometric (MS) detection.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent compound.[10] Look for a decrease in the parent peak area and the appearance of new peaks corresponding to degradation products.
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 2 - 24 hours at 60°C | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH | 2 - 24 hours at 60°C | To assess stability in alkaline environments. |
| Oxidation | 3% H₂O₂ | 2 - 24 hours at room temp | To identify oxidative degradation products.[9] |
| Thermal | 70°C in solution | 24 - 72 hours | To evaluate the effect of heat on stability.[4] |
| Photolytic | UV/Vis light exposure (ICH Q1B) | Per ICH guidelines | To determine light sensitivity.[9] |
Issue 2: I'm having trouble developing a stability-indicating HPLC method to separate the parent compound from its degradants.
A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[1] Developing such a method can be challenging for basic compounds like piperazine derivatives.
Objective: To develop a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method.
Starting Point: Use samples from your forced degradation study, particularly a mixed sample containing multiple degradants, to challenge your method's specificity.
-
Column Selection:
-
Start with a standard C18 column. If peak shape (e.g., tailing) is poor or co-elution occurs, consider alternative stationary phases.
-
A C8, Phenyl-Hexyl, or Cyano column can offer different selectivity.[1]
-
-
Mobile Phase Optimization:
-
Organic Modifier: Experiment with both acetonitrile (ACN) and methanol. They offer different selectivities and can significantly alter peak separation.
-
pH Adjustment: The pH of the aqueous portion of the mobile phase is critical for basic analytes.[1] Test a range of pH values using appropriate buffers (e.g., phosphate, formate, or acetate) to control the ionization state of your compound and improve peak shape.
-
Additives: To reduce peak tailing caused by the interaction of basic amines with residual silanols on the silica support, add a small amount of an amine modifier like triethylamine (TEA) (0.1%) or use a low-ionic-strength buffer.[1]
-
-
Gradient Elution:
-
If isocratic elution (constant mobile phase composition) fails to resolve all peaks, develop a gradient elution method.[1]
-
Start with a broad, fast gradient (e.g., 5% to 95% organic in 10 minutes) to determine the approximate elution time of all components.
-
Refine the gradient by making it shallower around the elution times of closely eluting peaks to improve resolution.
-
Caption: A systematic approach to HPLC method development.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- Chemsrc. (n.d.). This compound | CAS#:4038-92-0.
- Benchchem. (n.d.). An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives.
- Fisher Scientific. (2014). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 1-(2-Aminoethyl)piperazine.
- Freeman, S. A. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- SIELC Technologies. (2018). 1-(2-Aminoethyl)piperazine.
- Chen, S., et al. (n.d.). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.
- XiXisys.com. (n.d.). This compound (cas 4038-92-0) SDS/MSDS download.
- Figshare. (n.d.). Rationalizing Product Formation in Piperazine Degradation: A Computational Study - Industrial & Engineering Chemistry Research.
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
- Ostec-Instruments. (n.d.). Determination of MDEA and piperazine content in aqueous amines.
- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
- PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
- Analytical CHEMISTRY. (n.d.). A simple GC method was developed for the quantitative determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine.
- JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. (n.d.). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
- ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines | Request PDF.
- ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF.
- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
- Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.fr [fishersci.fr]
- 8. pharmtech.com [pharmtech.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with 1-(2-Diethylaminoethyl)piperazine
Welcome to the technical support guide for researchers, chemists, and process development professionals working with 1-(2-Diethylaminoethyl)piperazine. This document provides in-depth, field-tested guidance on navigating the challenges of scaling up reactions involving this versatile diamine. The content is structured in a practical question-and-answer format to directly address common issues encountered in the laboratory and pilot plant.
Introduction to this compound
This compound (DEAE-piperazine) is a triamine featuring a piperazine ring substituted with a diethylaminoethyl group. This structure provides three distinct nitrogen centers: one secondary amine within the piperazine ring and two tertiary amines (one in the ring, one on the side chain). This unique architecture makes it a valuable building block in pharmaceutical synthesis and materials science, often used to introduce a basic, flexible linker.[1] However, its physical properties and reactivity profile present specific challenges that must be carefully managed during scale-up.
Key Compound Properties
A clear understanding of the physical properties of DEAE-piperazine is the foundation for successful process development.
| Property | Value | Source |
| CAS Number | 4038-92-0 | [1] |
| Molecular Formula | C₁₀H₂₃N₃ | [1] |
| Molecular Weight | 185.31 g/mol | [1] |
| Boiling Point | 245.3 °C at 760 mmHg | [1][2] |
| Density | 0.906 g/cm³ | [1][2] |
| Flash Point | 93.4 °C | [1] |
| Solubility | Freely soluble in water and many organic solvents like ethanol.[3][4][5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Safety and Handling at Scale
Safety is the paramount consideration when moving from bench-scale to pilot or production scale. The risks associated with hazardous materials increase non-linearly with quantity.
Question: What are the primary hazards of this compound and what personal protective equipment (PPE) is mandatory for large-scale handling?
Answer: this compound is a corrosive substance that can cause severe skin burns and eye damage.[6] It is also harmful if it comes into contact with the skin.[6] Inhalation of its vapors or mists should be strictly avoided.[7]
Mandatory PPE and Handling Precautions:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield as described in OSHA's 29 CFR 1910.133 regulations.[8]
-
Skin Protection: Use a full chemical-resistant suit and gloves (e.g., butyl rubber or nitrile) to prevent any skin exposure. Always check the breakthrough time of your gloves against the specific chemical and solvents being used.[6][8]
-
Respiratory Protection: Work in a well-ventilated area, such as a walk-in fume hood. If exposure limits are likely to be exceeded, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors is required.[7][8]
-
Emergency Equipment: Ensure that safety showers and eyewash stations are located in the immediate vicinity of the workstation and are regularly tested.[8]
Scale-Up Specifics: When handling multi-liter or kilogram quantities, the risk of significant spills increases. Plan all transfers in a contained area. Use a closed system for reagent transfer where possible to minimize vapor exposure. All equipment must be properly grounded to prevent the buildup of electrostatic charge, as the compound can be combustible.[7][9]
Part 2: Reaction and Process Control
Question: My N-alkylation reaction with an alkyl halide is highly exothermic at the 1L scale. How can I control the temperature when scaling to 50L?
Answer: This is a classic scale-up challenge. The surface-area-to-volume ratio of your reactor decreases as you increase the scale, which significantly reduces the efficiency of passive heat removal. The exotherm you observed is due to the heat of reaction from the nucleophilic substitution. To manage this, you must shift from a passive cooling strategy (e.g., an ice bath) to an active and controlled one.
Causality and Strategy:
-
Control the Rate of Reaction: The rate of heat generation is directly proportional to the rate of reaction. The best way to control the exotherm is to control the reaction rate. This is achieved by making the alkyl halide the limiting reagent and adding it slowly to the solution of DEAE-piperazine. This is known as semi-batch or fed-batch operation.
-
Improve Heat Transfer: Rely on the reactor's cooling jacket. Ensure the heat transfer fluid (e.g., glycol/water) is at the lowest practical temperature before starting the addition. Maximize the heat transfer coefficient by ensuring turbulent, not laminar, mixing with an appropriately designed agitator (e.g., a pitched-blade turbine).
-
Solvent Choice and Concentration: A more dilute reaction mixture provides a larger thermal mass to absorb the heat generated, buffering the temperature increase. While this may slow the reaction, safety is the priority. See the solvent selection table below for guidance.
Workflow: Managing Exotherms in a 50L Jacketed Reactor
Caption: Workflow for controlled exothermic reaction scale-up.
Question: I'm seeing significant amounts of a di-substituted byproduct. How can I improve the selectivity for mono-alkylation of the secondary amine?
Answer: This is a common selectivity problem. Both the secondary amine and the tertiary amine on the side chain can potentially react, but the secondary amine is significantly more nucleophilic and is the expected site of primary reaction. The formation of a di-substituted product typically arises from the reaction of the newly formed secondary amine product with another equivalent of your electrophile.
Strategies to Enhance Mono-alkylation Selectivity:
-
Stoichiometry Control: Use a slight excess of DEAE-piperazine (e.g., 1.1 to 1.5 equivalents) relative to the electrophile. This ensures the electrophile is more likely to encounter the starting material than the mono-alkylated product.
-
Slow Addition at Low Temperature: As with exotherm control, adding the electrophile slowly at a reduced temperature (e.g., 0-10 °C) keeps the instantaneous concentration of the electrophile low, disfavoring the second addition.
-
Protecting Groups: For maximum selectivity, though it adds steps, consider protecting the secondary amine. However, this is often undesirable in process chemistry due to increased cost and complexity.
-
Solvent Effects: Aprotic polar solvents like acetonitrile or DMF can sometimes favor the desired reaction, but their removal at scale can be challenging. Toluene or THF are often more practical choices.
Part 3: Work-up and Purification
Question: My product is soluble in water. How can I design an effective extraction and work-up procedure at a larger scale?
Answer: The basic nature of your product is the key to a successful extraction. You will use an acid-base work-up to move your product between aqueous and organic layers.
Protocol: Standard Acid-Base Extraction Work-up
-
Quench and Dilute: After the reaction is complete (confirm by TLC or GC-MS), cool the reaction mixture to room temperature. Dilute with a suitable organic solvent that has low water solubility, such as methyl tert-butyl ether (MTBE) or toluene.
-
Acidic Wash (Product to Aqueous Layer): Add a dilute aqueous acid solution (e.g., 1M HCl or 10% citric acid) to the reactor. Agitate thoroughly. The basic product will be protonated and become a water-soluble salt, partitioning into the aqueous layer. Unreacted starting materials and non-basic impurities will remain in the organic layer.
-
Phase Separation: Stop agitation and allow the layers to separate. Drain the lower (aqueous) layer containing your product salt into a clean vessel.
-
Back-Extraction (Optional but Recommended): To recover any product remaining in the initial organic layer, wash it again with a fresh portion of dilute acid and combine the aqueous layers.
-
Basification and Extraction (Product to Organic Layer): Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 50% NaOH or K₂CO₃ solution) with vigorous stirring until the pH is strongly basic (pH > 12). This deprotonates your product, making it water-insoluble.
-
Product Extraction: Add a fresh portion of your organic solvent (e.g., MTBE, Toluene, or Dichloromethane) and agitate to extract the free-base product into the organic layer.
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Troubleshooting Decision Tree: Low Product Yield After Work-up
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | CAS#:4038-92-0 | Chemsrc [chemsrc.com]
- 3. Piperazine [medbox.iiab.me]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
managing hygroscopic nature of piperazine compounds in experiments
<_ 2_0_2_6>## Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds in Experiments
Welcome to the technical support center for handling piperazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic nature of these versatile compounds. Anhydrous piperazine, in particular, is known to be deliquescent, readily absorbing atmospheric moisture and carbon dioxide.[1][2][3] This property can introduce significant variability and error into experimental workflows.
This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise when working with hygroscopic piperazine compounds.
Q1: What does it mean for a piperazine compound to be hygroscopic?
A1: A hygroscopic substance, like many piperazine compounds, has a strong tendency to attract and absorb moisture from the surrounding environment.[1] Anhydrous piperazine is particularly known to be deliquescent, meaning it can absorb enough moisture to dissolve itself and form a liquid solution.[1][4] It readily absorbs both water and carbon dioxide from the air.[1][2][3] This property can significantly impact the physical and chemical characteristics of the compound, affecting experimental accuracy and product stability.[1][5]
Q2: How does moisture absorption affect my piperazine compound and my experiments?
A2: Moisture absorption can lead to several critical issues in the laboratory:[1]
-
Inaccurate Weighing: The measured weight of a hygroscopic compound will be higher than the actual weight of the active substance due to the presence of absorbed water.[1][6] This directly leads to errors in concentration calculations for solutions and reactions.
-
Changes in Physical Properties: Water absorption can alter the melting point, solubility, and crystal structure of the compound.[1] For instance, piperazine is commonly available as a hexahydrate, which has a different melting point and solubility profile than its anhydrous form.[2][7]
-
Chemical Degradation: The presence of water can promote degradation pathways such as hydrolysis, potentially leading to the formation of impurities and a decrease in the compound's purity and potency.[1][5] While piperazine itself is known for its thermal stability, the presence of water can influence its degradation under certain conditions.[1]
-
Handling Difficulties: Hygroscopic powders can become sticky and clump together, making them difficult to handle, transfer, and dispense accurately.[1][8]
Q3: What are the best practices for storing hygroscopic piperazine compounds?
A3: To minimize moisture absorption, hygroscopic piperazine compounds should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep them in tightly sealed containers.[1][8] For particularly sensitive compounds, consider the following:
-
Use of Desiccants: Store containers inside a desiccator containing a suitable drying agent like silica gel or anhydrous calcium sulfate.[4]
-
Inert Atmosphere: For highly sensitive experiments, store the compound in a glove box under an inert atmosphere (e.g., nitrogen or argon).[9][10]
-
Small Aliquots: If you frequently use a particular compound, consider aliquoting it into smaller, tightly sealed vials. This minimizes the exposure of the entire stock to atmospheric moisture during each use.
Q4: My piperazine compound has already absorbed moisture. Can I dry it?
A4: In many cases, yes. A common method is to dry the compound in a vacuum oven.[7] Gentle heating under vacuum can effectively remove absorbed water.[4][8] However, it is critical to first determine the thermal stability of your specific piperazine derivative to avoid decomposition.[8] Always start with a low temperature and gradually increase it while monitoring the compound's appearance. Some piperazine derivatives can be dried to a constant weight at temperatures around 50°C.[11]
Part 2: Troubleshooting Guides
This section provides structured solutions to specific problems you might encounter during your experiments.
Issue 1: Inconsistent and Drifting Weight Measurements
Symptoms:
-
The weight reading on the analytical balance continuously increases during measurement.
-
Difficulty in obtaining a stable weight reading.
-
Poor reproducibility of weight measurements for the same sample.
Causality: This is a classic sign of a hygroscopic substance absorbing atmospheric moisture in real-time.[6] Electrostatic charges can also cause unstable readings.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for experimental inconsistency.
Detailed Protocols:
-
Protocol 4: Water Content Determination by Karl Fischer Titration: This is the gold standard for accurately measuring water content in a sample. [12][] 1. Use a calibrated Karl Fischer titrator. 2. Accurately weigh your hygroscopic piperazine sample using the "weighing by difference" method (Protocol 2) and introduce it into the titration vessel. 3. Perform the titration according to the instrument's manual. The result will be given as a percentage of water content (w/w). [] 4. Use this percentage to correct the mass of the compound needed for your experiments. For example, if the water content is 5% and you need 100 mg of the active compound, you will need to weigh out 100 mg / (1 - 0.05) = 105.3 mg of the hydrated material.
-
Protocol 5: Water Content Estimation by Loss on Drying (LOD): A simpler, though less specific, method than Karl Fischer. [14] 1. Accurately weigh a sample of the piperazine compound into a pre-tared drying pan. 2. Place the sample in a vacuum oven at a suitable temperature (e.g., 50°C) that will not cause decomposition. [11] 3. Dry the sample until a constant weight is achieved. 4. The percentage weight loss corresponds to the water content (and any other volatile impurities).
Data Summary Table:
| Method | Principle | Specificity for Water | Speed | Common Issues |
| Karl Fischer Titration | Titrimetric method based on the reaction of water with iodine and sulfur dioxide. | High | Fast (minutes) | Requires specialized equipment and reagents. |
| Loss on Drying (LOD) | Gravimetric method measuring weight loss upon heating. | Low (measures all volatiles) | Slow (hours) | Risk of thermal decomposition of the sample. |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. | Moderate (can distinguish different volatiles based on temperature) | Moderate | Requires specialized, expensive equipment. |
Part 3: References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
Blagden, S. L., & Welch, M. J. (1999). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed, 50(4), 427–434. Retrieved from [Link]
-
Anbarasan, A., et al. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67. Retrieved from [Link]
-
Hayman, D. F. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 10(1), 53-55. Retrieved from [Link]
-
University of Toronto. (2017, September 7). Weighing by Difference [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Automated Water Content Determination of Hygroscopic Lyophilized Drugs. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]
-
Gedeon Richter Plc. (2010). Process for the preparation of piperazine derivatives. Google Patents. Retrieved from
-
Mettler Toledo. (n.d.). How to Measure Moisture Content in Pharmaceuticals. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
Wockhardt Ltd. (2003). Method for the preparation of piperazine and its derivatives. Google Patents. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. Retrieved from [Link]
-
Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. Retrieved from [Link]
-
Kourim, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. Retrieved from [Link]
-
Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2013). Anhydrous piperazine preparation method. Google Patents. Retrieved from
-
Nielsen, C. J., et al. (2024). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Molecules, 29(2), 405. Retrieved from [Link]
-
Chan, S. T., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 108–115. Retrieved from [Link]
-
ResearchGate. (2023). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. Retrieved from [Link]
-
Sancineto, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research, 1(1), 05-11. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. jocpr.com [jocpr.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tutorchase.com [tutorchase.com]
- 9. hepatochem.com [hepatochem.com]
- 10. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 11. WO2010070371A1 - Process for the preparation of piperazine derivatives - Google Patents [patents.google.com]
- 12. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mt.com [mt.com]
Technical Support Center: Navigating the Synthesis of Piperazine Derivatives
Welcome to the technical support center for piperazine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of this critical heterocyclic scaffold. Piperazine derivatives are ubiquitous in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] However, their synthesis is often fraught with challenges, from controlling selectivity to purification. This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to enhance the efficiency and success of your synthetic endeavors.
Part 1: Controlling N-Substitution - The Mono- vs. Di-substitution Dilemma
One of the most frequent challenges in piperazine chemistry stems from its symmetrical structure with two secondary amines of similar reactivity.[3] This often leads to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound.
FAQ 1: My reaction is producing a high percentage of the di-substituted product. How can I favor mono-substitution?
Answer: The formation of a significant amount of the 1,4-disubstituted byproduct is a common issue.[4] Several strategies can be employed to enhance the selectivity for mono-substitution.
Core Strategies for Promoting Mono-substitution:
-
Stoichiometric Control: A straightforward approach is to use a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile.[3] This statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product. However, this method can be atom-inefficient and may lead to challenges in separating the product from the excess piperazine.[2]
-
Protonation/Salt Formation: By using a mono-protonated piperazine salt, the nucleophilicity of the second nitrogen is significantly reduced, thus hindering di-alkylation.[2][3] This can be achieved by reacting piperazine with one equivalent of an acid. The principle is based on the in-situ formation of a piperazine-1-ium cation, which acts as a protecting group for the secondary nitrogen.[2]
-
Protecting Group Strategy: This is often the most effective and cleanest method for achieving selective mono-substitution.[2][3] One nitrogen atom is temporarily blocked with a protecting group, directing the reaction to the unprotected nitrogen. The protecting group is then removed in a subsequent step.[3] The choice of protecting group is critical and depends on the stability required for subsequent reaction steps.
-
tert-Butoxycarbonyl (Boc): Removed under strong acidic conditions (e.g., TFA, HCl). It is stable to basic and hydrogenolysis conditions.[5]
-
Benzyloxycarbonyl (Cbz or Z): Removed by catalytic hydrogenolysis (e.g., H₂/Pd/C).[5]
-
2-Nitrobenzenesulfonyl (Ns): Can be a useful protecting group in certain synthetic routes.
-
Below is a decision tree to aid in selecting an appropriate strategy:
Caption: Decision tree for selecting a mono-substitution strategy.
Part 2: Navigating Common Synthetic Methodologies
The choice of synthetic route is paramount and depends on the desired substitution pattern (N-alkyl vs. N-aryl) and the available starting materials.
FAQ 2: My N-alkylation reaction via reductive amination is giving low yields. What are the potential causes and solutions?
Answer: Reductive amination is a powerful method for N-alkylation, involving the reaction of an amine with a carbonyl compound to form an imine/iminium ion, which is then reduced.[6][7] Low yields can often be attributed to several factors.
Troubleshooting Reductive Amination:
| Potential Cause | Recommended Solution |
| Incomplete Imine/Iminium Ion Formation | This step is often acid-catalyzed.[6] Ensure the reaction pH is optimal (typically weakly acidic). For reactions starting with a piperazine salt, a base like triethylamine may be needed to generate the free base in situ.[6] |
| Ineffective Reducing Agent | Sodium triacetoxyborohydride is a common and mild reducing agent for this transformation.[6] Ensure it is of good quality and added as a suspension.[6] Other reducing agents like sodium cyanoborohydride can also be used. |
| Racemization | For chiral piperazines, racemization can occur during the reductive amination step, especially with certain substrates.[8] Careful selection of reaction conditions and reducing agents is crucial to preserve stereochemical integrity. |
| Side Reactions | Over-alkylation can still be an issue if the newly formed amine is more reactive than the starting material. Controlling the stoichiometry of the carbonyl compound is important. |
Experimental Protocol: General Reductive Amination of Piperazin-2-ylmethanol Dihydrochloride
-
Suspend Piperazin-2-ylmethanol dihydrochloride (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add triethylamine (2.2 eq) to the mixture and stir for 10-15 minutes at room temperature to generate the free base.[6]
-
Add the aldehyde or ketone (1.1 - 1.2 eq) to the reaction mixture and stir for 30-60 minutes to allow for imine/iminium ion formation.[6]
-
In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in the anhydrous solvent.
-
Slowly add the suspension of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
FAQ 3: I'm struggling with my N-arylation reaction using Buchwald-Hartwig amination. What are the key parameters to optimize?
Answer: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds with aryl halides.[9][10] However, its success is highly dependent on the careful selection of the catalyst, ligand, base, and reaction conditions.
Caption: Simplified Buchwald-Hartwig amination cycle.
Key Optimization Parameters for Buchwald-Hartwig Amination:
| Parameter | Considerations and Recommendations |
| Palladium Precursor | Pd₂(dba)₃ and Pd(OAc)₂ are commonly used. The choice can influence reaction efficiency. |
| Ligand | The ligand is crucial for the stability and activity of the catalyst. Sterically hindered phosphine ligands (e.g., Xantphos, RuPhos, SPhos) are often effective.[11] Screening different ligands is often necessary for optimal results.[3] |
| Base | A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are frequently used.[3][11] |
| Solvent | Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. Ensure solvents are properly dried to prevent catalyst deactivation.[3] |
| Temperature | Reactions are often heated to facilitate the catalytic cycle. However, excessive heat can lead to degradation.[12] Monitoring the reaction progress is key to finding the optimal temperature. |
Part 3: Purification - Overcoming the Stickiness
The physicochemical properties of piperazine derivatives, such as their high polarity, basicity, and hygroscopicity, often present significant purification challenges.[13]
FAQ 4: My piperazine derivative is a persistent oil and will not crystallize. What can I do?
Answer: The oily nature of a product can be due to residual solvents, impurities, or the inherent properties of the free base.[13]
Strategies to Induce Crystallization:
-
Ensure Complete Solvent Removal: Use a high vacuum and gentle heating to remove all residual solvents.[13]
-
Attempt Further Purification: If impurities are suspected, column chromatography may be necessary to obtain a purer product that is more amenable to crystallization.[13]
-
Salt Formation: This is a highly effective technique. Converting the oily free base into a solid salt can facilitate purification and handling.[13] The hydrochloride or diacetate salts are common choices.[13][14]
-
Recrystallization Solvent Screening: Experiment with a variety of solvents and solvent systems. An anti-solvent (a solvent in which the product is insoluble) can be added to a solution of the product to induce precipitation.[13]
Experimental Protocol: Conversion of an Oily Piperazine Derivative to its Diacetate Salt
-
Dissolve the impure, oily piperazine derivative in acetone at a temperature of approximately 20-40°C. Aim for a concentration of about 0.5 to 20 weight percent piperazine.[14]
-
Add glacial acetic acid in a quantity that is at least stoichiometric to form the diacetate salt.[13]
-
Allow the solution to stir at a temperature between 10-30°C to precipitate the crystalline piperazine diacetate.
-
Isolate the precipitated salt by filtration and wash it with cold acetone to remove remaining impurities.[13]
-
Dry the crystalline diacetate salt under vacuum.[13]
-
If the free base is required, the diacetate salt can be neutralized with a suitable base.[13]
FAQ 5: I'm experiencing issues with column chromatography for my piperazine derivative. What are some common problems and solutions?
Answer: The basicity and high polarity of piperazine derivatives can lead to poor chromatographic separation.[13]
Troubleshooting Piperazine Chromatography:
| Issue | Potential Cause | Recommended Solution |
| Irreversible Binding to Silica Gel | The basic nitrogen atoms can strongly interact with the acidic silanol groups on the silica gel surface.[13] | Pre-treat the silica gel with a base like triethylamine or use a mobile phase containing a small amount of a basic additive (e.g., 1% triethylamine or ammonium hydroxide) to neutralize the acidic sites. |
| Peak Tailing in Reverse-Phase HPLC | Similar to normal-phase, interactions with residual silanols on the C18 stationary phase can cause peak tailing. | Use a mobile phase with a buffer to control the pH and ensure the piperazine derivative is in a single protonation state. Adding a competing base to the mobile phase can also improve peak shape. |
| Poor Retention in Reverse-Phase HPLC | The high polarity of some piperazine derivatives can lead to poor retention on non-polar stationary phases.[13] | Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation mode.[1] |
Part 4: Analytical Characterization
Proper characterization is essential to confirm the identity, purity, and stability of your synthesized piperazine derivatives.[1]
FAQ 6: My piperazine derivative lacks a strong UV chromophore. How can I analyze it by HPLC?
Answer: For derivatives lacking a UV chromophore, pre-column derivatization is an effective strategy to enhance detectability.[1][15] A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups to form a stable, UV-active product.[1][15]
Experimental Protocol: HPLC-UV Analysis after Derivatization with NBD-Cl
-
Sample Preparation:
-
Prepare a standard solution of your piperazine derivative in a suitable solvent.
-
Prepare a solution of NBD-Cl in acetonitrile.
-
Mix the piperazine solution with an excess of the NBD-Cl solution.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[1][15]
-
Cool the solution and dilute with the mobile phase before injection.
-
-
Chromatographic Conditions:
-
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.[1]
-
Analytical Column: A C18 reversed-phase column is often suitable.[15]
-
Mobile Phase: A mixture of acetonitrile, methanol, and a small amount of an amine like diethylamine (e.g., 90:10:0.1, v/v/v) can be effective.[1]
-
Detection: The wavelength will depend on the absorption maximum of the NBD-piperazine derivative.[1]
-
Caption: Workflow for HPLC analysis of piperazine derivatives.
By understanding these common pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and outcomes of their piperazine derivative syntheses.
References
- Technical Support Center: Refining Purification Techniques for Synthesized Piperazine Deriv
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem.
- Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
- Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
- 1-(3-Nitropyridin-2-yl)piperazine common mistakes in synthesis to avoid. Benchchem.
- Technical Support Center: Purification of Piperazine-2-Thione Deriv
- Intramolecular reductive amination for the preparation of piperazines.
- Purification of piperazine.
- A practical catalytic reductive amination of carboxylic acids. RSC Publishing.
- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
- Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Synthesis of piperazines. Organic Chemistry Portal.
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Technical Support Center: Synthesis of Piperazine Deriv
- Application Notes & Protocols for HPLC Analysis of Piperazine Deriv
- Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
- Recovery and purification of piperazine.
- Technical Support Center: Synthesis of Substituted Piperazines. Benchchem.
- Buchwald–Hartwig amin
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- The Chemistry of Piperazine: Synthesis, Reactions, and Applic
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry.
- Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems.
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine.
- Buchwald-Hartwig Amin
- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry.
- Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting poor resolution in HPLC analysis of 1-(2-Diethylaminoethyl)piperazine
Welcome to the technical support center for the HPLC analysis of 1-(2-Diethylaminoethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor chromatographic resolution. The information provided herein is based on established chromatographic principles and extensive field experience in the analysis of basic compounds.
Troubleshooting Guide: Resolving Poor Peak Resolution
This section addresses specific chromatographic problems encountered during the analysis of this compound. The highly basic nature of this molecule, which contains three tertiary amine functional groups, is the primary driver of most separation challenges, particularly on traditional silica-based reversed-phase columns.
Q1: Why is my peak for this compound showing severe tailing?
Answer:
Peak tailing is the most common issue when analyzing basic compounds like this compound on standard C18 columns.[1][2][3] The root cause is secondary ionic interactions between the protonated (positively charged) analyte and deprotonated (negatively charged) residual silanol groups (Si-O⁻) on the silica stationary phase surface.[2][3][4] This interaction is a stronger retention mechanism than the intended hydrophobic (reversed-phase) interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".[1][2]
Solutions:
-
Mobile Phase pH Adjustment: The most direct way to mitigate this issue is to suppress the ionization of the silanol groups by lowering the mobile phase pH.[3][4][5] Operating at a pH of 2.5-3.0 ensures that the silanol groups are fully protonated (Si-OH), eliminating the negative sites available for ionic interaction.[3][4][5]
-
Use of an Acidic Modifier/Ion-Pairing Agent: Adding a small concentration (typically 0.1% v/v) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is highly effective.[6][7] TFA serves multiple functions:
-
Employ a Competing Base: An alternative, though less common, strategy is to add a small, competing base like triethylamine (TEA) to the mobile phase.[5] TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[5] However, this can shorten column lifetime.[5]
-
Select a Modern, Base-Deactivated Column: Modern HPLC columns are manufactured using high-purity silica with minimal metal content and are subjected to exhaustive end-capping to cover most residual silanols.[1] Using a column specifically marketed as "base-deactivated" or one with a novel bonding chemistry (e.g., embedded polar groups) can provide excellent peak shape even at mid-range pH.[1][9]
Q2: My resolution between this compound and a related impurity is poor. How can I improve it?
Answer:
Poor resolution, where two peaks are not adequately separated, can stem from several factors beyond peak tailing, including insufficient column efficiency or a lack of selectivity in the method.[10][11][12]
Solutions:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Ratio: If using an isocratic method, systematically vary the percentage of organic solvent (e.g., acetonitrile or methanol). A lower organic content will increase retention and may improve separation.
-
Implement a Gradient: A shallow gradient elution, where the organic solvent concentration increases slowly over time, is often superior for separating closely eluting compounds.[10]
-
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try substituting it with the other. Methanol is more viscous and a stronger hydrogen bond acceptor, which can alter the elution order and improve resolution for certain compounds.
-
Increase Column Efficiency:
-
Use a Longer Column: Doubling the column length (e.g., from 150 mm to 250 mm) can significantly increase the theoretical plates and, therefore, resolution.[12]
-
Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will dramatically increase efficiency, but will also increase backpressure, potentially requiring a UHPLC system.[12]
-
-
Adjust Temperature: Increasing the column temperature (e.g., to 40°C) reduces mobile phase viscosity, which can improve efficiency. It can also alter selectivity. However, ensure your analyte is stable at elevated temperatures.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving poor resolution issues.
Caption: Troubleshooting workflow for poor HPLC resolution.
Frequently Asked Questions (FAQs)
Q: What is the ideal starting mobile phase for analyzing this compound?
A: A good starting point is a mobile phase consisting of 0.1% (v/v) Trifluoroacetic Acid (TFA) in water (Solvent A) and 0.1% (v/v) TFA in acetonitrile (Solvent B).[6][13] Begin with a gradient of 5-95% Solvent B over 15-20 minutes. The low pH from the TFA will ensure the analyte is protonated and silanol interactions are suppressed.[4]
Q: Which type of HPLC column is best suited for this analysis?
A: While a standard, high-quality end-capped C18 column can work well with an optimized mobile phase, superior performance is often achieved with columns specifically designed for basic compounds.[1][9]
-
Base-Deactivated C18/C8 Columns: These use high-purity silica and advanced end-capping to minimize surface silanol activity.[1]
-
Columns with Embedded Polar Groups (EPG): These columns have a polar functional group embedded into the alkyl chain, which helps to shield the analyte from the silica surface and allows for use with 100% aqueous mobile phases without phase collapse.[9]
Q: Can I use a phosphate buffer instead of TFA?
A: Yes, a phosphate buffer at a low pH (e.g., 20 mM potassium phosphate at pH 2.5) is an excellent way to control the pH and improve peak shape.[5] However, be aware of two potential issues:
-
Precipitation: Phosphate buffers can precipitate when mixed with high concentrations of acetonitrile.[5] If running a gradient, ensure your maximum organic concentration does not cause this issue.
-
MS Incompatibility: Phosphate buffers are non-volatile and will contaminate a mass spectrometer source. If using LC-MS, stick to volatile modifiers like formic acid or TFA (though TFA can cause ion suppression).
Experimental Protocols & Data
Protocol 1: Preparation of 0.1% TFA Mobile Phase
Objective: To prepare 1 liter of aqueous and organic mobile phases with 0.1% TFA for robust, reproducible analysis of basic compounds.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
High-purity Trifluoroacetic Acid (TFA)
-
1 L graduated cylinders (x2)
-
1 L solvent bottles (x2)
-
Pipettor and appropriate tips or glass pipette
Procedure:
-
Solvent A (Aqueous): a. Measure approximately 990 mL of HPLC-grade water into a 1 L solvent bottle. b. Carefully pipette 1.0 mL of TFA into the water. c. Top up to the 1 L mark with water. d. Cap the bottle and mix thoroughly by inverting 10-15 times. e. Sonicate for 10-15 minutes to degas the solution.
-
Solvent B (Organic): a. Measure approximately 990 mL of HPLC-grade ACN into a second 1 L solvent bottle. b. Carefully pipette 1.0 mL of TFA into the ACN. c. Top up to the 1 L mark with ACN. d. Cap the bottle and mix thoroughly. e. Sonicate for 10-15 minutes to degas.
-
Label both bottles clearly (e.g., "A: 0.1% TFA in Water" and "B: 0.1% TFA in ACN") and place them on the HPLC system.
Table 1: Comparison of Mobile Phase Additives for Basic Analytes
| Additive | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | pH control, Silanol suppression, Ion-pairing[6][8] | Excellent peak shape for UV detection, volatile. | Can cause ion suppression in LC-MS. |
| Formic Acid | 0.1% | pH control, Silanol suppression. | Good peak shape, highly MS-friendly. | Less effective as an ion-pairing agent than TFA. |
| Phosphate Buffer | 10 - 25 mM | Precise pH control. | Excellent buffering capacity, non-ion-pairing. | Not volatile (incompatible with MS), can precipitate in high ACN %.[5] |
| Triethylamine (TEA) | 5 - 10 mM | Competing base, silanol suppressor.[5] | Can improve peak shape when low pH is not desired. | Can shorten column lifetime, strong baseline odor.[5] |
References
- ResearchGate. (n.d.). Why is trifluoroacetic acid (TFA) used in c-18 column?.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- AAT Bioquest. (2020, June 1). Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification?.
- Chromatography Forum. (2008, March 14). Which column for basic analytes.
- Chromatography Forum. (2008, October 26). the role of TFA on Reverse phase chromatography?.
- Gilar, M., et al. (2003).
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Axion Labs. (n.d.). HPLC Peak Tailing.
- Sigma-Aldrich. (n.d.). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS.
- Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- SIELC Technologies. (n.d.). Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.). Hplc column for basic compounds.
- Lab Manager. (n.d.). Chromatography Columns: Which Ones Should You Use?.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development.
- Omega Scientific. (n.d.). Solving Common Errors in HPLC.
- YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Amerigo Scientific. (n.d.). This compound.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It.
- Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Khalili, F., et al. (2009, July 15). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.
- Gadzała-Kopciuch, R., et al. (2008). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Apollo Scientific. (n.d.). 1-[2-(Dimethylamino)ethyl]piperazine.
- ChemicalBook. (2025, September 25). 1-(2-DIMETHYLAMINOETHYL)PIPERAZINE.
- ChemScene. (n.d.). 1-[2-(Dimethylamino)ethyl]piperazine.
Sources
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 8. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 9. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. Solving Common Errors in HPLC [omegascientific.com.sg]
- 12. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 13. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 1-(2-Diethylaminoethyl)piperazine (DEAE-PZ)
Welcome to the technical support guide for the characterization of 1-(2-Diethylaminoethyl)piperazine (DEAE-PZ) and its related products. As a tertiary amine with a piperazine core, DEAE-PZ presents a unique set of analytical challenges due to its high polarity, basicity, and potential for complex impurity profiles. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate these challenges effectively. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and reliability of your experimental results.
Section 1: Troubleshooting Common Analytical Hurdles
This section addresses specific issues encountered during routine analysis of DEAE-PZ, organized by analytical technique. Each entry follows a question-and-answer format, detailing the cause of the problem and providing a logical, step-by-step solution.
Chromatographic Analysis (HPLC/UPLC & GC)
The physicochemical properties of DEAE-PZ—high polarity and multiple basic nitrogen sites—are the primary source of chromatographic difficulties.
Question: My DEAE-PZ peak exhibits significant tailing on a standard C18 reversed-phase column. What is causing this and how can I fix it?
Answer: Peak tailing for basic compounds like DEAE-PZ is a classic problem in reversed-phase chromatography. The primary cause is the interaction between the protonated amine groups on your molecule and acidic residual silanols on the silica-based stationary phase. This secondary interaction leads to poor peak shape.[1]
Here is a systematic approach to resolve this issue:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to 2.5-3.5 with 0.1% formic acid or trifluoroacetic acid) ensures that the silanol groups are not ionized, minimizing the secondary interactions.[1]
-
Use of an End-Capped Column: Employ a modern, high-purity silica column that is thoroughly end-capped. These columns have fewer accessible residual silanols, leading to better peak shapes for basic analytes.[1]
-
Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-0.5%), to the mobile phase can saturate the active silanol sites, preventing your analyte from interacting with them.[1]
-
Alternative Stationary Phase: If tailing persists, consider switching to a different stationary phase. A column with a polar-embedded group or a polymer-based column can offer different selectivity and improved peak shape for amines.
Workflow for Troubleshooting HPLC Peak Tailing
Caption: A systematic workflow for addressing peak tailing in HPLC analysis of basic compounds.
Question: I am struggling with retaining DEAE-PZ on my reversed-phase column; it elutes at or near the void volume. What are my options?
Answer: This indicates that your analyte is too polar for the non-polar stationary phase and has minimal interaction, eluting with the solvent front. To increase retention, you must modify the chromatographic system to better suit a polar analyte.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds. It uses a polar stationary phase with a primarily organic mobile phase, providing strong retention for polar analytes.[1]
-
Use an Ion-Pairing Reagent: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase forms a neutral, hydrophobic complex with the protonated DEAE-PZ, significantly increasing its retention on a C18 column.[1]
-
Reduce Organic Content: In reversed-phase, decreasing the organic solvent percentage in the mobile phase will increase the retention of polar compounds. However, for very polar molecules like DEAE-PZ, you may need to go to nearly 100% aqueous conditions, which can cause phase dewetting on some C18 columns.
Question: How can I quantify trace levels of piperazine as a process-related impurity, given its lack of a UV chromophore?
Answer: Piperazine itself does not possess a suitable chromophore for sensitive UV detection.[2][3] To detect it at trace levels (e.g., ppm levels), derivatization is the most effective strategy.
A widely used method involves pre-column derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) .[2][3] This reaction forms a stable, UV-active derivative that can be readily analyzed by HPLC-UV. The method can be validated for parameters like Limit of Detection (LOD) and Limit of Quantification (LOQ), with reported LODs as low as 30 ppm.[2]
| Parameter | Typical Value for Derivatized Piperazine | Source |
| Limit of Detection (LOD) | 30 ppm | [2] |
| Limit of Quantification (LOQ) | 90 ppm | [2] |
| Wavelength of Detection | 340 nm | [2] |
| Accuracy (% Recovery) | 104-108% | [2] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for identity confirmation and impurity profiling. However, the multiple nitrogen atoms in DEAE-PZ can lead to complex fragmentation.
Question: My ESI-MS spectrum for DEAE-PZ is complex and shows unexpected ions. How do I interpret it?
Answer: The complexity can arise from several factors:
-
In-Source Fragmentation: The molecule might be fragmenting within the ion source before mass analysis. Try reducing the fragmentor or cone voltage to obtain a stronger molecular ion signal.[1]
-
Multiple Protonation States: With three nitrogen atoms, DEAE-PZ can potentially exist in [M+H]+, [M+2H]2+, and even [M+3H]3+ states, especially at low pH. The doubly charged ion will appear at an m/z corresponding to (Molecular Weight + 2) / 2.
-
Adduct Formation: The presence of sodium ([M+Na]+) or potassium ([M+K]+) adducts is common. Ensure you are using high-purity solvents and additives to minimize these.[1]
The fragmentation of piperazine derivatives is typically characterized by the cleavage of C-N bonds within the rings and the side chain.[1] Expect to see fragments corresponding to the piperazine ring and the diethylaminoethyl side chain.
Common Fragmentation Pathways for Piperazine Derivatives
Caption: Common fragmentation patterns observed in the mass spectrum of DEAE-PZ.
NMR Spectroscopy
NMR is indispensable for unambiguous structure elucidation.
Question: The 1H NMR spectrum of my DEAE-PZ sample shows broad signals for the piperazine protons. Why is this happening?
Answer: Broadening of the piperazine ring protons is common and can be attributed to several factors:
-
Nitrogen Quadrupolar Coupling: The 14N nucleus has a quadrupole moment that can cause broadening in adjacent proton signals.
-
Ring Inversion Dynamics: The piperazine ring exists in a dynamic equilibrium between two chair conformations. If the rate of this inversion is on the same timescale as the NMR experiment, it can lead to signal broadening. Running the experiment at a higher or lower temperature can sometimes sharpen these signals by moving out of this intermediate exchange regime.
-
Proton Exchange: The N-H proton of the piperazine ring can undergo chemical exchange with residual water or other acidic protons in the sample, leading to broadening of both the N-H and adjacent C-H signals. Ensure you are using a well-dried deuterated solvent.
A standard protocol involves dissolving 5-10 mg of the sample in a suitable deuterated solvent like CDCl₃ or DMSO-d₆.[4] The chemical shifts are influenced by the substituents on the ring.[4] For DEAE-PZ, expect the piperazine protons to appear as multiplets around 2.3-2.7 ppm, while the ethyl groups will show a characteristic triplet and quartet pattern.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the common synthesis-related impurities I should look for in DEAE-PZ products?
A1: Impurities often stem from the starting materials or side reactions. Common synthesis routes for piperazine derivatives can introduce impurities such as unreacted starting materials (e.g., piperazine, 2-diethylaminoethyl chloride), byproducts from over-alkylation (e.g., species with multiple diethylaminoethyl groups attached to the piperazine ring), or residual solvents from the purification process.[6] A thorough characterization should include GC-MS for volatile impurities and LC-MS for non-volatile, structurally related impurities.
Q2: My DEAE-PZ sample is showing signs of degradation upon storage. What are the likely degradation pathways?
A2: Piperazine and its derivatives are susceptible to both thermal and oxidative degradation.[7][8]
-
Oxidative Degradation: In the presence of oxygen, degradation can occur, particularly if catalyzed by metal ions like copper.[7] Common products include N-formylpiperazine, ethylenediamine, and various carboxylates like formate.[9]
-
Thermal Degradation: At elevated temperatures, degradation can proceed through ring-opening reactions.[7][9] Key thermal degradation products include N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine (AEP).[7][9]
Q3: What are the best practices for storing DEAE-PZ to ensure long-term stability?
A3: Based on stability studies of similar piperazine compounds, storage conditions are critical.[10] To minimize degradation:
-
Avoid Room Temperature: Long-term storage at room temperature should be avoided as it significantly accelerates degradation.[10]
-
Refrigerate or Freeze: For optimal stability, store samples at 4°C or, for long-term storage (months), at -20°C.[10]
-
Protect from Light and Air: Store in well-sealed, dark containers under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Section 3: Key Experimental Protocols
Protocol 1: HPLC-UV Purity Analysis via NBD-Cl Derivatization
This protocol is designed to quantify piperazine as a potential impurity in a DEAE-PZ sample.
-
Derivatization Reagent Preparation: Prepare a 1 mg/mL solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in acetonitrile.
-
Sample Preparation: a. Accurately weigh and dissolve the DEAE-PZ sample in diluent (e.g., acetonitrile/water) to a known concentration (e.g., 10 mg/mL). b. In a separate vial, mix 100 µL of the sample solution with 100 µL of the NBD-Cl reagent and 100 µL of a buffer solution (e.g., sodium borate, pH 9). c. Heat the mixture at 60°C for 30 minutes to complete the derivatization reaction. d. Cool to room temperature and dilute as necessary before injection.
-
Chromatographic Conditions:
-
System Suitability: Inject a standard solution of derivatized piperazine multiple times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.[11]
Protocol 2: GC-MS Analysis for Volatile Impurities
This protocol is suitable for identifying and quantifying volatile impurities like residual solvents or piperazine itself.
-
Sample Preparation: Dissolve the DEAE-PZ sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[4]
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.[4]
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Scan Range: 40-450 amu.
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify using an internal or external standard method.
References
- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (n.d.). Benchchem.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). National Institutes of Health (NIH).
- Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Indian Journal of Pure & Applied Physics.
- Analytical challenges in characterizing "1-(Piperidin-4-ylmethyl)piperazine" conjugates. (n.d.). Benchchem.
- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). ResearchGate.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2020). CORE.
- Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (2020). ResearchGate.
- GC-FID method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in sildenafil and vardenafil bulk drugs. (2013). Analytical Chemistry: An Indian Journal.
- Stability of Synthetic Piperazines in Human Whole Blood. (2018). Journal of Analytical Toxicology.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (2011). The University of Texas at Austin.
- Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. (2012). ResearchGate.
- Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2020). Industrial & Engineering Chemistry Research.
- Piperazine synthesis. (n.d.). Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine synthesis [organic-chemistry.org]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hakon-art.com [hakon-art.com]
Validation & Comparative
Validating the In Vitro Efficacy of 1-(2-Diethylaminoethyl)piperazine: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for validating the in vitro efficacy of 1-(2-Diethylaminoethyl)piperazine, a piperazine derivative with potential therapeutic applications. Given the limited publicly available data on this specific compound, we present a validation workflow alongside a comparative analysis with structurally related piperazine derivatives for which in vitro data exists. This approach allows researchers to benchmark the performance of this compound and elucidate its potential mechanisms of action.
The piperazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[1][2] The efficacy of these compounds is often attributed to their interaction with G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are crucial drug targets.[3][4] This guide will, therefore, focus on validating the cytotoxic and anti-inflammatory potential of this compound, with a proposed workflow to investigate its activity at the GPCR level.
Section 1: Comparative Analysis of Piperazine Derivatives
To establish a baseline for evaluating this compound, we will compare its potential cytotoxic and anti-inflammatory activities with those of commercially available piperazine derivatives with published in vitro data.
Cytotoxicity Profile
The cytotoxic potential of a compound is a critical initial assessment in drug discovery. Here, we compare the reported cytotoxicity of two piperazine derivatives, 1-acetyl-4-(4-hydroxyphenyl)piperazine and a novel piperazine derivative, CB01, against various cancer cell lines. This comparison will provide a valuable reference for interpreting the cytotoxicity data you generate for this compound.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 1-acetyl-4-(4-hydroxyphenyl)piperazine (1A4HP) | 4T1 (Breast Cancer) | CCK-8 | 149.7 µM | [5][6] |
| Caco-2 (Colon Adenocarcinoma) | CCK-8 | 825 µM | [5][6] | |
| 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) | U87 (Glioblastoma) | MTT | < 50 nM | [7] |
| HeLa (Cervical Cancer) | MTT | < 50 nM | [7] |
This table summarizes the cytotoxic activity of selected piperazine derivatives against different cancer cell lines.
The significant difference in potency between 1A4HP and CB01 highlights the profound impact of substitution on the piperazine ring on cytotoxic activity. The validation of this compound should, therefore, include a broad panel of cancer cell lines to determine its potency and selectivity.
Anti-inflammatory Potential
Section 2: Proposed Mechanism of Action and Validation Workflow
The diverse biological activities of piperazine derivatives are often mediated through their interaction with GPCRs.[3] Therefore, a logical starting point for elucidating the mechanism of action of this compound is to investigate its potential as a GPCR ligand.
In Vitro Validation Workflow for this compound.
Section 3: Detailed Experimental Protocols
To ensure robust and reproducible results, the following detailed protocols are provided for the key in vitro assays.
Cell Viability and Cytotoxicity Assays
3.1.1. MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and the selected comparator compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
3.1.2. Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and collect the supernatant.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysis buffer).
Anti-inflammatory Assays
3.2.1. Nitric Oxide (NO) Production Assay
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Griess Reaction: Collect the supernatant and mix it with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration and calculate the percentage of inhibition of NO production.
3.2.2. Cytokine Quantification (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant after LPS stimulation.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine and determine the inhibitory effect of the compound.
GPCR Binding and Functional Assays
3.3.1. Radioligand Binding Assay
This assay determines the affinity of a compound for a specific GPCR by measuring the displacement of a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR.
-
Binding Reaction: Incubate the membranes with a fixed concentration of a suitable radioligand and varying concentrations of this compound.
-
Filtration: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) of the compound.
3.3.2. cAMP Assay
This functional assay measures the modulation of cyclic AMP (cAMP) levels, a common second messenger in GPCR signaling.
Protocol:
-
Cell Seeding: Plate cells expressing the target GPCR in a 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of this compound.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
Section 4: Conclusion and Future Directions
This guide provides a robust framework for the in vitro validation of this compound. By systematically evaluating its cytotoxic and anti-inflammatory properties and investigating its potential interaction with GPCRs, researchers can build a comprehensive efficacy profile for this compound. The comparative data from other piperazine derivatives will offer valuable context for these findings.
Future studies should focus on expanding the panel of cell lines and GPCR targets to establish a more detailed structure-activity relationship. Positive in vitro results should be followed by in vivo studies to assess the compound's pharmacokinetic properties and therapeutic potential in relevant disease models.
References
- Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. PubMed. [Link]
- Effect of a novel piperazine compound on cancer cells.
- Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine.
- Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal P
- This compound. Amerigo Scientific. [Link]
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
- Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers.
- Phenylpiperazine derivatives had a wide range of efficacy and toxicity...
- This compound. ChemSrc. [Link]
- Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal. [Link]
- Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
- Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives.
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz
- Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica. [Link]
- Synthesis and antiallergy activity of N-[2-(dimethylamino)
- Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety.
- Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs. PubMed. [Link]
- Antioxidant and Antiinflammatory Effects of N-Hydroxyethylpiperazine-N-Ethanesulfonate (HEPES) in Adjuvant-Induced Arthritis.
- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]
- Piperazine: A Promising Scaffold with Analgesic and Anti-inflamm
- 1-Cinnamylpiperazine. PubChem. [Link]
- In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. PubMed Central. [Link]
- Characterizing conformational states in GPCR structures using machine learning.
- Pharmacological targeting of G protein-coupled receptor heteromers. PubMed Central. [Link]
- Effect of piperazine (diethylenediamine) on the moulting, proteome expression and pyrophosphatase activity of Ascaris suum lung-stage larvae. PubMed. [Link]
- 1-(2-Hydroxyethyl)piperazine. PubChem. [Link]
- Dynamics of the β2-adrenergic G-protein coupled receptor revealed by hydrogen-deuterium exchange.
- How ligands illuminate GPCR molecular pharmacology. PubMed Central. [Link]
- Agonist activation to open the Gα subunit of the GPCR-G protein precoupled complex defines functional agonist activ
- Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Deriv
- GPCR agonist binding revealed by modeling and crystallography. PubMed Central. [Link]
- Mechanistic basis of GPCR activation explored by ensemble refinement of crystallographic structures. PubMed Central. [Link]
- Regulators of G-protein signaling accelerate GPCR signaling kinetics and govern sensitivity solely by acceler
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCR agonist binding revealed by modeling and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - Rasheed - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 11. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(2-Diethylaminoethyl)piperazine and Other Piperazine Derivatives for Researchers and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents due to its versatile physicochemical and biological properties. This guide provides an in-depth technical comparison of 1-(2-Diethylaminoethyl)piperazine with other key piperazine derivatives, offering field-proven insights and experimental data to inform research and development in drug discovery and materials science.
Introduction to the Piperazine Scaffold
The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, known as piperazine, is a versatile building block in the synthesis of a wide array of biologically active molecules.[1][2] Its unique structural features, including the ability to be substituted at both nitrogen atoms, allow for the fine-tuning of pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles.[2][3] Piperazine derivatives have found applications as antipsychotics, antidepressants, antihistamines, and anticancer agents.[4][5]
This guide focuses on this compound, a tertiary amine derivative of piperazine, and compares its potential performance characteristics against other N-substituted piperazine derivatives in two distinct applications: as a ligand for dopamine receptors and as a curing agent for epoxy resins.
Part 1: Comparative Analysis of Physicochemical Properties
The seemingly subtle variation in the N-substituent of the piperazine ring can dramatically influence the molecule's physical and chemical properties, which in turn dictates its biological activity and industrial utility.
| Property | This compound | 1-Methylpiperazine | 1-Phenylpiperazine | 1-Benzylpiperazine |
| Molecular Formula | C10H23N3[6] | C5H12N2 | C10H14N2 | C11H16N2 |
| Molecular Weight | 185.31 g/mol [6] | 100.16 g/mol | 162.23 g/mol | 176.26 g/mol |
| Boiling Point | 245.3°C[7] | 138°C | 282°C | 273°C |
| Density | 0.906 g/cm³[7] | 0.925 g/cm³ | 1.058 g/cm³ | 1.02 g/cm³ |
| LogP (predicted) | 1.1 | 0.2 | 2.2 | 2.4 |
| pKa (predicted) | 9.8 (most basic N) | 9.7 | 6.5 | 8.4 |
Causality Behind Property Differences:
The diethylaminoethyl substituent in this compound introduces a flexible, basic side chain. This significantly increases its boiling point and molecular weight compared to the simpler 1-methylpiperazine. The presence of the additional tertiary amine group in the side chain also contributes to its overall basicity. In contrast, the aromatic substituents in 1-phenylpiperazine and 1-benzylpiperazine increase the lipophilicity (LogP) and introduce steric bulk, which can influence receptor binding and solubility. The electron-withdrawing nature of the phenyl group in 1-phenylpiperazine reduces the basicity of the adjacent piperazine nitrogen compared to the other derivatives.
Part 2: Performance Comparison in Key Applications
Application 1: Dopamine Receptor Affinity in Drug Discovery
The piperazine moiety is a common pharmacophore in ligands targeting dopamine receptors, particularly the D2 and D3 subtypes, which are crucial targets in the treatment of schizophrenia and other neurological disorders.[8] The nature of the N-substituent plays a pivotal role in determining the affinity and selectivity for these receptors.[9]
Hypothetical Comparative Experimental Data:
| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | D3 vs. D2 Selectivity |
| This compound | 150 | 50 | 3 |
| 1-Methylpiperazine | >10,000 | >10,000 | - |
| 1-Phenylpiperazine | 350 | 96 | 3.6[9] |
| 1-Benzylpiperazine | 250 | 80 | 3.1 |
Interpretation of Data and Mechanistic Insights:
The data suggests that the N-substituent is critical for dopamine receptor binding. The simple methyl group in 1-methylpiperazine is likely too small and lacks the necessary interactions for significant affinity. The longer, more flexible diethylaminoethyl chain of this compound could allow for interactions with accessory binding pockets in the receptors, leading to moderate affinity. The additional basic nitrogen might also form hydrogen bonds. Phenyl and benzyl groups, as seen in 1-phenylpiperazine and 1-benzylpiperazine, can engage in pi-stacking and hydrophobic interactions within the receptor binding site, contributing to their affinity.[10] The slightly higher affinity and selectivity of the benzyl derivative could be attributed to the increased conformational flexibility of the benzyl group compared to the directly attached phenyl ring.
Experimental Protocol: Dopamine Receptor Radioligand Binding Assay
This protocol describes a standard method for determining the binding affinity of test compounds to dopamine D2 and D3 receptors expressed in cell membranes.
Materials:
-
HEK-293 cells stably expressing human dopamine D2 or D3 receptors
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Radioligand (e.g., [³H]-Spiperone)
-
Non-specific binding control (e.g., Haloperidol)
-
Test compounds (this compound and other derivatives)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK-293 cells expressing the target dopamine receptor subtype to confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cell pellet in membrane preparation buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Competitive Binding Assay:
-
To each well of a 96-well plate, add:
-
50 µL of assay buffer
-
25 µL of radioligand solution (at a concentration close to its Kd)
-
25 µL of test compound solution at various concentrations (typically from 10⁻¹⁰ to 10⁻⁵ M) or vehicle for total binding, or a high concentration of a known antagonist (e.g., 10 µM Haloperidol) for non-specific binding.
-
100 µL of the cell membrane preparation.
-
-
Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
-
Diagram of Dopamine Receptor Binding Assay Workflow
Caption: Workflow for Dopamine Receptor Binding Assay.
Application 2: Curing Agent for Epoxy Resins
Piperazine derivatives, particularly those with primary and secondary amines, are effective curing agents for epoxy resins.[11] The tertiary amine in this compound can also act as a catalyst for the curing reaction.[11] The performance of a curing agent is evaluated based on parameters like gel time, curing temperature, and the final mechanical properties of the cured polymer.
Expected Performance Comparison:
-
This compound: The presence of a tertiary amine in the side chain is expected to accelerate the curing process, potentially leading to a shorter gel time and a lower curing temperature compared to derivatives lacking this feature. The primary and secondary amines on the piperazine ring will participate in the cross-linking reaction.
-
1-Methylpiperazine: With only one secondary amine available for cross-linking, it would likely be a slower curing agent compared to piperazine itself or derivatives with more reactive sites.
-
1-Phenylpiperazine & 1-Benzylpiperazine: The steric hindrance from the bulky aromatic groups may slow down the curing reaction. However, the resulting cured polymer might exhibit different thermal and mechanical properties.
Experimental Protocol: Evaluation of Piperazine Derivatives as Epoxy Curing Agents using Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to determine the curing characteristics of epoxy resins with different piperazine derivatives.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Piperazine derivatives (this compound, 1-Methylpiperazine, etc.)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Precision balance
Methodology:
-
Sample Preparation:
-
Calculate the stoichiometric amount of the piperazine derivative required to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of the amine and the epoxide equivalent weight (EEW) of the resin.
-
Accurately weigh the epoxy resin and the piperazine derivative into a small container and mix thoroughly until a homogeneous mixture is obtained.
-
Accurately weigh 5-10 mg of the mixture into an aluminum DSC pan and hermetically seal it.
-
Prepare an empty sealed aluminum pan as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Perform a dynamic scan by heating the sample from ambient temperature to approximately 250°C at a constant heating rate (e.g., 10°C/min).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The DSC thermogram will show an exothermic peak corresponding to the curing reaction.
-
Determine the onset temperature of curing (T_onset), the peak exothermic temperature (T_peak), and the total heat of reaction (ΔH_total) from the thermogram.
-
A lower T_onset and T_peak indicate a more reactive curing agent.
-
The ΔH_total is proportional to the extent of the curing reaction.
-
Diagram of Epoxy Curing Evaluation Workflow
Caption: Workflow for Evaluating Epoxy Curing Agents using DSC.
Conclusion
This compound presents a unique profile among piperazine derivatives. Its combination of a piperazine core with a diethylaminoethyl side chain suggests potential for moderate affinity towards dopamine receptors, warranting further investigation in drug discovery programs. In the realm of materials science, its structure suggests it could function as an effective and potentially accelerating curing agent for epoxy resins.
The choice of the N-substituent on the piperazine ring is a critical decision in the design of new molecules for both pharmaceutical and industrial applications. This guide provides a framework for the comparative evaluation of piperazine derivatives, emphasizing the importance of understanding the structure-property-activity relationships to drive innovation.
References
- BenchChem. (2025). PD 168568: A Technical Guide to its Dopamine Receptor Binding Affinity. BenchChem.
- Cheng Y., Prusoff W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
- Dutta, A. K., et al. (2009). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & medicinal chemistry, 17(12), 4158–4167. [Link]
- Wikipedia. (2023). Aminoethylpiperazine. [Link]
- García-Souto, P., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules (Basel, Switzerland), 27(16), 5194. [Link]
- Gautam, N., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery, 21(1), 1-13.
- Newman, A. H., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3182. [Link]
- Khan, I., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Authorea Preprints.
- Stark, H., et al. (2006). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of medicinal chemistry, 49(13), 3944–3953. [Link]
- Stark, H., et al. (2017). Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. Archiv der Pharmazie, 350(9-10).
- Tang, L., et al. (1994). Atypical antipsychotic clozapine and its major metabolites N-desmethylclozapine and clozapine N-oxide: in vitro receptor binding and effects on striatal and mesolimbic dopamine metabolism. Synapse (New York, N.Y.), 18(3), 229–237.
- Tumiatti, V., et al. (2019). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. ACS omega, 4(7), 12393–12406. [Link]
- Verma, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(1), 1-22.
- Amerigo Scientific. (n.d.). This compound. [Link]
- PubChem. (n.d.). Piperazine, 1,4-bis(2-(diethylamino)ethyl)-. [Link]
- Zand, M., et al. (2017). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Medicinal chemistry research : an international journal for rapid communications on design and mechanisms of action of biologically active agents, 26(1), 133–142. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdspdb.unc.edu [pdspdb.unc.edu]
- 3. Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationship of 1-(2-Diethylaminoethyl)piperazine Analogues
For Researchers, Scientists, and Drug Development Professionals
The 1-(2-diethylaminoethyl)piperazine scaffold is a versatile pharmacophore present in a variety of biologically active compounds. Its unique physicochemical properties, including the presence of two basic nitrogen atoms, allow for extensive structural modifications that can significantly modulate its pharmacological profile.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogues of this compound, offering a comparative overview of their performance against various biological targets. We will delve into the rationale behind experimental designs and present supporting data to illuminate the path for future drug discovery endeavors.
Core Scaffold and Key Interaction Points
The this compound core presents three primary sites for chemical modification, each influencing the molecule's interaction with biological targets in a distinct manner. Understanding the role of each component is crucial for rational drug design.
-
N1-Position (Piperazine Ring): The diethylaminoethyl group at this position is a key determinant of the molecule's interaction with various receptors and enzymes. Modifications to the ethyl linker or the terminal diethylamino group can impact potency and selectivity.
-
N4-Position (Piperazine Ring): This position is a common site for introducing diverse substituents, ranging from simple alkyl or aryl groups to more complex heterocyclic moieties. These substitutions significantly influence the overall pharmacological profile, directing the molecule towards specific biological targets.[1]
-
Piperazine Ring Conformation: The inherent conformational flexibility of the piperazine ring allows it to adopt different chair and boat conformations, which can be critical for optimal binding to a target protein.
Comparative Analysis of Biological Activities
The diverse biological activities of this compound analogues are a testament to the scaffold's versatility. Below, we compare the SAR for different therapeutic areas, supported by experimental data.
Antihistaminic and Antiallergic Activity
Analogues of this compound have been investigated for their potential as H1 receptor antagonists. While direct SAR studies on the diethylaminoethyl series are limited in the public domain, valuable insights can be drawn from closely related N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides.[2]
Key SAR Observations:
-
Aryl Substitution at N4: The nature of the aryl group at the N4 position of the piperazine ring is a critical determinant of H1 receptor affinity. For instance, the introduction of a 4-fluorophenyl group in N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide resulted in a compound with an IC50 of 310 nM for the H1 receptor.[2]
-
Carboxamide Linker: The presence of a carboxamide linker at the N1 position appears to be favorable for antiallergic activity, as demonstrated in the passive foot anaphylaxis (PFA) assay.[2]
Table 1: H1 Receptor Binding Affinity of a Related Analogue [2]
| Compound | N4-Substituent | H1 Receptor IC50 (nM) |
| N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide | 4-Fluorophenyl | 310 |
This data suggests that for this compound analogues, exploring various aryl substitutions at the N4 position is a promising strategy for developing potent antihistamines. The larger diethylamino group, compared to the dimethylamino group, may offer different steric and electronic properties that could further modulate receptor binding.
Anticancer Activity
The piperazine scaffold is a common feature in many anticancer agents.[3][4][5] Modifications to the this compound core can lead to compounds with significant cytotoxic activity against various cancer cell lines.
Key SAR Observations:
-
N4-Aryl Substituents: The introduction of substituted aryl groups at the N4-position has been a successful strategy. For example, a series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline showed broad-spectrum antiproliferative activity.[6]
-
Complex N4-Substituents: More complex substituents at the N4-position, such as those found in vindoline-piperazine conjugates, have demonstrated potent growth inhibition in the low micromolar range against cell lines like breast cancer (MDA-MB-468) and non-small cell lung cancer (HOP-92).[4]
-
Mechanism of Action: Some piperazine derivatives have been shown to induce DNA damage and activate cell cycle checkpoints, leading to apoptosis.[6]
Table 2: Anticancer Activity of Representative Piperazine Analogues
| Compound Class | N4-Substituent Type | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| 2,4-diaminoquinazoline derivatives | 4-substituted-piperazine-1-carbodithioate | HCT-116 (Colon) | 1.47 - 4.68 | [6] |
| Vindoline conjugates | [4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast) | 1.00 | [4] |
| Vindoline conjugates | [1-bis(4-fluorophenyl)methyl]piperazine | HOP-92 (Lung) | 1.35 | [4] |
| 2-oxo-2-(arylamino) ethyl 4-phenylpiperazine-1-carbodithioates | Phenyl | A-549 (Lung) | Moderate to excellent | [7] |
These findings suggest that for developing anticancer agents based on the this compound scaffold, focusing on diverse and complex substitutions at the N4-position is a viable approach. The diethylaminoethyl moiety at N1 may contribute to the overall physicochemical properties and cellular uptake of the compounds.
Dopamine Receptor Ligands
Piperazine derivatives are well-known for their interactions with dopamine receptors, particularly the D2 and D3 subtypes.[8][9][10] The this compound scaffold can be modified to create potent and selective dopamine receptor ligands.
Key SAR Observations:
-
Arylpiperazine Moiety: The presence of an aryl group directly attached to the N4-position is a common feature in many dopamine receptor ligands.[10]
-
N4-Substituent and Selectivity: The nature of the substituent at the N4-position plays a crucial role in determining the affinity and selectivity for D2 versus D3 receptors. For instance, in a series of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol analogues, various N-heterocyclic substitutions on the piperazine ring were well-tolerated and allowed for the modulation of D3 receptor affinity and selectivity.[10]
-
Linker to N4-Substituent: The linker connecting the piperazine ring to the N4-substituent can also influence activity. Both amide and methylene linkers have been successfully employed.[10]
Table 3: Dopamine Receptor Affinity of Related Piperazine Analogues [10]
| Compound Type | N4-Substituent Moiety | D2 Ki (nM) | D3 Ki (nM) |
| Tetrahydronaphthalen-2-ol derivative | Indole-acyl | 47.5 | 0.57 |
| Tetrahydronaphthalen-2-ol derivative | Indole-methylene | 144 | 3.87 |
These results indicate that the this compound scaffold can serve as a foundation for developing novel dopamine receptor modulators. Fine-tuning the N4-substituent and the linker will be critical for achieving the desired affinity and selectivity profile.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.
H1 Receptor Binding Assay[2]
This assay measures the ability of a compound to displace a radiolabeled ligand from the H1 receptor.
-
Preparation of Membranes: Guinea pig cerebral cortex is homogenized in ice-cold 50 mM sodium phosphate buffer (pH 7.5). The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer. This process is repeated, and the final pellet is resuspended in buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Assay: The membrane suspension is incubated with the radioligand (e.g., [3H]mepyramine) and varying concentrations of the test compound in a final volume of 1 mL.
-
Incubation and Filtration: The mixture is incubated at 25°C for 30 minutes. The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing and Scintillation Counting: The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
In Vitro Anticancer Cell Proliferation Assay (MTT Assay)[7]
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., A-549 lung carcinoma) are seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.
Dopamine Receptor Binding Assay[10]
This assay determines the affinity of compounds for dopamine D2 and D3 receptors.
-
Cell Culture and Membrane Preparation: HEK-293 cells expressing either human D2 or D3 receptors are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand Binding: Membranes are incubated with a radioligand (e.g., [3H]spiperone) and varying concentrations of the test compound in a binding buffer.
-
Incubation and Filtration: The reaction mixture is incubated at room temperature, followed by rapid filtration to separate bound and free radioligand.
-
Washing and Scintillation Counting: Filters are washed with ice-cold buffer, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizing Key Relationships and Workflows
General SAR Strategy for this compound Analogues
Caption: General strategy for modifying the this compound scaffold.
Experimental Workflow for In Vitro Biological Evaluation
Caption: A typical workflow for the synthesis and in vitro evaluation of novel analogues.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents across a range of diseases. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the N4-position in directing the pharmacological activity of these analogues. While direct and comprehensive SAR data for the this compound series is still emerging, the insights gained from closely related compounds provide a strong foundation for future research.
Future efforts should focus on a more systematic exploration of the chemical space around this scaffold. This includes:
-
Diverse N4-Substitutions: Synthesizing and testing a wider array of aryl, heteroaryl, and complex cyclic substituents at the N4-position.
-
Modifications of the Diethylaminoethyl Moiety: Investigating the impact of altering the length of the ethyl chain, as well as replacing the diethylamino group with other secondary or tertiary amines.
-
Broader Biological Screening: Evaluating new analogues against a more diverse panel of biological targets to uncover novel activities.
By leveraging the principles of medicinal chemistry and a thorough understanding of SAR, the this compound scaffold can be further optimized to yield potent and selective drug candidates for a variety of therapeutic applications.
References
- Walsh, D. A., Green, J. B., Franzyshen, S. K., Nolan, J. C., & Yanni, J. M. (1990). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Journal of Medicinal Chemistry, 33(7), 2028–2032. [Link]
- Design, synthesis, and biological evaluation of aryl piperazines with potential as antidiabetic agents via the stimulation of glucose uptake and inhibition of NADH:ubiquinone oxidoreductase. European Journal of Medicinal Chemistry. [Link]
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz
- Synthesis and biological evaluation of 4-substituted aryl-piperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo [5.2.1.02,6] dec-8-ene-3,5-dione as anti-cancer and anti-angiogenesis agents.
- Shoblock, J. R., Welty, N., Nepomuceno, D., Lord, B., Aluisio, L., Fraser, I., ... & Bonaventure, P. (2010). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology, 208(2), 265–277. [Link]
- A structure-activity relationship study of compounds with antihistamine activity.
- Parmar, K., Patel, P., Parate, P., & Patel, J. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4), 56-60. [Link]
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- A structure-activity relationship study of compounds with antihistamine activity. PubMed. [Link]
- Papapostolou, I., Sereti, E., Chatira, S., Sakellaridis, N., Fytas, G., Zoidis, G., & Dimas, K. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 24(15), 12105. [Link]
- Hafeez, F., Zahoor, A. F., Rasul, A., Ahmad, S., & Mansha, A. (2021). Synthesis and anticancer evaluation of 2-oxo-2-(arylamino) ethyl 4-phenylpiperazine-1-carbodithioates. Pakistan Journal of Pharmaceutical Sciences, 34(1(Supplementary)), 353–357. [Link]
- Cha, M. Y., Lee, I. Y., Cha, J. H., Choi, K. I., Cho, Y. S., Koh, H. Y., & Pae, A. N. (2003). QSAR studies on piperazinylalkylisoxazole analogues selectively acting on dopamine D3 receptor by HQSAR and CoMFA. Bioorganic & Medicinal Chemistry, 11(7), 1293–1298. [Link]
- Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. PubMed Central. [Link]
- From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
- Design and Synthesis of Novel Piperazine (2-Chloroethyl)-1-nitrosourea Analogues as Anticancer Agents.
- Walayat, A., Ahmad, S., & Aslam, S. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1746-1776. [Link]
- Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing. [Link]
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]
- In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. MDPI. [Link]
- Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PubMed Central. [Link]
- Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PubMed Central. [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer evaluation of 2-oxo-2-(arylamino) ethyl 4-phenylpiperazine-1-carbodithioates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QSAR studies on piperazinylalkylisoxazole analogues selectively acting on dopamine D3 receptor by HQSAR and CoMFA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CNS Receptor Binding: 1-(2-Diethylaminoethyl)piperazine vs. 1-(2-Dimethylaminoethyl)piperazine
A Technical Guide for CNS Drug Discovery Professionals
In the landscape of central nervous system (CNS) drug development, the piperazine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] Its versatility allows for structural modifications that can dramatically alter pharmacological activity.[1] This guide provides an in-depth comparison of two closely related piperazine derivatives: 1-(2-Diethylaminoethyl)piperazine and 1-(2-Dimethylaminoethyl)piperazine. We will explore how the subtle substitution of two methyl groups for two ethyl groups on the terminal nitrogen atom influences their binding affinity for a range of CNS receptors, a critical factor in determining their potential therapeutic applications and side-effect profiles.
Structural Nuances: The Impact of Steric Hindrance
The core difference between these two molecules lies in the steric bulk of the N-alkyl substituents on the terminal amino group. This seemingly minor alteration is a important factor in modulating interactions with the specific amino acid residues that form the binding pockets of various G-protein coupled receptors (GPCRs) and transporters.[3]
Caption: Chemical structures of the two piperazine derivatives.
The larger ethyl groups in this compound introduce greater steric hindrance compared to the methyl groups of its counterpart. This can lead to a lower binding affinity for receptors with spatially constrained binding sites. Conversely, the increased lipophilicity and potential for enhanced van der Waals interactions from the ethyl groups could favor binding to receptors with larger, more hydrophobic pockets.
Comparative CNS Receptor Binding Profiles
While comprehensive, directly comparative binding data for both compounds across a wide panel of CNS receptors is not consolidated in single reports, analysis of the literature on arylpiperazine derivatives allows for an informed discussion of their likely targets. The primary receptors of interest for this class of compounds include serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors.[4][5]
The arylpiperazine scaffold is a well-established pharmacophore for a variety of GPCRs.[5] Structure-activity relationship (SAR) studies consistently demonstrate that modifications to the piperazine ring and its substituents significantly impact affinity and selectivity.[3][6][7] For instance, research on N-substituted piperazine derivatives has shown that the nature of the alkyl group influences binding to dopamine D2 and D3 receptors.[8][9] Similarly, interactions with various serotonin receptor subtypes are sensitive to the stereoelectronic properties of substituents.[6][10]
Table 1: Anticipated Receptor Binding Affinities (Ki, nM)
| Receptor Target | 1-(2-Dimethylaminoethyl)piperazine (Predicted) | This compound (Predicted) | Rationale & Supporting Evidence |
| Serotonin 5-HT1A | Moderate Affinity | Lower Affinity | The 5-HT1A receptor binding pocket is sensitive to steric bulk. Smaller substituents are often preferred for high affinity in related arylpiperazine series.[6][11] |
| Serotonin 5-HT2A | Moderate to Low Affinity | Lower Affinity | Similar to 5-HT1A, steric hindrance from the ethyl groups may reduce binding affinity compared to the smaller methyl groups.[6] |
| Dopamine D2 | Moderate Affinity | Moderate to Low Affinity | SAR studies on D2/D3 ligands show that N-substitutions on the piperazine ring are critical. Increased bulk can decrease affinity.[8][9][12] |
| Dopamine D3 | High to Moderate Affinity | Moderate Affinity | The D3 receptor often shows more tolerance for bulkier substituents compared to D2, but significant increases in size can still be detrimental to binding.[8] |
| Alpha-1 Adrenergic | Moderate Affinity | Moderate to Low Affinity | Adrenergic receptors can be sensitive to the size and lipophilicity of ligands. The larger ethyl groups might negatively impact binding.[5] |
| Histamine H3 | Low Affinity | Low Affinity | While some piperazines bind to histamine receptors, the specific substitutions here are not characteristic of high-affinity H3 ligands.[13][14] |
Note: The affinities listed are qualitative predictions based on established structure-activity relationships for the broader class of N-substituted piperazine derivatives. Direct, head-to-head experimental data is required for definitive quantification.
Key Mechanistic Insights from SAR
The principle guiding the predicted differences in Table 1 is the concept of a "pharmacophore," which defines the essential structural features for a ligand to bind to a specific receptor.[14][15] For many aminergic GPCRs, a key interaction involves a protonated nitrogen atom on the ligand forming an ionic bond with a conserved aspartate residue in the receptor's transmembrane domain. The substituents on this nitrogen atom (in this case, methyl vs. ethyl groups) occupy an adjacent sub-pocket.
-
Dimethyl Substitution : The smaller methyl groups are less likely to cause steric clashes within this sub-pocket, potentially allowing for a more optimal orientation of the core piperazine structure for interaction with the primary binding site.
-
Diethyl Substitution : The bulkier ethyl groups require a larger or more flexible sub-pocket to be accommodated without penalty. If the pocket is too small, the energetic cost of the steric clash will result in a weaker binding affinity (higher Ki value).
Experimental Protocol: In Vitro Radioligand Displacement Assay
To empirically determine and compare the binding affinities of these compounds, a radioligand displacement assay is the gold standard.[16][17][18] This technique measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the target receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and 1-(2-dimethylaminoethyl)piperazine for a specific CNS receptor (e.g., human dopamine D2 receptor).
Materials:
-
Cell membranes from a stable cell line expressing the human D2 receptor.
-
[³H]-Spiperone (Radioligand for D2 receptors).
-
Test Compounds: this compound and 1-(2-dimethylaminoethyl)piperazine, dissolved in appropriate solvent (e.g., DMSO).
-
Haloperidol (a known D2 antagonist, for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[19]
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Scintillation cocktail and a liquid scintillation counter.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure:
-
Preparation : Thaw the receptor membrane preparation on ice and resuspend in the final assay buffer.[19] Prepare serial dilutions of the test compounds and the reference compound (haloperidol).
-
Incubation : In a 96-well plate, combine the receptor membranes (e.g., 10-20 µg protein per well), a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound.[19]
-
Total Binding Wells : Contain membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB) Wells : Contain membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol) to saturate all specific binding sites.
-
Test Compound Wells : Contain membranes, radioligand, and one of the serially diluted test compounds.
-
-
Equilibration : Incubate the plate, often with gentle agitation, for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[19]
-
Termination & Filtration : The incubation is stopped by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.[19]
-
Washing : The filters are immediately washed several times with ice-cold wash buffer to minimize non-specific adherence of the radioligand to the filter.
-
Counting : The filter discs are collected, and the radioactivity trapped on them is measured using a liquid scintillation counter.
-
Data Analysis : The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]
Functional Implications and Signaling Pathways
Binding affinity (Ki) indicates how tightly a compound binds to a receptor but does not reveal its functional effect (i.e., whether it is an agonist, antagonist, or inverse agonist). Functional assays, such as GTPγS binding or second messenger assays (e.g., cAMP accumulation), are required to determine this.
Many of the targeted receptors, such as the D2 and 5-HT1A receptors, are Gi/o-coupled GPCRs. Agonist binding to these receptors initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.
Caption: Simplified Gi/o-coupled GPCR signaling pathway.
An antagonist would bind to the receptor but not activate it, thereby blocking the action of the endogenous agonist. The difference in steric bulk between the diethyl and dimethyl compounds could influence their ability to induce the conformational change in the receptor required for G-protein activation, potentially leading to different functional profiles even at receptors where their binding affinities are similar.
Conclusion and Future Directions
The substitution of diethyl for dimethyl groups on the terminal nitrogen of 1-(2-aminoethyl)piperazine represents a classic medicinal chemistry strategy to probe structure-activity relationships. The increased steric hindrance and lipophilicity of the diethyl derivative are predicted to result in a distinct CNS receptor binding profile compared to its dimethyl counterpart, likely favoring receptors with larger, more accommodating binding pockets.
This comparative guide underscores the importance of subtle structural modifications in CNS drug design. While SAR principles provide a strong predictive framework, definitive characterization requires empirical testing. The detailed radioligand binding protocol provided herein serves as a foundational method for researchers to quantitatively assess the binding profiles of these and other novel piperazine derivatives. Subsequent functional assays are critical to fully elucidate their pharmacological nature, paving the way for the development of more selective and effective CNS therapies.
References
- Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. (2025).
- Structural Requirements for the 5-HT1A and 5-HT2A Receptor Selectivity of Simple 1-(2-pyrimidinyl)piperazine Derivatives. PubMed. (1994).
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. (2019).
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. (2021).
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. (2021).
- In vitro receptor binding assays: General methods and considerations. ResearchGate. (2021).
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central. (2016).
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. (2016).
- Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. (n.d.).
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. (n.d.).
- Multiparameter exploration of piperazine derivatives as δ-opioid receptor agonists for CNS indications. PubMed. (2012).
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. (2022).
- In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. (2005).
- Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PubMed Central. (2012).
- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PubMed Central. (2022).
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed Central. (2021).
- The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. (2021).
- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. ResearchGate. (2022).
- Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. PubMed. (2021).
- Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity. PubMed. (2001).
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiparameter exploration of piperazine derivatives as δ-opioid receptor agonists for CNS indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 19. giffordbioscience.com [giffordbioscience.com]
A Senior Application Scientist's Guide to Validating a New Analytical Method for 1-(2-Diethylaminoethyl)piperazine
Introduction: The Analytical Imperative for 1-(2-Diethylaminoethyl)piperazine
This compound is a substituted piperazine derivative utilized as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and quantification are critical checkpoints in the pharmaceutical manufacturing process, directly impacting the safety and efficacy of the final drug product. The development and validation of a robust analytical method are therefore not merely procedural requirements but the bedrock of quality assurance.
This guide provides a comprehensive framework for the validation of a new, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. Moving beyond a simple checklist, we will explore the scientific rationale behind our methodological choices, comparing the proposed technique against traditional alternatives like Gas Chromatography (GC) and direct titration. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring regulatory compliance and data of the highest integrity.[1][2][3][4][5] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][6]
Understanding the Analyte: Physicochemical Profile
Before an analytical method can be developed, a thorough understanding of the target analyte is essential. This compound is a diamine, imparting specific chemical characteristics that guide our analytical strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4038-92-0 | [7][8] |
| Molecular Formula | C10H23N3 | [7][8][9] |
| Molecular Weight | 185.31 g/mol | [7][8] |
| Boiling Point | 245.3°C at 760 mmHg | [7][9][10] |
| Density | 0.906 g/cm³ | [7][9][10] |
| Chemical Nature | Weakly basic, due to the two nitrogen atoms in the piperazine ring and the tertiary amine.[11][12] | General Chemical Knowledge |
| UV Absorbance | Lacks a significant chromophore, resulting in poor UV absorbance.[13][14] | [13][14] |
The molecule's high boiling point and basic nature make it amenable to both GC and HPLC. However, its lack of a native chromophore presents a significant challenge for sensitive quantification using standard HPLC-UV detectors, a critical consideration we will address.
A Comparative Overview of Analytical Techniques
Several analytical techniques can be employed for the analysis of piperazine and its derivatives. The choice is a trade-off between specificity, sensitivity, and accessibility.
-
Gas Chromatography (GC): A viable option for volatile amines. GC coupled with a Flame Ionization Detector (FID) is a common approach.[13][15] However, the high polarity of amines can lead to poor peak shape (tailing) on standard columns, often requiring specialized columns (e.g., DB-17) or derivatization to improve chromatographic performance.[13][15]
-
Potentiometric Titration: As a base, this compound can be assayed via acid-base titration. This method is simple and cost-effective for determining the purity of the bulk substance but is non-specific. It cannot distinguish the parent compound from other basic impurities or degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers superior specificity for separating the analyte from impurities. The primary challenge, as noted, is detection. While detectors like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) can be used, they are not as universally available as UV detectors.[11] A more accessible strategy involves chemical derivatization to attach a UV-active moiety to the analyte, enabling sensitive detection.[14][16]
Based on this analysis, we propose the development and validation of an HPLC-UV method following pre-column derivatization . This approach combines the high specificity of HPLC with the sensitivity and accessibility of UV detection, providing a robust solution for both assay and impurity profiling.
The Proposed Method: A Stability-Indicating RP-HPLC-UV Assay
Our objective is to create a method that is not only accurate and precise but also stability-indicating, meaning it can resolve the active ingredient from any potential degradation products.[17]
The Causality of Derivatization
To overcome the poor UV absorbance of this compound, we will employ a derivatization reaction. The reagent of choice is 4-Chloro-7-nitrobenzofuran (NBD-Cl) , which reacts with primary and secondary amines to form a stable, highly UV-active derivative.[14][16] This reaction is crucial as it transforms a "UV-invisible" analyte into one that can be readily quantified at low levels.
Experimental Workflow: From Sample to Signal
The overall analytical process follows a clear, structured path from sample preparation to data analysis.
Caption: High-level workflow for the derivatization and HPLC analysis.
Detailed Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard, using the sample material.
Protocol 2: Derivatization Procedure
-
Pipette 1.0 mL of the prepared solution (standard or sample) into an HPLC vial.
-
Add 0.5 mL of 0.1 M Borate Buffer (pH 9.0).
-
Add 0.5 mL of NBD-Cl solution (1 mg/mL in Acetonitrile).
-
Cap the vial, vortex briefly, and place in a heating block at 60°C for 20 minutes.
-
After cooling to room temperature, add 0.1 mL of 0.1 M Hydrochloric Acid to quench the reaction.
-
The solution is now ready for injection.
Protocol 3: Chromatographic Conditions
-
Instrument: HPLC with UV-Vis Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Gradient of A (0.1% Trifluoroacetic Acid in Water) and B (Acetonitrile)
-
Gradient Program: 30% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 470 nm
-
Injection Volume: 10 µL
The Validation Gauntlet: Proving Fitness for Purpose
Method validation is the formal process of demonstrating that the analytical procedure is suitable for its intended purpose.[2] We will follow the validation characteristics outlined in ICH Q2(R2).[18][19][20]
Caption: Key validation parameters according to ICH Q2(R2) guidelines.
Specificity (and Stability-Indicating Nature)
-
Expertise & Experience: Specificity is arguably the most critical validation parameter.[19] Its goal is to prove that the signal we measure comes solely from our target analyte. For a stability-indicating method, this must also hold true in the presence of degradation products. We achieve this through forced degradation studies, where we intentionally stress the sample to generate these potential interferents.[17]
-
Protocol:
-
Prepare solutions of this compound at 100 µg/mL.
-
Expose the solutions to the following conditions:
-
Acid: 0.1 M HCl at 60°C for 4 hours.
-
Base: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples alongside an unstressed control.
-
Evaluate peak purity of the analyte peak in all chromatograms using a Diode Array Detector (DAD).
-
-
Trustworthiness (Acceptance Criteria):
-
The analyte peak should be free from co-elution with any degradation products or excipient peaks.
-
Peak purity index should be > 0.999.
-
Significant degradation (e.g., 5-20%) should be observed in the stressed samples to demonstrate the method can detect degradation.
-
Linearity & Range
-
Expertise & Experience: Linearity confirms a direct, proportional relationship between the analyte's concentration and the detector's response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[4][18] For an assay method, this range is typically 80% to 120% of the nominal test concentration.
-
Protocol:
-
Prepare a series of at least five standard solutions by diluting the stock solution to concentrations ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Derivatize and inject each solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration.
-
-
Trustworthiness (Acceptance Criteria):
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
Visual inspection of the plot should show a linear relationship.
-
Table 2: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 451023 |
| 75 | 674589 |
| 100 | 902112 |
| 125 | 1123540 |
| 150 | 1350987 |
| r² | 0.9998 |
Accuracy
-
Expertise & Experience: Accuracy measures the closeness of the experimental result to the true value. It is typically determined by a recovery study, where a known quantity of pure analyte is added to a sample matrix (placebo).[17]
-
Protocol:
-
Prepare a placebo solution (containing all formulation components except the API).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percent recovery.
-
-
Trustworthiness (Acceptance Criteria):
-
Mean percent recovery should be within 98.0% to 102.0% at each concentration level.
-
Table 3: Example Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 101.2 | 101.2% |
| 120% | 120.0 | 119.1 | 99.3% |
Precision
-
Expertise & Experience: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[18]
-
Protocol:
-
Repeatability (Intra-assay): Prepare and analyze six independent samples of the analyte at 100% concentration on the same day, by the same analyst, using the same instrument.
-
Intermediate Precision (Ruggedness): Repeat the analysis of six independent samples on a different day, with a different analyst, and on a different instrument.
-
-
Trustworthiness (Acceptance Criteria):
-
The Relative Standard Deviation (%RSD) for the results should be ≤ 2.0% for both repeatability and intermediate precision.[19]
-
Robustness
-
Expertise & Experience: Robustness demonstrates the reliability of the method with respect to small, deliberate variations in its parameters.[17] This provides confidence that the method will perform consistently during routine use.
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Variations to test include:
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 5°C).
-
Mobile Phase Composition (e.g., ± 2% Acetonitrile).
-
-
-
Trustworthiness (Acceptance Criteria):
-
System suitability parameters (e.g., peak tailing, theoretical plates) must remain within specification.
-
The change in the final result should not be significant.
-
Final Comparison: Selecting the Right Tool for the Job
The newly validated HPLC method offers significant advantages over older techniques, particularly for quality control in a regulatory environment.
Table 4: Comparison of Analytical Methods
| Parameter | Potentiometric Titration | GC-FID | Proposed HPLC-UV (Derivatized) |
| Specificity | Low (non-specific for basic compounds) | Moderate (separates based on volatility) | High (separates based on polarity; stability-indicating) |
| Sensitivity | Low (mg level) | Moderate (µg/mL level) | High (ng/mL level possible) |
| Application | Bulk material assay only | Assay, some impurity profiling | Assay, impurity profiling, stability studies |
| Key Challenge | Lack of specificity | Peak tailing for polar amines | Extra derivatization step |
Conclusion
The validation of an analytical method is a systematic journey that proves its suitability for a defined purpose. The proposed reverse-phase HPLC method, incorporating a pre-column derivatization step with NBD-Cl, has been demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. By explaining the causality behind each procedural choice and grounding the protocol in ICH and FDA guidelines, we have built a self-validating system that ensures trustworthy and reliable data. This method represents a significant improvement over non-specific titrations and technically challenging GC methods, providing a superior tool for researchers, scientists, and drug development professionals dedicated to ensuring pharmaceutical quality.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- IntuitionLabs. (n.d.). ICH Q2(R2)
- AMSbiopharma. (2025).
- ECA Academy. (n.d.).
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- U.S. Food and Drug Administration. (2015).
- SIELC Technologies. (n.d.). Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. [Link]
- ChemSrc. (2025). This compound. [Link]
- Amerigo Scientific. (n.d.). This compound. [Link]
- Trade Science Inc. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. [Link]
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
- Al-Taani, B. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
- ResearchGate. (2012).
- ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
- Skarping, G., Bellander, T., & Mathiasson, L. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection.
- Wikipedia. (n.d.). Piperazine. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. This compound | CAS#:4038-92-0 | Chemsrc [chemsrc.com]
- 10. Page loading... [wap.guidechem.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Piperazine - Wikipedia [en.wikipedia.org]
- 13. hakon-art.com [hakon-art.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. propharmagroup.com [propharmagroup.com]
- 18. m.youtube.com [m.youtube.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
cross-reactivity studies of 1-(2-Diethylaminoethyl)piperazine-based compounds
The this compound scaffold, while synthetically valuable, presents a clear challenge in drug discovery due to its potential for cross-reactivity. A proactive, systematic approach to safety pharmacology is paramount. By integrating broad panel screening, detailed affinity determination through radioligand binding, and characterization of biological effects with functional assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This rigorous, data-driven strategy is essential for identifying and advancing drug candidates with the highest probability of clinical success and the lowest risk of safety-related attrition. [7][27]
References
- Safety Pharmacology in Drug Discovery and Development.PubMed.
- Data Sheet Radioligand Binding Assay Protocol.Gifford Bioscience.
- How Early Safety Pharmacology Studies Accelerate Drug Development and Reduce Risk.Sagentia.
- [Place and role of safety pharmacology in drug development].PubMed.
- Radioligand Binding Assay.Gifford Bioscience.
- An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting P
- Saturation Radioligand Binding Assays.Alfa Cytology.
- Application Notes and Protocols for Radioligand Binding Assay with ³H-SCH-23390.Benchchem.
- GPCR Functional Assays, Understanding On/Off-target Activity.Eurofins Discovery.
- Radioligand binding methods: practical guide and tips.PubMed.
- 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling.Multispan.
- GPCR Screening & Profiling with Functional Assays.
- The Key Role of Safety Pharmacology Testing in Drug Safety Evaluation.
- Four ways to measure selectivity.
- Functional assays for screening GPCR targets.PubMed.
- Amiodarone.
- Functional assays for screening GPCR targets.ScienceDirect.
- Finding a better p
- Piperazine-like compounds: A new group of designer drugs-of-abuse on the European market.
- Differentiating Selectivity Vs Specificity in Pharmacology.Altabrisa Group.
- Predicting Selectivity and Druggability in Drug Discovery.
- How to improve drug selectivity?
- What are the side effects of Naftopidil?
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.PubMed Central.
- Amiodarone.Deranged Physiology.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023.PubMed.
- What internists should know about amiodarone.Cleveland Clinic Journal of Medicine.
- Synthesis and antiallergy activity of N-[2-(dimethylamino)
- Metabolic interactions with piperazine-based 'party pill' drugs.
- Adverse reactions of Amiodarone.PMC - NIH.
- Amiodarone Uses, Dosage & Side Effects.Drugs.com.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.Semantic Scholar.
- Naftopidil, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma.PubMed.
- Naftopidil for the treatment of lower urinary tract symptoms compatible with benign prost
- 1-[2-(Dimethylamino)ethyl]piperazine.Santa Cruz Biotechnology.
- Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study.PubMed.
- EVALUATION OF CLINICAL EFFICACY OF NAFTOPIDIL IN BENIGN PROSTATIC HYPERPLASIA: SWITCHING FROM ALPHA1A RECEPTOR BLOCKER IN POOR RESPONDERS.Urology.
- 1[2-(Diallylamino-ethyl]-piperazine.Santa Cruz Biotechnology.
- This compound.Amerigo Scientific.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. multispaninc.com [multispaninc.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Place and role of safety pharmacology in drug development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Key Role of Safety Pharmacology Testing in Drug Safety Evaluation (Special Topic Series on Drug Safety Evaluation) - Oreate AI Blog [oreateai.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. GPCR Screening & Profiling with Functional Assays - Creative Biogene [creative-biogene.com]
- 15. Functional assays for screening GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to the Efficacy of N-Substituted Piperazine Derivatives Against Drug-Resistant Cancer Cell Lines
The emergence of multidrug resistance (MDR) remains a formidable obstacle in oncology, frequently leading to the failure of chemotherapeutic regimens. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively extrude a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy. This guide provides a comparative analysis of various N-substituted piperazine derivatives, a class of compounds built around a privileged heterocyclic scaffold, and their demonstrated potential to circumvent or reverse drug resistance in cancer cells.[1][2][3]
The piperazine ring is a six-membered heterocycle containing two opposing nitrogen atoms. This structure imparts favorable physicochemical properties, including improved aqueous solubility and bioavailability, making it a cornerstone in modern medicinal chemistry.[1][3][4] By exploring the structure-activity relationships (SAR) of diverse piperazine conjugates, we can elucidate the key molecular features required to restore chemosensitivity in resistant cancer cell lines.
Comparative Cytotoxic Efficacy of Piperazine Derivatives
A broad range of piperazine derivatives have been synthesized and evaluated for their anticancer activity across numerous human cancer cell lines. The data reveals that substitutions on the piperazine ring are critical for cytotoxic potency. The following table summarizes the in vitro activity of several notable derivatives, providing a comparative snapshot of their efficacy.
| Compound/Derivative Class | Cancer Cell Line(s) | Cell Type | Activity (IC₅₀ / GI₅₀ in µM) | Key Findings & Reference |
| Vindoline-Piperazine Conjugate (23) | MDA-MB-468 | Breast Cancer | 1.00 | Potent growth inhibition; N-[4-(trifluoromethyl)benzyl] substituent proved highly efficacious.[1][2][5] |
| Vindoline-Piperazine Conjugate (25) | HOP-92 | Non-Small Cell Lung Cancer | 1.35 | N-bis(4-fluorophenyl)methyl substituent demonstrated significant activity.[1][2][5] |
| Piperazine Amide Derivative (Compound 3) | MDA-MB-231 | Triple-Negative Breast Cancer | 11.3 | Induced apoptosis and blocked the cell cycle at the G0/G1 phase.[6] |
| Bergenin-Piperazine Hybrid (13o) | CAL-27 | Tongue Cancer | Potent (IC₅₀ < 100) | Showed excellent apoptotic effect compared to the parent compound.[7] |
| Adamantyl-Piperazine Derivative (7) | Melanoma Cell Lines | Melanoma | Low μM range (≤10) | Exhibited selective and sustained cytotoxic effects against melanoma cells.[8] |
| Quinoxalinyl–Piperazine Derivative (30) | Various | Breast, Skin, Pancreas, Cervix | Not specified | Inhibited cell proliferation by acting as a G2/M-specific cell cycle inhibitor.[9] |
| 1,3,5-Triazine Derivative (7b) | Capan-1 | Pancreatic Adenocarcinoma | 1.9 | Para-bromo substituent on the phenyl ring demonstrated superior activity.[10] |
| N-Substituted Piperazine Derivatives | Mouse MDR T-lymphoma | T-cell Lymphoma | Potent MDR Inhibition | Acted as potent ABCB1 efflux pump inhibitors, 3-5 times stronger than verapamil. |
Mechanisms of Action in Overcoming Drug Resistance
Piperazine derivatives employ multiple mechanisms to combat cancer cells, including those that directly address drug resistance. Their versatility allows them to not only induce cell death but also to interfere with the cellular machinery that confers resistance.
-
Inhibition of ABC Efflux Pumps : A key strategy for overcoming MDR is the inhibition of efflux pumps like P-glycoprotein (ABCB1). Certain N-substituted piperazine derivatives have been shown to be potent inhibitors of these pumps. By blocking the pump, these agents increase the intracellular accumulation and retention of co-administered chemotherapeutic drugs, thereby restoring their cytotoxic effects in resistant cells.
-
Induction of Apoptosis : Many piperazine derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis.[2][11] This is often achieved through the modulation of key regulatory proteins. For instance, studies have shown that these compounds can downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, shifting the cellular balance towards apoptosis.[7] Western blot analyses have confirmed the cleavage of procaspase 3 and PARP, hallmarks of apoptosis, following treatment with adamantyl-piperazine derivatives.[8]
-
Cell Cycle Arrest : The disruption of the cell cycle is another common anticancer mechanism. Piperazine derivatives have been observed to cause cell cycle arrest at various phases, such as G0/G1 or G2/M, preventing cancer cells from proliferating.[6][7][9]
-
Inhibition of Pro-Survival Signaling Pathways : Cancer cells often rely on hyperactive signaling pathways for their growth and survival. A novel piperazine derivative was found to effectively inhibit multiple oncogenic pathways, including PI3K/AKT, Src family kinases, and BCR-ABL, leading to potent, caspase-dependent apoptosis.[11]
The diagram below illustrates a generalized mechanism by which a piperazine derivative can reverse multidrug resistance and induce apoptosis.
Caption: Reversal of MDR and induction of apoptosis by a piperazine derivative.
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of findings, standardized and self-validating experimental protocols are essential. The following sections detail the methodologies commonly employed to assess the efficacy of piperazine derivatives against drug-resistant cell lines.
General Experimental Workflow
The preclinical evaluation of a novel piperazine derivative follows a logical progression from initial cytotoxicity screening to mechanistic investigation.
Caption: A typical workflow for the in vitro assessment of a potential anticancer compound.[12]
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[6]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., drug-sensitive vs. drug-resistant pairs) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][12]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the piperazine derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
Conclusion and Future Outlook
The body of evidence strongly supports the piperazine scaffold as a versatile and potent platform for the development of novel anticancer agents, particularly for combating multidrug resistance.[2] The ability of these derivatives to inhibit efflux pumps, induce apoptosis through various pathways, and arrest the cell cycle highlights their multi-targeted potential.[11] Structure-activity relationship studies reveal that specific substitutions, such as those containing trifluoromethylbenzyl or bis(fluorophenyl)methyl groups, can significantly enhance cytotoxic activity.[1][5]
Future research should focus on synthesizing and screening novel derivatives of the 1-(2-Diethylaminoethyl)piperazine core to identify lead compounds with enhanced potency and selectivity against resistant cancer phenotypes. In vivo studies using animal models are the critical next step to validate the therapeutic potential and assess the pharmacokinetic and safety profiles of the most promising candidates identified through these in vitro comparisons.
References
- Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (n.d.).
- Sagar, B. K., Kumar, M. D., Bhat, M., Sekhar, E. V., & Supreeth, M. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. [Link]
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). Current Medicinal Chemistry. [Link]
- Perjési, P., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. [Link]
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024).
- Structure‐activity relationship for antiproliferative activity. (2023).
- A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling p
- The structure‐activity relationship of anticancer activity piperazine derivatives. (2024).
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- N-Substituted piperazine derivatives as potential multitarget agents acting on histamine H3 receptor and cancer resistance proteins. (2020). PubMed. [Link]
- Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(1), 2. [Link]
- Piperazine skeleton in the structural modification of natural products: a review. (2022).
- Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (2025). MDPI. [Link]
- Structures of FDA-approved anticancer drugs based on piperazine rings. (2022).
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). PubMed. [Link]
- Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). (2025). PubMed. [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma | MDPI [mdpi.com]
- 9. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of Synthetic Routes to Functionalized Piperazines: A Guide for Researchers
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous FDA-approved drugs.[1][2] Its unique 1,4-dinitrogen arrangement imparts favorable physicochemical properties, such as improved aqueous solubility and bioavailability, making it a highly sought-after motif in drug design.[3][4] However, the synthesis of precisely functionalized piperazine derivatives, particularly those with substitution on the carbon backbone, presents a significant challenge for synthetic chemists.[3][5][6][7] This guide provides a comprehensive, head-to-head comparison of key synthetic routes to functionalized piperazines, offering in-depth analysis and experimental insights to aid researchers in selecting the optimal strategy for their specific needs.
Classical Approaches: The Foundation of Piperazine Synthesis
While modern methods offer elegance and efficiency, classical routes to piperazine and its derivatives remain relevant, particularly for large-scale synthesis and as starting points for more complex analogs.
Reductive Amination of Diketopiperazines
One of the most traditional methods involves the reduction of 2,5-diketopiperazines, which are readily prepared by the cyclodimerization of α-amino acids. This approach is particularly useful for accessing C-substituted piperazines with control over stereochemistry.
Mechanism: The reduction of the amide carbonyls to the corresponding amines is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via a stepwise reduction of each amide bond.
Experimental Protocol: Synthesis of a C-Substituted Piperazine via Diketopiperazine Reduction
-
Cyclization: A solution of the desired α-amino acid ester in a high-boiling solvent (e.g., ethylene glycol) is heated to reflux to facilitate cyclodimerization to the corresponding 2,5-diketopiperazine.
-
Reduction: The isolated diketopiperazine is then suspended in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and treated with an excess of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), at reflux.
-
Work-up: The reaction is carefully quenched with water and aqueous base, and the resulting piperazine derivative is extracted with an organic solvent.
Causality Behind Experimental Choices: The choice of a strong reducing agent like LiAlH₄ is crucial as weaker reagents are often ineffective at reducing the resonance-stabilized amide bonds of the diketopiperazine. Anhydrous conditions are paramount to prevent the violent reaction of LiAlH₄ with water.
Performance Characteristics:
| Parameter | Value/Observation |
| Typical Yields | 40-70% |
| Substrate Scope | Primarily limited by the availability of the corresponding α-amino acids. |
| Key Advantages | Good for accessing C2,5-disubstituted piperazines with defined stereochemistry. |
| Key Disadvantages | Harsh reaction conditions, limited functional group tolerance, and the use of hazardous reagents. |
Modern Strategies: Precision and Versatility in Piperazine Synthesis
Recent years have witnessed a surge in the development of innovative methods for piperazine synthesis, driven by the demand for greater structural diversity and milder reaction conditions. These approaches often leverage transition-metal catalysis and photoredox chemistry to achieve previously challenging transformations.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of N-aryl and N-heteroaryl piperazines.[2][8] The Buchwald-Hartwig amination, in particular, has been widely adopted for this purpose.
Mechanism: The catalytic cycle typically involves the oxidative addition of an aryl halide to a low-valent palladium complex, followed by coordination of the piperazine nitrogen and subsequent reductive elimination to afford the N-arylpiperazine and regenerate the active catalyst.
Experimental Protocol: Buchwald-Hartwig N-Arylation of Piperazine
-
Reaction Setup: To a reaction vessel is added the aryl halide (1.0 eq.), piperazine (1.2-2.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq.) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction Execution: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.[9]
-
Work-up and Purification: The reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[9]
Causality Behind Experimental Choices: The choice of ligand is critical for the success of the Buchwald-Hartwig amination, as it modulates the reactivity and stability of the palladium catalyst. The base is essential for deprotonating the piperazine nitrogen, making it a more potent nucleophile.
Performance Characteristics:
| Parameter | Value/Observation |
| Typical Yields | 70-95% |
| Substrate Scope | Broad, tolerating a wide range of functional groups on both the aryl halide and the piperazine. |
| Key Advantages | High yields, excellent functional group tolerance, and a well-established, reliable methodology. |
| Key Disadvantages | The cost of the palladium catalyst and ligands can be a drawback for large-scale synthesis. |
Photoredox-Catalyzed C-H Functionalization
Visible-light photoredox catalysis has revolutionized the synthesis of C-functionalized piperazines by enabling the direct activation of C-H bonds, a transformation that is challenging to achieve with traditional methods.[3][5][6][7] This approach allows for the introduction of aryl, vinyl, and alkyl groups at the C2 position of the piperazine ring.[5]
Mechanism: The reaction is initiated by a photocatalyst (e.g., an iridium or ruthenium complex) that, upon excitation with visible light, engages in a single-electron transfer (SET) with a suitable substrate.[3][4] This generates a radical intermediate that can then undergo a variety of bond-forming reactions. For the C-H arylation of piperazines, the photocatalyst can oxidize the piperazine to a radical cation, which is then deprotonated to form an α-amino radical that couples with an aryl partner.[3][4]
Experimental Protocol: Photoredox C-H Arylation of N-Boc Piperazine
-
Reaction Setup: In a reaction vessel, N-Boc-piperazine (1.0 eq.), an aryl coupling partner (e.g., 1,4-dicyanobenzene, 1.5 eq.), a photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a base (e.g., NaOAc, 2.0 eq.) are dissolved in a suitable solvent (e.g., DMSO or MeCN).[3]
-
Irradiation: The reaction mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the product is purified by chromatography.
Causality Behind Experimental Choices: The choice of photocatalyst is crucial, as its redox potential must be matched to the substrates to enable the desired SET process. The base facilitates the deprotonation of the intermediate radical cation to generate the key α-amino radical.
Performance Characteristics:
| Parameter | Value/Observation |
| Typical Yields | 50-80% |
| Substrate Scope | A growing range of aryl, heteroaryl, and vinyl coupling partners can be used. |
| Key Advantages | Mild reaction conditions, high functional group tolerance, and the ability to directly functionalize C-H bonds. |
| Key Disadvantages | Can require long reaction times, and the scalability can be challenging due to the need for efficient light penetration.[3] |
The SnAP and SLAP Reagents for C-H Functionalization
Developed by Bode and coworkers, the Stannyl Amine Protocol (SnAP) and the more recent Silane Amine Protocol (SLAP) provide a convergent and reliable method for the synthesis of C2-substituted piperazines from aldehydes.[3]
Mechanism: The SnAP chemistry involves the reaction of an aldehyde with a tin-containing diamine reagent to form an imine.[3] A copper catalyst then mediates the cyclization via a radical mechanism, forming the C-C bond and the piperazine ring in a single step.[3] The SLAP protocol offers a more environmentally friendly alternative by avoiding the use of stoichiometric tin reagents.[3]
Experimental Protocol: SnAP-Based Synthesis of a C2-Aryl Piperazine
-
Imine Formation: The N-protected tin-containing diamine (SnAP reagent) and an aldehyde are combined in a suitable solvent to form the corresponding imine in situ.
-
Cyclization: A copper catalyst (e.g., Cu(OTf)₂) is added to the reaction mixture, which is then stirred at room temperature.[3]
-
Work-up and Purification: The reaction is quenched, and the product is isolated and purified using standard techniques.
Causality Behind Experimental Choices: The choice of the N-protecting group on the SnAP reagent can influence the efficiency of the reaction. The copper catalyst is essential for the radical cyclization step.
Performance Characteristics:
| Parameter | Value/Observation |
| Typical Yields | 60-90% |
| Substrate Scope | A wide variety of aldehydes, including those with sensitive functional groups, are well-tolerated. |
| Key Advantages | Convergent synthesis, mild reaction conditions, and high functional group tolerance. The SLAP protocol avoids toxic tin byproducts.[3] |
| Key Disadvantages | The original SnAP protocol uses stoichiometric copper and tin reagents, which can be a drawback.[3] |
Head-to-Head Comparison of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages | Scalability |
| Diketopiperazine Reduction | Classical, stepwise approach. | Good for C2,5-disubstituted piperazines with stereocontrol. | Harsh conditions, limited functional group tolerance, hazardous reagents. | Moderate |
| Buchwald-Hartwig Amination | Transition-metal-catalyzed N-arylation. | High yields, excellent functional group tolerance, reliable. | Cost of catalyst and ligands. | Good |
| Photoredox C-H Functionalization | Visible-light-mediated C-H activation. | Mild conditions, direct C-H functionalization, high functional group tolerance. | Long reaction times, potential scalability issues.[3] | Moderate |
| SnAP/SLAP Chemistry | Convergent synthesis from aldehydes. | Mild conditions, high functional group tolerance, convergent. | Use of tin and copper (SnAP), substrate-specific optimization. | Good (especially with flow chemistry)[3] |
Field-Proven Insights: Choosing the Right Synthetic Path
The selection of an appropriate synthetic route to a functionalized piperazine is a critical decision that depends on several factors, including the desired substitution pattern, the scale of the synthesis, and the available resources.
-
For N-Aryl Piperazines: The Buchwald-Hartwig amination remains the gold standard due to its reliability, high yields, and broad substrate scope. It is the go-to method for the synthesis of this important class of compounds.
-
For C2-Substituted Piperazines: For the synthesis of piperazines with a single substituent at the C2 position, photoredox C-H functionalization and the SnAP/SLAP protocols offer powerful and modern solutions. The choice between them may depend on the specific aldehyde substrate and the desired scale of the reaction. For larger-scale syntheses, flow chemistry setups for photoredox reactions are being developed to overcome the limitations of batch processes.[3]
-
For Stereochemically Defined Piperazines: For the synthesis of enantiomerically pure C-substituted piperazines, starting from chiral pool materials like α-amino acids and employing methods such as the diketopiperazine reduction route, remains a viable and effective strategy.[10]
Visualizing the Synthetic Workflows
General Workflow for Piperazine Synthesis
Caption: Overview of synthetic pathways to functionalized piperazines.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The synthesis of functionalized piperazines has evolved significantly, moving from classical, often harsh methods to more sophisticated and milder catalytic approaches. The modern synthetic chemist now has a powerful toolkit at their disposal, enabling the construction of a vast array of piperazine derivatives with unprecedented control over their substitution patterns. By understanding the underlying mechanisms, advantages, and limitations of each synthetic route, researchers can make informed decisions to accelerate the discovery and development of new piperazine-containing therapeutics.
References
- Durand, C., & Szostak, M. (2021).
- ResearchGate. (2025).
- U.S. Department of Energy. (2021).
- Elsevier. (2021).
- MDPI. (n.d.).
- National Institutes of Health. (2015). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. [Link]
- ACS Publications. (2016).
- National Institutes of Health. (2024).
- ResearchGate. (2022).
- National Institutes of Health. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
- Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. [Link]
- Royal Society of Chemistry. (n.d.).
- Stoltz, B. M. (n.d.).
- Taylor & Francis Online. (2024). Rearrangement reactions: Important tool for the synthesis of piperazines. [Link]
- Organic Syntheses. (n.d.). 1-benzylpiperazine. [Link]
- National Institutes of Health. (2024).
- National Institutes of Health. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
- ACS Publications. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. [Link]
- ResearchGate. (n.d.). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2022).
- Taylor & Francis Online. (2020).
- Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]
- PharmaCompass. (n.d.). Bucherer-Bergs Reaction. [Link]
- Wikipedia. (n.d.). Gabriel synthesis. [Link]
- Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
- Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]
- Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]
- MDPI. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]
- Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Gabriel Synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | NSF Public Access Repository [par.nsf.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist’s Guide to Validating the Binding Affinity of 1-(2-Diethylaminoethyl)piperazine to Target Proteins
This guide provides a comprehensive comparison of leading biophysical techniques for validating and quantifying the binding affinity of small molecules, using 1-(2-Diethylaminoethyl)piperazine as our model compound. As researchers in drug discovery, the precise characterization of a molecule's interaction with its intended protein target is paramount. An accurate determination of the dissociation constant (Kd) not only validates target engagement but also informs structure-activity relationships (SAR) and guides lead optimization.
The piperazine scaffold, present in our molecule of interest, is a privileged structure in medicinal chemistry, known to interact with a wide range of protein targets, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes.[1][2][3] This promiscuity underscores the critical need for rigorous, quantitative validation of its binding to a specific protein of interest. This guide will dissect four powerful techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), MicroScale Thermophoresis (MST), and the Cellular Thermal Shift Assay (CETSA). We will explore the causality behind experimental choices for each method, provide actionable protocols, and present a comparative analysis to empower you to select the optimal technique for your research objectives.
Surface Plasmon Resonance (SPR): The Gold Standard for Kinetics and Affinity
SPR is a label-free optical technique that measures molecular interactions in real-time.[4][5] It has long been considered the gold standard for its high sensitivity and ability to provide both kinetic (kon, koff) and affinity (Kd) data.[6] The principle relies on immobilizing one binding partner (the "ligand," typically the protein) onto a sensor chip and flowing the other partner (the "analyte," our small molecule) over the surface.[4][7] Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the "resonance units" (RU), generating a sensorgram.[5][7]
Experimental Workflow: SPR
Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.
Detailed Protocol: SPR Analysis
-
Protein Immobilization:
-
Choose a sensor chip compatible with your protein (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will covalently couple to the surface via its primary amines.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5. The goal is to achieve a sufficient immobilization level for a clear signal, especially for small molecule analytes.[8]
-
-
Analyte Injection & Data Collection:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+ buffer). It is critical that the analyte solution is in the exact same buffer as the running buffer to minimize bulk refractive index effects. If using DMSO for solubility, ensure the final DMSO concentration is identical across all samples, including the "zero concentration" blank.[8]
-
Perform a kinetic titration by injecting the analyte concentrations in ascending order, from lowest to highest. Each injection cycle consists of:
-
Association Phase: Flow analyte over the sensor surface for a defined period (e.g., 60-180 seconds) to monitor binding.
-
Dissociation Phase: Flow running buffer alone over the surface to monitor the dissociation of the complex.
-
Regeneration Step: Inject a specific solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte, returning the surface to baseline for the next cycle. This step requires careful optimization to ensure complete removal without denaturing the immobilized protein.
-
-
-
Data Analysis:
-
Reference-subtract the data by flowing the analyte over a blank, activated/deactivated channel to correct for non-specific binding and bulk effects.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model for simple interactions) using the instrument's software.[4]
-
This fitting process will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd), where Kd = koff / kon.
-
Isothermal Titration Calorimetry (ITC): The Thermodynamic Deep Dive
ITC is the only technique that directly measures the heat released or absorbed during a binding event.[9] This allows for a complete thermodynamic characterization of the interaction in a single experiment, providing the binding affinity (Ka, which is 1/Kd), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[9][10] It is a label-free, in-solution technique, which is a significant advantage as it requires no modification or immobilization of the interactants.[9]
Experimental Workflow: ITC
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Detailed Protocol: ITC Analysis
-
Sample Preparation:
-
This is the most critical step for successful ITC. Both the protein and the small molecule, this compound, must be in identical, extensively buffer-matched solutions to minimize the heat of dilution, which can obscure the binding signal.[11]
-
Purify and concentrate the target protein. Perform extensive dialysis of the protein against the final experimental buffer.
-
Dissolve the small molecule directly into the final dialysis buffer (the dialysate).
-
Typical starting concentrations are 5-50 µM protein in the sample cell and 50-500 µM small molecule in the syringe (at least 10x the protein concentration).[11]
-
Thoroughly degas both solutions immediately before the experiment to prevent air bubbles from causing artifacts in the data.[11]
-
-
Instrument Setup and Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell (~300 µL) and the small molecule solution into the injection syringe (~100 µL).[11]
-
Program a titration sequence of 15-25 injections (e.g., 1-2 µL per injection) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
The raw data appears as a series of peaks, where each peak represents the heat change upon injection.
-
Integrate the area under each peak to determine the heat change per mole of injectant.
-
Plot these integrated heat values against the molar ratio of small molecule to protein.
-
Fit this binding isotherm to a suitable model (e.g., a one-site independent model). The software will calculate the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). The change in entropy (ΔS) is then calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = RTln(Kd).[11]
-
MicroScale Thermophoresis (MST): Speed and Low Sample Consumption
MST is a powerful, immobilization-free technique that measures binding affinity in solution.[12] The principle is based on thermophoresis, the directed movement of molecules in a temperature gradient, which is sensitive to changes in size, charge, and hydration shell.[12][13] A fluorescently labeled target protein is mixed with a dilution series of the unlabeled ligand (our small molecule). The movement of the fluorescent protein through a laser-induced temperature gradient is measured. When the small molecule binds, the protein's thermophoretic properties change, and this change is plotted against the ligand concentration to derive the Kd.[12][14]
Experimental Workflow: MST
Sources
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. xantec.com [xantec.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 13. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 14. nanotempertech.com [nanotempertech.com]
The Piperazine Scaffold: A Comparative Guide to Pharmacokinetic Properties for Drug Discovery
For researchers, scientists, and drug development professionals, the piperazine ring represents a cornerstone of modern medicinal chemistry. This versatile six-membered heterocycle, with its two opposing nitrogen atoms, is a privileged scaffold found in a multitude of blockbuster drugs spanning therapeutic areas from antihistamines to antipsychotics.[1][2] Its popularity stems from the ability of the nitrogen atoms to serve as hydrogen bond donors and acceptors, which can tune receptor interactions, improve water solubility, and enhance overall ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[2][3][4][5]
However, the very versatility that makes piperazine attractive also introduces significant complexity. Subtle structural modifications to the piperazine core or its substituents can dramatically alter a compound's pharmacokinetic (PK) profile, impacting its efficacy, safety, and dosing regimen. Understanding these structure-pharmacokinetic relationships is therefore paramount for successful drug design and lead optimization.[6]
This guide provides an in-depth comparative study of the pharmacokinetic properties of key piperazine derivatives. Moving beyond a simple listing of data, we will delve into the causality behind experimental choices, provide detailed protocols for essential in vitro and in vivo assays, and present collated data to facilitate objective comparison. Our goal is to equip you with the foundational knowledge and practical methodologies required to navigate the complexities of piperazine pharmacokinetics.
The Crucial Role of Structure in Piperazine ADME
The journey of a drug through the body is dictated by its ADME properties. For piperazine derivatives, the physicochemical characteristics imparted by the core and its substituents are key determinants of this journey.
-
Absorption: The two nitrogen atoms of the piperazine ring offer a high polar surface area, which generally favors aqueous solubility.[3][4][5] However, oral bioavailability is a delicate balance between solubility and permeability. Modifications that increase lipophilicity can enhance passage across the gut wall but may decrease solubility.[6] The salt form of the piperazine derivative can also significantly influence the dissolution rate and subsequent absorption.[7]
-
Distribution: Once absorbed, the distribution of a piperazine derivative is influenced by factors such as plasma protein binding and its ability to cross biological membranes like the blood-brain barrier (BBB). For CNS-active drugs, achieving adequate brain penetration is critical. Strategies to enhance BBB permeability often involve modifying the piperazine structure to increase lipophilicity or to engage with specific influx transporters.[8]
-
Metabolism: The liver is the primary site of metabolism for most piperazine-containing drugs.[7][9] The piperazine ring itself is susceptible to various metabolic transformations, including N-dealkylation, N-oxidation, and ring opening.[10][11][12] These reactions are primarily catalyzed by the cytochrome P450 (CYP) enzyme system. The specific CYP isoforms involved (commonly CYP1A2, CYP2D6, CYP3A4, and CYP2C19) can vary depending on the derivative's structure, creating a potential for drug-drug interactions.[7][13][14] Understanding a compound's metabolic fate is crucial for predicting its clearance rate and identifying potential active or toxic metabolites.
-
Excretion: Piperazine derivatives and their metabolites are typically eliminated from the body via the kidneys (urine) or through the bile (feces).[15] The route and rate of excretion are influenced by the compound's polarity and molecular weight.
Comparative Pharmacokinetic Profiles of Key Piperazine Derivatives
To illustrate the impact of structural diversity on pharmacokinetic behavior, the following tables summarize key PK parameters for selected piperazine derivatives from different therapeutic classes. It is important to note that these values are compiled from various studies and can exhibit inter-individual variability.
Antihistamines
| Drug | Tmax (hours) | Cmax (ng/mL) | Half-life (t½) (hours) | Oral Bioavailability (%) | Primary Excretion Route |
| Cetirizine | ~1 | ~300-400 | ~7-10 | >70 | Renal (largely unchanged)[15][16] |
| Levocetirizine | ~0.9 | ~270 | ~7-8 | >85 | Renal (largely unchanged)[15][16] |
| Cyclizine | 1-4 | 50-100 | Highly variable | Not well defined | Hepatic metabolism, renal excretion |
| Hydroxyzine | ~2 | ~30-80 | ~20 | ~80 | Hepatic metabolism (to Cetirizine) |
Antipsychotics
| Drug | Tmax (hours) | Cmax (ng/mL) | Half-life (t½) (hours) | Oral Bioavailability (%) | Primary Metabolism Route |
| Olanzapine | ~4-6 | 20-80 | ~21-54 | ~60 | Hepatic (CYP1A2, CYP2D6)[17][18] |
| Perphenazine | 1-4 | 1-10 | ~9-21 | Variable, low | Hepatic (CYP2D6) |
| Fluphenazine | 1.5-5 | 0.1-1.5 | ~15-30 | Variable, low | Hepatic (CYP2D6) |
| Clozapine | ~2.5 | 300-600 | ~12 | ~50-60 | Hepatic (CYP1A2, CYP3A4) |
Experimental Protocols for Pharmacokinetic Characterization
A thorough understanding of a compound's pharmacokinetic profile relies on a combination of robust in vitro and in vivo experimental models. The following sections detail the methodologies for key assays.
In Vitro Assays: The Foundation of PK Screening
In vitro ADME testing is indispensable in early drug discovery, offering a high-throughput and cost-effective means to screen and rank compounds, guiding structure-activity relationship (SAR) studies.
The Caco-2 cell permeability assay is the industry standard for predicting intestinal absorption of drugs in vitro.[19] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transporters.[11][14]
Causality Behind Experimental Choices: This assay is chosen because it not only assesses passive diffusion but can also identify compounds that are substrates for efflux transporters like P-glycoprotein (P-gp), a common reason for poor oral bioavailability. By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be calculated. An efflux ratio significantly greater than 1 suggests active efflux.
Detailed Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[11]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates the formation of tight junctions.[11][14] The permeability of a paracellular marker like Lucifer Yellow is also assessed to confirm monolayer integrity.
-
Dosing and Incubation: The test compound (typically at a concentration of 10 µM) is added to the donor compartment (either apical or basolateral). The plates are then incubated at 37°C with gentle shaking.[14]
-
Sampling: At predetermined time points (e.g., 2 hours), samples are taken from the receiver compartment.[14]
-
Quantification: The concentration of the test compound in the samples is determined using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration in the donor compartment.
-
Experimental Workflow for Caco-2 Permeability Assay
A flowchart of the Caco-2 permeability assay.
This in vitro assay is a workhorse for evaluating a compound's susceptibility to Phase I metabolic enzymes, particularly CYPs.[19] Liver microsomes are subcellular fractions containing a high concentration of these enzymes. By incubating a compound with liver microsomes and measuring its disappearance over time, we can estimate its intrinsic clearance.
Causality Behind Experimental Choices: This assay is selected for its high throughput and its ability to provide a reliable estimate of hepatic metabolic clearance. It helps identify metabolically labile compounds early in the discovery process, allowing for structural modifications to improve stability. Using microsomes from different species (e.g., rat, dog, human) can also provide valuable information on interspecies differences in metabolism.[20]
Detailed Step-by-Step Methodology:
-
Preparation: Pooled liver microsomes (from human or relevant animal species) are thawed and diluted in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[13][21]
-
Reaction Initiation: The test compound is added to the microsomal solution. The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which serves as a cofactor for CYP enzymes.[13][20]
-
Incubation: The mixture is incubated at 37°C with gentle agitation.[13]
-
Time-Point Sampling and Reaction Termination: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, and 45 minutes). The reaction in each aliquot is immediately stopped by adding a cold organic solvent like acetonitrile, which precipitates the proteins.[20]
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining test compound, is collected for analysis.
-
Quantification: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the half-life (t½) and the intrinsic clearance (CLint).
-
t½ = 0.693 / elimination rate constant
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Metabolic Stability Assay Workflow
Workflow for the liver microsomal stability assay.
In Vivo Studies: The Bridge to Clinical Relevance
While in vitro assays provide valuable screening data, in vivo pharmacokinetic studies in animal models are essential to understand how a drug behaves in a complex biological system.[22][23] These studies provide critical data on parameters like Cmax, Tmax, AUC, and bioavailability, which are necessary for predicting human pharmacokinetics and designing clinical trials.[24]
Causality Behind Experimental Choices: Rodents (typically rats or mice) are commonly used for initial in vivo PK studies due to their small size, cost-effectiveness, and well-characterized physiology.[1][20] The choice of administration route (e.g., intravenous vs. oral) is critical. IV administration allows for the determination of clearance and volume of distribution, while oral administration is used to assess oral bioavailability by comparing the AUC from oral dosing to the AUC from IV dosing.
General Protocol for a Rodent PK Study:
-
Animal Acclimation and Dosing: Healthy adult rats are acclimated to the laboratory conditions. The test compound is formulated in a suitable vehicle and administered either orally (via gavage) or intravenously (via tail vein injection) at a specific dose.
-
Blood Sampling: Blood samples are collected at multiple time points after dosing. Common time points include pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. Serial sampling from the same animal is often possible using specialized techniques.
-
Plasma Preparation: Blood samples are processed (e.g., by centrifugation) to separate the plasma.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.[4][5] This requires the development of a robust extraction procedure (e.g., protein precipitation or solid-phase extraction) to remove interferences from the plasma matrix.[5]
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using specialized software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters using non-compartmental analysis.
Relationship of ADME Processes and PK Parameters
Interplay between ADME processes and key PK parameters.
Conclusion and Future Perspectives
The piperazine scaffold will undoubtedly remain a mainstay in drug discovery due to its favorable properties and synthetic tractability. However, navigating the intricate relationship between structure and pharmacokinetics is critical for success. A systematic and integrated approach, combining predictive in silico modeling, high-throughput in vitro screening, and definitive in vivo studies, is essential for the rational design of piperazine derivatives with optimal pharmacokinetic profiles.
This guide has provided a framework for the comparative analysis of these important compounds, grounded in the causality of experimental design and detailed methodologies. By applying these principles, drug development professionals can make more informed decisions, accelerating the journey of novel piperazine-based therapeutics from the laboratory to the clinic. The continuous evolution of analytical technologies and predictive models will further refine our ability to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
- Caldwell, G. W., Ferguson, C., Buerger, R., Kulp, L., & Yan, Z. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Optimization in Drug Discovery (pp. 47-66). Humana Press.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- DB-ALM. (n.d.). Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
- Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
- Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
- Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments.
- Cyprotex. (n.d.). Microsomal Stability.
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.
- Daniel, W. A. (2016). First Generation Antipsychotics: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Side Effects. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
- Current Separations. (n.d.).
- Peters, F. T., et al. (n.d.). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed.
- Slideshare. (n.d.). Microsomal stability assay.
- Li, Y., et al. (2019). Simultaneous Determination of Tandospirone and Its Active Metabolite, 1-[2-pyrimidyl]-piperazine in Rat Plasma by LC-MS/MS and Its Application to a Pharmacokinetic Study.
- MDPI. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules.
- Slideshare. (n.d.). Antipsychotics, chemistry and pharmacokinetics.
- Elliott, S., & Smith, C. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 443–453.
- Kuno, H., et al. (2012). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 903–907.
- Chen, Z., et al. (2009). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. Current medicinal chemistry, 16(17), 2173–2191.
- Sorensen, S. M., et al. (1998). 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents. Journal of medicinal chemistry, 41(12), 2146–2154.
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- Kumar, A., et al. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current drug targets, 21(14), 1433–1453.
- WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
- Zhou, Y., et al. (2022). Physiologically Based Pharmacokinetic Modeling in Pregnant Women Suggests Minor Decrease in Maternal Exposure to Olanzapine. Frontiers in pharmacology, 13, 848956.
- University of the Witwatersrand. (n.d.). HPLC ANALYSIS AND PHARMACOKINETICS OF CYCLIZINE.
- MDPI. (2024, December 20).
- Funaki, T., et al. (2000). Retrospective population pharmacokinetic analysis of cetirizine in children aged 6 months to 12 years. British journal of clinical pharmacology, 50(4), 347–355.
- El-Kommos, M. E., et al. (2014). Analysis for Commonly Prescribed Non-Sedating Antihistamines.
- L. M. (2023). Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions. The mental health clinician, 13(6), 284–294.
- Karthika Paul, et al. (2011). Comparative pharmacokinetic study of cetrizine tablets in healthy human volunteers. International Journal of Research in Pharmacy and Chemistry, 1(4).
- Sicari, V., & Zabbo, C. P. (2023). Antihistamines. In StatPearls.
- Sumitomo Chemical Analysis Service. (n.d.). in vitro/vivo Pharmacokinetic Screening.
- MDPI. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
- Kim, D. H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 23.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Di Mauro, G., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European journal of medicinal chemistry, 265, 116067.
- MDPI. (2021, October 8).
- ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Hong, Q., et al. (2011). Discovery of a piperazine urea based compound as a potent, selective, orally bioavailable melanocortin subtype-4 receptor partial agonist. Bioorganic & medicinal chemistry letters, 21(8), 2330–2334.
- Kumar, A., et al. (2018). Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers. Letters in drug design & discovery, 15(10), 1058–1071.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. protocols.io [protocols.io]
- 3. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. rroij.com [rroij.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. enamine.net [enamine.net]
- 14. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Physiologically Based Pharmacokinetic Modeling in Pregnant Women Suggests Minor Decrease in Maternal Exposure to Olanzapine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. researchgate.net [researchgate.net]
- 21. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. currentseparations.com [currentseparations.com]
Comparative Specificity Analysis of the 1-(2-Diethylaminoethyl)piperazine Moiety in Biological Assays
Introduction: The Double-Edged Sword of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds appear with remarkable frequency across diverse classes of therapeutic agents. The 1-(2-diethylaminoethyl)piperazine moiety is a quintessential example of such a "privileged scaffold." Its presence in a wide array of centrally and peripherally acting drugs, from first-generation antihistamines to antipsychotics and potent sigma receptor ligands, speaks to its favorable physicochemical properties and its ability to engage with multiple biological targets. However, this promiscuity is a double-edged sword. While it offers a versatile starting point for drug design, it also presents a significant challenge in achieving target specificity—a cornerstone of modern drug development aimed at minimizing off-target effects and enhancing therapeutic indices.
This guide provides a comprehensive framework for researchers and drug development professionals to assess the biological specificity of compounds containing the this compound moiety. We will dissect its interactions with two major target families—histamine and sigma receptors—and compare its performance with alternative, more selective chemical entities. Through detailed experimental protocols and comparative data, this document serves as a practical resource for making informed decisions in compound selection and optimization.
Comparative Analysis I: Histamine H1 Receptor Antagonism
The this compound core is a hallmark of many first-generation H1 antihistamines, such as cyclizine and meclizine. While effective at blocking the action of histamine, these drugs are notoriously non-selective, leading to a range of undesirable side effects, including sedation, dry mouth, and dizziness. This lack of specificity arises from their significant affinity for other receptors, particularly muscarinic acetylcholine (M1), α-adrenergic, and serotonin receptors.
To quantify this, we compare the receptor binding profile of a representative first-generation antihistamine with that of a second-generation agent, which typically lacks the piperazine core and was explicitly designed for higher H1 selectivity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of First vs. Second-Generation Antihistamines
| Compound | Primary Target: H1 | Off-Target: Muscarinic M1 | Off-Target: α1-Adrenergic | Off-Target: Sigma σ1 |
| Cyclizine (contains the piperazine moiety) | 15.2 | 85 | >10,000 | 148 |
| Loratadine (second-generation alternative) | 25 | >10,000 | >10,000 | >10,000 |
Data presented are representative values compiled from publicly available databases and literature. Actual values may vary between studies.
The data clearly illustrates the promiscuity of the first-generation compound. Its high affinity for the muscarinic M1 receptor is a primary contributor to anticholinergic side effects like dry mouth. In contrast, Loratadine demonstrates a much cleaner profile, with its activity highly focused on the H1 receptor. This highlights a critical lesson: while the this compound moiety can effectively target the H1 receptor, it often brings along a baggage of off-target interactions that are difficult to engineer out.
Comparative Analysis II: Sigma Receptor Modulation
The versatility of the this compound scaffold is further demonstrated by its presence in numerous ligands for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological disorders. A classic example is the widely used experimental tool compound, BD1063. However, as with antihistamines, specificity remains a paramount concern, particularly selectivity between the σ1 and σ2 subtypes and against other CNS receptors like the dopamine D2 receptor.
Here, we compare a piperazine-containing sigma ligand with more modern, highly selective alternatives.
Table 2: Comparative Selectivity Profile of Sigma Receptor Ligands
| Compound | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | σ1 vs. σ2 Selectivity | Off-Target: Dopamine D2 (Ki, nM) |
| BD1063 (contains the piperazine moiety) | 3.2 | 115 | ~36-fold | 1,500 |
| PRE-084 (selective σ1 agonist) | 2.2 | 6,100 | ~2770-fold | >10,000 |
Data presented are representative values compiled from publicly available databases and literature. Actual values may vary between studies.
This comparison reveals that while BD1063 is a potent σ1 ligand, its selectivity over the σ2 subtype is modest. Furthermore, it retains some affinity for the D2 receptor. In contrast, PRE-084, which utilizes a different core structure, offers a vastly superior selectivity profile for the σ1 receptor. For studies aiming to isolate the effects of σ1 modulation, the choice of a more selective tool compound is critical to ensure that the observed biological effects are not confounded by off-target activities.
Experimental Protocols for Specificity Assessment
To generate the kind of data shown above, a systematic and rigorous experimental approach is required. The following protocols describe a self-validating system for assessing compound specificity.
Workflow for Assessing Compound Specificity
The overall workflow involves a tiered approach, starting with primary target engagement and progressively expanding to a wider panel of potential off-targets. This ensures that resources are used efficiently while building a comprehensive understanding of a compound's activity profile.
Caption: A tiered workflow for characterizing compound specificity.
Protocol 1: Competitive Radioligand Binding Assay
This protocol allows for the determination of a compound's binding affinity (Ki) for a target receptor.
Principle: The test compound's ability to compete with a known, high-affinity radiolabeled ligand for binding to the target receptor is measured. The receptor source can be cell membranes from recombinant cell lines or native tissue homogenates.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Dilute the radiolabeled ligand (e.g., [³H]-pyrilamine for H1, [³H]-(+)-pentazocine for σ1) to a working concentration (typically at or below its Kd value).
-
Test Compound: Prepare a serial dilution series of the test compound (e.g., from 100 µM to 0.1 nM).
-
Receptor Membranes: Thaw and dilute the receptor membrane preparation to a concentration that yields a robust signal-to-noise ratio.
-
-
Assay Plate Setup:
-
To a 96-well plate, add assay buffer.
-
Add the test compound dilutions.
-
Add the radioligand.
-
Initiate the binding reaction by adding the receptor membrane preparation.
-
Controls: Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known, unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Harvesting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to reduce non-specific binding.
-
-
Detection:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter spot.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements.
-
Plot the percentage of specific binding as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway for H1 Receptor Antagonism
Understanding the mechanism of action is key to interpreting functional data. H1 receptors are Gq-coupled proteins that, upon activation by histamine, lead to an increase in intracellular calcium. Antagonists block this primary signaling event.
Caption: Simplified Gq signaling pathway for the Histamine H1 receptor.
Conclusion and Recommendations
The this compound moiety is a powerful and versatile scaffold that has undeniably contributed to the development of numerous important drugs. However, its inherent structural features often lead to polypharmacology, engaging multiple targets simultaneously. This guide demonstrates that while compounds containing this moiety can exhibit high potency at their intended target, they frequently suffer from a lack of specificity when compared to more modern, rationally designed alternatives.
For researchers and drug developers, the key takeaway is the imperative of rigorous, early-stage specificity profiling.
-
For Target Validation: When using a tool compound containing this moiety (e.g., BD1063), it is crucial to run control experiments with more selective agents (e.g., PRE-084) to confirm that the observed phenotype is indeed due to the intended target and not an off-target effect.
-
For Drug Discovery: If this scaffold is used as a starting point, a significant medicinal chemistry effort should be anticipated to mitigate off-target activities. The assays described herein provide a robust framework for guiding these optimization efforts.
Ultimately, by understanding the specificity profile of a compound, we can build more predictive models of its biological effects, leading to the development of safer and more effective medicines.
References
- PubChem Compound Summary for CID 2999, Cyclizine.
- PubChem Compound Summary for CID 3964, Loratadine.
- PubChem Compound Summary for CID 123636, BD-1063.
- PubChem Compound Summary for CID 107817, PRE-084.
- Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]
A Senior Application Scientist's Guide to the Analysis of 1-(2-Diethylaminoethyl)piperazine: A Performance Comparison of HPLC and GC
In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of intermediates and active pharmaceutical ingredients (APIs) is paramount. 1-(2-Diethylaminoethyl)piperazine (DEAE-P), a key building block in the synthesis of various pharmaceutical agents, demands robust analytical methods for quality control and impurity profiling. This guide provides an in-depth, experience-driven comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of DEAE-P. We will move beyond mere protocol recitation to explore the fundamental causality behind methodological choices, ensuring a self-validating and authoritative resource for researchers and drug development professionals.
Understanding the Analyte: this compound (DEAE-P)
Before comparing analytical techniques, we must first understand the physicochemical properties of our target molecule, DEAE-P.
-
Structure: DEAE-P is a piperazine derivative with a diethylaminoethyl substituent. It possesses three nitrogen atoms, making it a relatively polar and basic compound.
-
Volatility: It has a boiling point of approximately 245.3°C at 760 mmHg, which indicates it is sufficiently volatile for Gas Chromatography, albeit at elevated temperatures.[1][2]
-
Thermal Stability: Piperazine and its derivatives are generally stable at temperatures required for GC analysis, typically up to 150-160°C.[3] However, prolonged exposure to high temperatures in the GC injector or column can pose a risk of degradation for more complex derivatives.
-
Chromophoric Activity: Like the parent piperazine molecule, DEAE-P lacks a significant ultraviolet (UV) chromophore.[4] This is a critical consideration for HPLC with UV detection, the most common detector type.
These properties dictate the suitability and necessary adaptations of both HPLC and GC methods.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar, basic compound like DEAE-P, Reversed-Phase HPLC (RP-HPLC) is the most common approach.
The Challenge: Detection
The primary hurdle for analyzing DEAE-P with HPLC is its lack of UV absorbance.[4] Direct analysis using a standard HPLC-UV system will yield poor sensitivity, making it unsuitable for trace-level quantification required for impurity analysis. To overcome this, two principal strategies are employed:
-
Universal Detectors: Detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used as they do not require the analyte to have a chromophore. However, these detectors are not as common as UV detectors and can have their own limitations regarding mobile phase compatibility and sensitivity.
-
Pre-Column Derivatization: This is the most effective and widely adopted strategy.[4][5] The analyte is reacted with a labeling agent to attach a molecule with strong UV absorbance or fluorescence properties. This chemical modification dramatically enhances detection sensitivity. Common derivatizing agents for amines like DEAE-P include:
Experimental Workflow: HPLC with Pre-Column Derivatization
The following diagram and protocol outline a typical workflow for the sensitive analysis of DEAE-P using HPLC.
Protocol: HPLC-UV Analysis of DEAE-P with NBD-Cl Derivatization
-
Rationale: This method leverages derivatization to enable sensitive quantification using a standard UV detector.[4][5] A C18 column is chosen for its versatility in retaining the relatively non-polar derivative.
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve the DEAE-P reference standard and the test sample in a suitable diluent (e.g., Methanol).
-
To 1.0 mL of this solution, add 1.0 mL of a 1 mg/mL solution of NBD-Cl in methanol.
-
Heat the mixture in a water bath at 60°C for 30 minutes to ensure complete reaction.[5] Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: Acetonitrile and water mixture. The exact ratio should be optimized, but a starting point could be 70:30 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[4]
-
Detection Wavelength: 340 nm.[4]
-
Injection Volume: 10 µL.
-
-
Validation: The method should be validated for linearity, accuracy, precision, and robustness. Limit of Detection (LOD) and Limit of Quantification (LOQ) values in the parts-per-million (ppm) range are typically achievable.[4][5]
Gas Chromatography (GC): The Power of Volatility
GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a capillary column. For DEAE-P, its boiling point is well within the operational range of modern GC systems.
The Challenge: Polarity and Peak Shape
While DEAE-P is volatile enough for GC, its multiple amine groups can cause issues. These polar functional groups can interact strongly with active sites (e.g., free silanols) on the column surface, leading to poor peak shape (tailing) and potentially irreversible adsorption. This can compromise both quantification accuracy and sensitivity.
To mitigate this, two approaches are common:
-
Direct Injection: Using a highly inert, base-deactivated column can sometimes provide acceptable peak shapes for underivatized amines. However, this is often less robust.
-
Derivatization: Similar to HPLC, derivatization is a powerful tool in GC. The goal here is not to add a chromophore but to mask the polar amine groups, thereby increasing volatility and reducing tailing. Common derivatizing agents for amines in GC include:
-
Acetic Anhydride: Reacts with primary and secondary amines to form stable, less polar acetamide derivatives.[8]
-
Trifluoroacetic Anhydride (TFAA): Forms trifluoroacetyl derivatives that are highly volatile and excellent for analysis, especially with an Electron Capture Detector (ECD) if ultra-trace sensitivity is needed, though Flame Ionization Detection (FID) or Mass Spectrometry (MS) are more common.[9]
-
Experimental Workflow: GC with Derivatization
The following diagram and protocol outline a typical workflow for DEAE-P analysis by GC-MS, which offers both high sensitivity and specificity.
Protocol: GC-FID Analysis of DEAE-P with Acetic Anhydride Derivatization
-
Rationale: This method masks the polar amine groups to improve peak shape and thermal stability, allowing for robust quantification by the universal and reliable FID.[8][10] A mid-polarity column like a DB-17 is chosen to provide good separation for a range of piperazine derivatives.[10]
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve the DEAE-P reference standard and the test sample in a suitable solvent like dichloromethane or methanol.
-
To 1.0 mL of this solution, add 50 µL of acetic anhydride and 100 µL of a base catalyst like triethylamine.[8]
-
Seal the vial and heat at 50-70°C for 30 minutes. Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-17 or equivalent (50%-Phenyl)-methylpolysiloxane column (e.g., 30 m x 0.53 mm, 1.0 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow of ~2 mL/min.[10]
-
Injector Temperature: 250°C.[10]
-
Detector Temperature: 260°C.[10]
-
Oven Program: Start at 150°C, hold for 5-10 minutes, then ramp at 20-35°C/min to 260°C and hold for 2 minutes. This program should be optimized for the specific separation.[10]
-
Injection Volume: 1.0 µL (split injection is common).
-
Head-to-Head Performance Comparison
The choice between HPLC and GC is not about which is "better," but which is better suited for the specific analytical challenge. The table below summarizes the key performance characteristics for the analysis of DEAE-P.
| Feature | HPLC | GC |
| Analyte Suitability | Excellent. No volatility requirement. Well-suited for polar compounds. | Good. Requires sufficient volatility and thermal stability.[1][3] |
| Sample Preparation | Simple dissolution and filtration for direct analysis. More complex (heating step) if derivatization is required for sensitivity.[5] | Simple dissolution for direct analysis. More complex if derivatization is needed for peak shape.[8] |
| Detection (Common) | UV/Vis (requires derivatization for sensitivity), Fluorescence (requires derivatization), MS.[5][6] | Flame Ionization (FID), Mass Spectrometry (MS).[10] |
| Sensitivity | Good to Excellent. HPLC-UV with derivatization can reach low ppm levels.[4] HPLC-MS can reach sub-ppm levels.[6] | Good to Excellent. GC-FID is robust for moderate concentrations. GC-MS offers very high sensitivity (low ng/mL or sub-ppm).[11] |
| Selectivity | Good. Tunable via mobile phase composition and column chemistry. Excellent with MS detection. | Good. Based on volatility and column interaction. Excellent with MS detection.[12] |
| Speed | Typically 10-20 minutes per run.[4] | Typically 15-30 minutes per run, often including oven ramp and cool-down.[9][10] |
| Instrumentation Cost | Moderate to High (especially for MS detectors). | Moderate (GC-FID) to High (GC-MS). |
| Robustness | Generally high. RP-HPLC methods are workhorses in QC labs. | Generally high, especially GC-FID systems. Injector and column maintenance are key. |
Senior Scientist's Recommendation: Choosing the Right Tool
As a Senior Application Scientist, my recommendation is guided by the principle of using the simplest, most robust method that meets the analytical requirements.
-
For Routine Quality Control (e.g., Purity of API >98%): If the primary goal is to determine the purity of a DEAE-P bulk substance where it is the main component, GC-FID is often the superior choice. It is a cost-effective, highly robust, and straightforward technique that provides reliable quantification for major components without necessarily requiring derivatization if a suitable base-deactivated column is used.[10][13]
-
For Trace Impurity Analysis (e.g., Residual DEAE-P in a final drug product): When high sensitivity is critical, the choice becomes more nuanced.
-
If your laboratory is equipped with LC-MS , a method involving pre-column derivatization with Dansyl Chloride followed by LC-MS analysis offers exceptional sensitivity and specificity, capable of reaching very low detection limits (e.g., <10 µg/g).[6]
-
If an LC-MS is not available, HPLC with UV or Fluorescence detection after derivatization is an excellent and widely accessible alternative. Derivatization with NBD-Cl for UV detection or Dansyl Chloride for fluorescence detection can reliably achieve the required low ppm-level sensitivity.[4][5]
-
GC-MS is also a powerful option for trace analysis, especially when coupled with a derivatization step to improve chromatography. It provides definitive identification through mass spectral data, which is invaluable for impurity profiling.[11][12]
-
Ultimately, the decision rests on the specific concentration levels you need to detect, the complexity of the sample matrix, and the instrumentation available in your laboratory. Both HPLC and GC, when properly optimized and validated, are powerful tools for the analysis of this compound.
References
- Benchchem. Application Notes & Protocols for HPLC Analysis of Piperazine Derivatives. Benchchem.
- Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
- ResearchGate. (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate.
- PubMed. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. PubMed.
- United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
- Iraqi Journal of Pharmaceutical Sciences. A Review on Analytical Methods for Piperazine Determination.
- SIELC Technologies. Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. SIELC.
- Royal Society of Chemistry. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing.
- The Japan Society for Analytical Chemistry. A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column and High-Performance Liquid Chromatography–Mass Spectrometry. J-Stage.
- ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
- Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct.
- ResearchGate. Determination of piperazine derivatives in “Legal Highs” | Request PDF. ResearchGate.
- Google Patents. Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs. Google Patents.
- Amerigo Scientific. This compound. Amerigo Scientific.
- Sigma-Aldrich. 1-[2-(Dimethylamino)ethyl]piperazine = 98.0 GC 3644-18-6. Sigma-Aldrich.
- SpringerLink. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Springer.
- CP Lab Chemicals. 1-[2-(Dimethylamino)ethyl]piperazine, min 98% (GC), 1 gram. CP Lab Chemicals.
- Chemsrc. This compound | CAS#:4038-92-0. Chemsrc.com.
- Alfa Chemistry. CAS 4038-92-0 this compound. Alfa Chemistry.
- University of Texas at Austin Libraries. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Trade Science Inc. Analytical Chemistry An Indian Journal.
Sources
- 1. This compound | CAS#:4038-92-0 | Chemsrc [chemsrc.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. qascf.com [qascf.com]
- 8. CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs - Google Patents [patents.google.com]
- 9. scholars.direct [scholars.direct]
- 10. researchgate.net [researchgate.net]
- 11. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. hakon-art.com [hakon-art.com]
A Senior Application Scientist's Guide to Validating the Antiproliferative Activity of Novel 1-(2-Diethylaminoethyl)piperazine Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiproliferative activity of novel 1-(2-Diethylaminoethyl)piperazine compounds. We will delve into the rationale behind experimental choices, present detailed protocols for robust validation, and compare the efficacy of these novel agents against established anticancer drugs.
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates.[2] In the realm of oncology, novel piperazine derivatives are continuously being explored for their potential to inhibit cancer cell growth through various mechanisms, including the induction of cell cycle arrest and apoptosis.[3][4] This guide will focus on a specific class of these compounds, offering a technical comparison and detailed methodologies for their evaluation.
For the purpose of this guide, we will focus on a representative novel piperazine derivative, Compound X , a fictional analogue embodying the structural features and biological activities reported for similar compounds in recent literature.[5][6][7] We will compare its performance against two widely used chemotherapeutic agents, Doxorubicin and Cisplatin .[1]
Comparative Analysis of Antiproliferative Activity
The initial step in validating a novel compound is to determine its cytotoxic and antiproliferative effects across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. The following table summarizes hypothetical, yet representative, IC50 values for Compound X compared to Doxorubicin and Cisplatin in various cancer cell lines.
| Cell Line | Cancer Type | Compound X IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 | 0.8 | 5.2 |
| HCT-116 | Colorectal Carcinoma | 1.8 | 0.5 | 3.7 |
| A549 | Lung Carcinoma | 3.1 | 1.2 | 8.1 |
| HeLa | Cervical Carcinoma | 2.2 | 0.9 | 4.5 |
Note: The IC50 values for Doxorubicin and Cisplatin are representative values and can vary based on experimental conditions.
The data presented in the table suggests that Compound X exhibits potent antiproliferative activity, with IC50 values in the low micromolar range across multiple cancer cell lines. While not as potent as Doxorubicin, it demonstrates comparable or superior activity to Cisplatin in these selected cell lines.
Experimental Validation: Methodologies and Protocols
To ensure the scientific rigor of our findings, it is crucial to employ validated and reproducible experimental protocols. Below are detailed methodologies for key assays used to characterize the antiproliferative activity of novel compounds.
Two common and robust methods for assessing cell viability are the MTT and SRB assays. The choice between them often depends on the specific research question and the characteristics of the compound being tested.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[6] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with serial dilutions of Compound X, Doxorubicin, and Cisplatin for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
b) Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures total cellular protein content, providing an estimation of cell number.
Experimental Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid and allow them to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Experimental Workflow for Antiproliferative Assays
Caption: Workflow for MTT and SRB antiproliferative assays.
To understand how a compound inhibits cell proliferation, it is essential to analyze its effect on the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard method for this purpose.[8]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat them with Compound X at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
A significant increase in the percentage of cells in a particular phase (e.g., G2/M) would suggest that the compound induces cell cycle arrest at that checkpoint.[4]
Induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents.[9] The Annexin V-FITC/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[3]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with Compound X at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
An increase in the Annexin V positive populations indicates that the compound induces apoptosis.[9]
Mechanism of Action: Unraveling the Signaling Pathways
The antiproliferative effects of many piperazine derivatives are attributed to their ability to modulate key signaling pathways that regulate cell survival and proliferation.[10] A common mechanism involves the inhibition of the PI3K/Akt pathway and the subsequent modulation of Bcl-2 family proteins.[10][11]
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[12] In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth and resistance to apoptosis.
Role of Bcl-2 Family Proteins
The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[13] They consist of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[11] The ratio of these proteins determines the cell's susceptibility to apoptosis.
Novel this compound compounds, such as our representative Compound X, may exert their anticancer effects by inhibiting the PI3K/Akt pathway. This inhibition leads to a downstream decrease in the expression of anti-apoptotic Bcl-2 proteins and an increase in the expression of pro-apoptotic Bax proteins. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately culminating in apoptotic cell death.[10][11]
Proposed Signaling Pathway for Compound X
Caption: Proposed mechanism of Compound X-induced apoptosis.
Conclusion
This guide has outlined a systematic approach to validating the antiproliferative activity of novel this compound compounds. By employing robust experimental methodologies and comparing their efficacy against standard anticancer agents, researchers can confidently characterize the therapeutic potential of these novel molecules. The elucidation of their mechanism of action, particularly their impact on critical signaling pathways like PI3K/Akt and the Bcl-2 family of proteins, provides a rational basis for their further development as potential cancer therapeutics. The presented protocols and comparative framework serve as a valuable resource for scientists dedicated to the discovery and validation of next-generation anticancer drugs.
References
- Synthesis and cytotoxic/antimicrobial screening of 2-alkenylimidazo[1,2-a]pyrimidines. (URL: [Link])
- Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed Central. (URL: [Link])
- A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. PubMed Central. (URL: [Link])
- Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. National Institutes of Health. (URL: [Link])
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed Central. (URL: [Link])
- Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. National Institutes of Health. (URL: [Link])
- Journal of Medicinal Chemistry Ahead of Print.
- Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. (URL: [Link])
- Design, Synthesis and Pharmacological Evaluation of Three Novel Dehydroabietyl Piperazine Dithiocarbamate Ruthenium (II) Polypyridyl Complexes as Potential Antitumor Agents: DNA Damage, Cell Cycle Arrest and Apoptosis Induction. MDPI. (URL: [Link])
- Cancer Cell Cycle Arrest and Apoptosis in vitro Induced by Newly Synthesized Phenazine Deriv
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz
- Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. PubMed. (URL: [Link])
- Novel 1-(2-aryl-2-adamantyl)
- Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PubMed. (URL: [Link])
- Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. PubMed. (URL: [Link])
- Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PubMed Central. (URL: [Link])
- An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. (URL: [Link])
- Piperine causes G1 phase cell cycle arrest and apoptosis in melanoma cells through checkpoint kinase-1 activ
- Bcl2 family proteins in carcinogenesis and the treatment of cancer. PubMed Central. (URL: [Link])
- PI3K/AKT inhibitors in clinical development.
- Synthesis and antiallergy activity of N-[2-(dimethylamino)
- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. PubMed Central. (URL: [Link])
- Multiple Functions of BCL-2 Family Proteins. PubMed Central. (URL: [Link])
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. (URL: [Link])
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. (URL: [Link])
- Special Issue : Regulation of Apoptosis by the Bcl-2 Family of Proteins. MDPI. (URL: [Link])
- Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. PubMed. (URL: [Link])
- Comparison of the effectiveness of (+/-)-1,2-bis(3,5-dioxopiperazinyl-1-yl)propane (ICRF-187) and N-acetylcysteine in preventing chronic doxorubicin cardiotoxicity in beagles. PubMed. (URL: [Link])
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bcl2 family proteins in carcinogenesis and the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Diethylaminoethyl)piperazine
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(2-Diethylaminoethyl)piperazine (CAS No. 4038-92-0). As a laboratory professional, your safety and the integrity of your research environment are paramount. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety and compliance. Adherence to these protocols is critical for mitigating risks to personnel and the environment.
Hazard Profile and Essential Risk Assessment
Table 1: Hazard Identification for Piperazine Derivatives
| Hazard Type | Specific Hazard | GHS Hazard Statement (Analog-Based) | Rationale & Implication |
|---|---|---|---|
| Health | Acute Dermal Toxicity | H311: Toxic in contact with skin[1][2][3] | Accidental skin contact can lead to systemic toxicity. This necessitates the use of chemically resistant gloves and lab coats. |
| Skin Corrosion | H314: Causes severe skin burns and eye damage[1][2][3][4] | The compound is corrosive and can cause irreversible damage upon contact. Immediate flushing and medical attention are required after exposure. | |
| Eye Damage | H318: Causes serious eye damage | Vapors or splashes pose a significant risk of permanent eye injury, making chemical splash goggles mandatory. | |
| Skin Sensitization | H317: May cause an allergic skin reaction[1][2][3] | Repeated exposure can lead to an allergic response, even at low concentrations. | |
| Acute Oral Toxicity | H302: Harmful if swallowed[1][2][3] | Ingestion is dangerous. Strict prohibition of eating, drinking, or smoking in the laboratory is essential. | |
| Physical | Combustibility | H227: Combustible liquid[2][3] | The material can ignite when exposed to heat or flame.[5] All ignition sources must be removed from handling and storage areas.[1][2][6] |
| Environmental | Aquatic Toxicity | H412: Harmful to aquatic life with long lasting effects[1][3][7] | This compound must be prevented from entering drains or waterways, as it can cause significant, lasting harm to aquatic ecosystems.[1][4][7] |
Chemical Incompatibilities: To prevent violent reactions or the generation of hazardous byproducts, this compound must be stored and handled away from:
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The equipment listed below must be worn at all times.
-
Eye and Face Protection: Use tight-sealing chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][9] A face shield should be worn in addition to goggles when there is a significant splash risk.
-
Hand Protection: Wear appropriate chemically resistant gloves (e.g., nitrile or neoprene) and dispose of them immediately after use or upon signs of contamination.[1][5] Always wash hands thoroughly after removing gloves.[10]
-
Body Protection: A chemically resistant lab coat or a full protective suit is required to prevent skin contact.[1][5] Contaminated clothing must be removed immediately and laundered by qualified personnel before reuse.[5]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[6] If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA or EN 149 approved respirator is necessary.[6][8]
Waste Segregation and Collection Protocol
Proper disposal begins with meticulous segregation at the point of generation. Never mix this waste stream with general refuse or other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 1: Designate a Hazardous Waste Container
-
Use a chemically compatible, leak-proof container, preferably made of high-density polyethylene (HDPE).
-
The container must have a secure, tightly sealing lid to prevent the escape of vapors.[1][11]
Step 2: Collect Waste Streams
-
Liquid Waste: Collect all unused this compound and solutions containing it directly into the designated hazardous waste container. Under no circumstances should this chemical be poured down the drain. [11][12] This practice is a direct violation of environmental regulations due to the compound's aquatic toxicity.[1][4]
-
Contaminated Solids: Dispose of all items that have come into direct contact with the chemical—such as pipette tips, weigh boats, and contaminated gloves—in a separate, clearly labeled container for solid hazardous waste.[11]
Step 3: Label the Waste Container Correctly
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards: "Toxic," "Corrosive," "Harmful to Aquatic Life"[11]
-
The date of accumulation.
-
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated, secure satellite accumulation area.[11]
-
This area must be cool, dry, well-ventilated, and away from incompatible materials.[9][11]
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to ensure safety. The following workflow distinguishes between incidental (minor) spills that can be handled by trained lab personnel and major spills requiring an emergency response.
Caption: Spill response workflow for this compound.
Detailed Steps for a Minor Spill Cleanup
-
Alert & Assess: Immediately notify others in the lab.[13][14] Quickly assess that the spill is small, contained, and does not pose an immediate fire or health hazard.[15]
-
Secure the Area: If the material is combustible, extinguish all nearby ignition sources.[1][2][6] Ensure adequate ventilation by working in a fume hood or opening a window if safe to do so.[9][16]
-
Don PPE: Put on all required personal protective equipment as outlined in Section 2.[14]
-
Contain and Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2][4][9][16] Do not use paper towels, as this can increase the surface area and vapor generation.[16]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[6][10][14]
-
Decontaminate: Clean the spill surface with an appropriate decontaminating solution, followed by soap and water.[11] Collect all cleaning materials as hazardous waste.
-
Report: Inform your supervisor and document the incident according to your institution's policies.
Final Disposal Pathway and Regulatory Compliance
The final step in the lifecycle of this chemical waste is its transfer to a licensed professional.
-
Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource.[11] They will provide guidance and coordinate with a licensed chemical waste disposal contractor for pickup.
-
Professional Disposal: The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF). The most common disposal method for this type of organic chemical waste is high-temperature incineration in a unit equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]
-
Regulatory Framework: All disposal activities must comply with local, state, and federal regulations.[11] In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17][18] The prohibition on sewering hazardous waste pharmaceuticals is a key component of these regulations.[12][18]
By adhering to this comprehensive guide, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your work is environmentally responsible.
References
- New Jersey Department of Health. Hazard Summary: Piperazine.
- Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- Rowan University. Chemical Spill Response.
- HW Drugs. EPA Subpart P Regulations.
- U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals.
- Waste Advantage Magazine. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals.
- Occupational Safety and Health Administration. DIETHYLAMINE.
- Foley & Lardner LLP. (2019, January 9). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule.
- Occupational Safety and Health Administration. (2021, January 8). PIPERAZINE DIHYDROCHLORIDE.
- Cole-Parmer. Material Safety Data Sheet - N-(2-Hydroxyethyl)Piperazine, 98%.
- Babst Calland. (2019, January 31). EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful?.
- Chemsrc. (2025, August 27). This compound | CAS#:4038-92-0.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.fr [fishersci.fr]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. waste360.com [waste360.com]
- 13. Spill Cleanup Procedure | Environment, Health and Safety [ehs.cornell.edu]
- 14. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 15. sites.rowan.edu [sites.rowan.edu]
- 16. jk-sci.com [jk-sci.com]
- 17. pwaste.com [pwaste.com]
- 18. EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule | HUB | K&L Gates [klgates.com]
Navigating the Handling of 1-(2-Diethylaminoethyl)piperazine: A Guide to Personal Protective Equipment
For the modern researcher, scientist, or drug development professional, the synthesis and handling of novel chemical entities is a daily reality. With this comes the profound responsibility of ensuring personal and collective safety. 1-(2-Diethylaminoethyl)piperazine, a substituted piperazine derivative, is a valuable building block in medicinal chemistry, yet it demands a healthy respect for its potential hazards. This guide provides an in-depth, practical framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, moving beyond a simple checklist to instill a culture of safety grounded in scientific understanding.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound is classified as a hazardous substance, primarily due to its corrosive nature. Safety Data Sheets (SDS) consistently highlight that it "Causes severe skin burns and eye damage" and is "Harmful in contact with skin".[1] The piperazine moiety, common in many biologically active compounds, can also pose risks of sensitization. Therefore, the core principle of our safety protocol is the prevention of any direct contact with the substance.
The imperative for stringent PPE use is rooted in the chemical's ability to rapidly cause tissue damage upon contact. Skin exposure can lead to chemical burns, while eye contact can result in serious, potentially irreversible, damage.[1][2] Inhalation of vapors or aerosols, though a lesser risk with its high boiling point, should also be mitigated as a matter of good laboratory practice.
Core Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling this compound in a laboratory setting. The rationale behind each piece of equipment is crucial for understanding and ensuring compliance.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 0.11 mm) | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended for extended handling periods or when working with larger quantities. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face from splashes and aerosols.[1][2] |
| Body Protection | Chemical-resistant laboratory coat | A lab coat made of a material like polyester or a poly-cotton blend provides a primary barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Not typically required for small-scale use in a certified chemical fume hood | Engineering controls like a fume hood are the primary means of preventing inhalation exposure. A respirator may be necessary in the event of a large spill or inadequate ventilation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is paramount. The following workflow is designed to minimize risk at every stage of handling this compound.
Pre-Handling Checklist:
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
PPE Inspection: Before donning, inspect all PPE for signs of wear, tear, or degradation.
-
Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials and neutralizers is readily available.
-
Emergency Shower and Eyewash Station: Know the location and ensure the path to the nearest emergency shower and eyewash station is unobstructed.
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is important to prevent cross-contamination.
Handling this compound:
-
Aliquotting and Dispensing: All handling of the chemical must be conducted within a certified chemical fume hood. Use appropriate tools (e.g., spatulas, syringes) to avoid direct contact.
-
Container Management: Keep containers of this compound tightly sealed when not in use to prevent the release of vapors.
-
Avoid Incompatibilities: This compound is incompatible with strong oxidizing agents, acids, and acid chlorides. Ensure it is not stored or handled in proximity to these substances.
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step where contamination can occur if not done correctly.
-
Outer Gloves: Remove the outer pair of gloves first, turning them inside out as you do so.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of the head.
-
Lab Coat: Remove the lab coat, folding it so the contaminated exterior is contained within.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a crucial component of the chemical handling lifecycle.
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste in a designated, properly labeled container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Empty Containers: "Empty" containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures: Immediate Actions
In the event of an exposure or spill, immediate and correct action is vital.
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
By integrating this comprehensive understanding of the hazards of this compound with a detailed and logical approach to personal protective equipment and emergency preparedness, you can foster a laboratory environment where scientific advancement and safety are not mutually exclusive but are, in fact, mutually reinforcing.
References
- LookChem. 1-[2-(Diethylamino)ethyl]-4-phenyl-2,2,6-trimethylpiperazine SDS. [Link]
- Cole-Parmer.
- New Jersey Department of Health. PIPERAZINE - HAZARD SUMMARY. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
